molecular formula C20H38O2 B15572156 8(Z)-Eicosenoic acid

8(Z)-Eicosenoic acid

Cat. No.: B15572156
M. Wt: 310.5 g/mol
InChI Key: INLBKXOFAJTNKG-UHFFFAOYSA-N
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Description

8(Z)-Eicosenoic acid is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-8-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)

InChI Key

INLBKXOFAJTNKG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 8(Z)-Eicosenoic Acid: Core Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid that has garnered interest for its potential roles in cellular signaling. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, alongside an exploration of its known biological activities. Particular focus is given to its modulatory effects on nicotinic acetylcholine receptors and Protein Kinase C epsilon (PKCε), providing a foundation for further research and drug development endeavors. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Physicochemical Properties

PropertyValueSource(s)
IUPAC Name (8Z)-icos-8-enoic acid[1]
Synonyms cis-8-Eicosenoic acid[2]
CAS Number 76261-96-6[2]
Molecular Formula C₂₀H₃₈O₂[2]
Molecular Weight 310.51 g/mol [2]
Physical State Crystalline Solid[2]
Boiling Point 431.5±15.0 °C (Predicted)[2]
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/ml0.15 M Tris-HCl (pH 8.5): 1 mg/mlPBS (pH 7.2): 0.15 mg/ml[2]

Biological Activity

Current research indicates that this compound exerts notable effects on key signaling proteins, specifically nicotinic acetylcholine receptors (nAChRs) and Protein Kinase C epsilon (PKCε).

Potentiation of Nicotinic Acetylcholine Receptor Currents

This compound has been shown to potentiate the ion channel currents mediated by nicotinic acetylcholine receptors (nAChRs) without causing receptor depression.[2][3] This suggests an allosteric modulatory role, enhancing the receptor's response to its endogenous ligand, acetylcholine.

Enhancement of Protein Kinase C Epsilon (PKCε) Phosphorylation

The compound also enhances the phosphorylation of substrate peptides by PKCε, a member of the novel PKC subfamily.[2][3] This indicates that this compound may act as an activator or sensitizer of PKCε, thereby influencing its downstream signaling cascades.

Experimental Protocols

The following sections outline generalized experimental methodologies for the extraction, analysis, and biological activity assessment of this compound.

Extraction and Purification from Natural Sources (General Protocol)

A common method for extracting and purifying fatty acids from natural sources, such as seed oils, involves saponification followed by acidification and chromatographic separation.

Workflow for Fatty Acid Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification Natural Source (e.g., Seed Oil) Natural Source (e.g., Seed Oil) Saponification (e.g., KOH/Ethanol) Saponification (e.g., KOH/Ethanol) Natural Source (e.g., Seed Oil)->Saponification (e.g., KOH/Ethanol) Hydrolysis Acidification (e.g., HCl) Acidification (e.g., HCl) Saponification (e.g., KOH/Ethanol)->Acidification (e.g., HCl) Protonation Solvent Extraction (e.g., Hexane) Solvent Extraction (e.g., Hexane) Acidification (e.g., HCl)->Solvent Extraction (e.g., Hexane) Separation Chromatography (e.g., Silica Gel) Chromatography (e.g., Silica Gel) Solvent Extraction (e.g., Hexane)->Chromatography (e.g., Silica Gel) Fractionation Pure this compound Pure this compound Chromatography (e.g., Silica Gel)->Pure this compound Isolation

Caption: Generalized workflow for the extraction and purification of fatty acids.

Methodology:

  • Saponification: The oil sample is refluxed with an alcoholic solution of a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze the triacylglycerols into glycerol and fatty acid salts (soaps).

  • Acidification: The saponified mixture is acidified with a mineral acid (e.g., hydrochloric acid) to protonate the fatty acid salts, converting them into free fatty acids.

  • Extraction: The free fatty acids are then extracted from the aqueous mixture using a nonpolar organic solvent such as hexane.

  • Purification: The extracted fatty acid mixture can be further purified using chromatographic techniques. Column chromatography with a silica gel stationary phase is commonly employed, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fatty acids based on their polarity. Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify and isolate the desired this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a standard analytical technique for the identification and quantification of fatty acids.

Workflow for GC-MS Analysis of Fatty Acids

G Fatty Acid Sample Fatty Acid Sample Derivatization (e.g., FAMEs) Derivatization (e.g., FAMEs) Fatty Acid Sample->Derivatization (e.g., FAMEs) Esterification GC Injection GC Injection Derivatization (e.g., FAMEs)->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: General workflow for the analysis of fatty acids by GC-MS.

Methodology:

  • Derivatization: To increase their volatility for gas chromatography, the carboxylic acid group of the fatty acids is typically derivatized. A common method is to convert them into fatty acid methyl esters (FAMEs) by reaction with a reagent such as boron trifluoride in methanol.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase). The fatty acid esters are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Identification and Quantification: The retention time from the GC and the mass spectrum from the MS are used to identify the fatty acids by comparison to analytical standards and spectral libraries. Quantification can be achieved by integrating the peak areas and comparing them to the areas of known amounts of internal standards.

In Vitro Assay for nAChR Potentiation (Conceptual Protocol)

This protocol describes a conceptual electrophysiological experiment to measure the potentiation of nAChR currents by this compound using a heterologous expression system like Xenopus oocytes.

Experimental Workflow for nAChR Potentiation Assay

G cluster_recording Electrophysiological Recording nAChR cRNA Injection into Xenopus Oocyte nAChR cRNA Injection into Xenopus Oocyte Oocyte Incubation (2-4 days) Oocyte Incubation (2-4 days) nAChR cRNA Injection into Xenopus Oocyte->Oocyte Incubation (2-4 days) Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp Oocyte Incubation (2-4 days)->Two-Electrode Voltage Clamp Application of ACh (Control) Application of ACh (Control) Two-Electrode Voltage Clamp->Application of ACh (Control) Co-application of ACh + this compound Co-application of ACh + this compound Two-Electrode Voltage Clamp->Co-application of ACh + this compound Recording of I_ACh Recording of I_ACh Application of ACh (Control)->Recording of I_ACh Data Analysis Data Analysis Recording of I_ACh->Data Analysis Recording of I_potentiated Recording of I_potentiated Co-application of ACh + this compound->Recording of I_potentiated Recording of I_potentiated->Data Analysis Quantification of Potentiation Quantification of Potentiation Data Analysis->Quantification of Potentiation

Caption: Conceptual workflow for assessing nAChR current potentiation.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nicotinic acetylcholine receptor subtype. The oocytes are then incubated for 2-4 days to allow for receptor expression.

  • Electrophysiology: A two-electrode voltage clamp is used to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).

  • Control Recording: The oocyte is perfused with a control solution, and a baseline current is established. A solution containing acetylcholine (ACh) at a sub-maximal concentration (e.g., EC₂₀) is then applied, and the resulting inward current (I_ACh) is recorded.

  • Test Recording: After a washout period, the oocyte is perfused with a solution containing both ACh (at the same sub-maximal concentration) and this compound. The resulting current (I_potentiated) is recorded.

  • Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the control ACh-evoked current. Dose-response curves can be generated by testing a range of this compound concentrations.

In Vitro Assay for PKCε Phosphorylation Enhancement (Conceptual Protocol)

This protocol outlines a conceptual in vitro kinase assay to measure the enhancement of PKCε-mediated phosphorylation by this compound.

Experimental Workflow for PKCε Phosphorylation Assay

G cluster_reaction Kinase Reaction Recombinant PKCε Recombinant PKCε Reaction Mixture Reaction Mixture Recombinant PKCε->Reaction Mixture Incubation (e.g., 30°C) Incubation (e.g., 30°C) Reaction Mixture->Incubation (e.g., 30°C) Substrate Peptide Substrate Peptide Substrate Peptide->Reaction Mixture [γ-³²P]ATP [γ-³²P]ATP [γ-³²P]ATP->Reaction Mixture This compound (Test) or Vehicle (Control) This compound (Test) or Vehicle (Control) This compound (Test) or Vehicle (Control)->Reaction Mixture Stop Reaction Stop Reaction Incubation (e.g., 30°C)->Stop Reaction Separation of Phosphorylated Substrate (e.g., P81 paper) Separation of Phosphorylated Substrate (e.g., P81 paper) Stop Reaction->Separation of Phosphorylated Substrate (e.g., P81 paper) Scintillation Counting Scintillation Counting Separation of Phosphorylated Substrate (e.g., P81 paper)->Scintillation Counting Quantification of Phosphorylation Quantification of Phosphorylation Scintillation Counting->Quantification of Phosphorylation

Caption: Conceptual workflow for an in vitro PKCε phosphorylation assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing a buffered solution, recombinant active PKCε enzyme, a specific substrate peptide for PKCε, and [γ-³²P]ATP as the phosphate donor.

  • Treatment: The reaction is divided into control and test groups. The test group receives a specific concentration of this compound (dissolved in a suitable solvent like DMSO), while the control group receives the solvent vehicle alone.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped, for example, by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide.

  • Washing: The P81 papers are washed extensively with a solution like phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter. The enhancement of phosphorylation is determined by comparing the radioactivity in the test group to the control group.

Signaling Pathways

The following diagrams illustrate the general signaling pathways of the nicotinic acetylcholine receptor and PKCε, indicating the putative points of modulation by this compound.

Nicotinic Acetylcholine Receptor Signaling

G cluster_membrane Plasma Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel ACh Acetylcholine (ACh) ACh->nAChR Binds 8Z_Eicosenoic_Acid This compound 8Z_Eicosenoic_Acid->nAChR Potentiates Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., Ca²⁺-dependent pathways) Depolarization->Downstream_Signaling

Caption: Potentiation of nAChR signaling by this compound.

Protein Kinase C Epsilon (PKCε) Signaling Pathway

G cluster_membrane Plasma Membrane GPCR Gq-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Ligand Ligand Ligand->GPCR Activates PKCe_inactive PKCε (inactive) DAG->PKCe_inactive Activates PKCe_active PKCε (active) PKCe_inactive->PKCe_active Substrate_Phosphorylation Substrate Phosphorylation PKCe_active->Substrate_Phosphorylation 8Z_Eicosenoic_Acid This compound 8Z_Eicosenoic_Acid->PKCe_active Enhances Activity Cellular_Response Cellular Response Substrate_Phosphorylation->Cellular_Response

Caption: Enhancement of PKCε signaling by this compound.

Conclusion

This compound presents as a compelling molecule for further investigation due to its specific modulatory effects on critical components of cellular signaling. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals. Future studies should aim to elucidate the precise molecular mechanisms of its interaction with nAChRs and PKCε, explore its broader physiological and pathophysiological roles, and determine its therapeutic potential. The establishment of a definitive experimental melting point would also be a valuable addition to its physicochemical characterization.

References

Discovery and Isolation of 8(Z)-Eicosenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of 8(Z)-Eicosenoic acid. It details the seminal experimental protocols, summarizes key quantitative data, and illustrates the known signaling pathways involving this monounsaturated fatty acid.

Discovery and Initial Isolation

This compound was first identified as a novel fatty acid during a chemotaxonomic study of the seed oils of the Proteaceae family by J.R. Vickery in 1971. The initial isolation and characterization were performed on the seed oil of Banksia collina.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original research.

1.1. Oil Extraction from Banksia collina Seeds

A Soxhlet extraction method was utilized to obtain the seed oil.

  • Sample Preparation: The seeds of Banksia collina were finely ground to increase the surface area for efficient extraction.

  • Extraction: The ground seeds were placed in a Soxhlet apparatus and extracted with light petroleum ether for several hours.

  • Solvent Removal: The solvent was subsequently removed from the extract under reduced pressure to yield the crude seed oil.

1.2. Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas-liquid chromatography, the fatty acids in the triglyceride-rich oil were converted to their methyl esters.

  • Saponification: The oil was refluxed with a solution of potassium hydroxide in methanol to saponify the triglycerides into their corresponding potassium salts of the fatty acids.

  • Esterification: The fatty acid salts were then esterified by refluxing with a solution of anhydrous hydrogen chloride in methanol.

  • Extraction of FAMEs: The resulting fatty acid methyl esters were extracted from the reaction mixture using n-hexane. The hexane extract was washed with water to remove any remaining reactants and dried over anhydrous sodium sulfate.

  • Solvent Evaporation: The hexane was evaporated under a stream of nitrogen to yield the purified FAMEs.

1.3. Gas-Liquid Chromatography (GLC) of FAMEs

The composition of the FAMEs was determined using gas-liquid chromatography.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) was used.

  • Column: A packed column containing a polar stationary phase (e.g., diethylene glycol succinate) on a solid support was employed.

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Isothermal analysis at a temperature suitable for the separation of C16 to C22 fatty acid methyl esters (typically around 190-210°C).

    • Carrier Gas: Nitrogen or helium at a constant flow rate.

  • Identification: Peaks were provisionally identified by comparing their retention times with those of known fatty acid methyl ester standards.

1.4. Determination of the Double Bond Position

The position of the double bond in the novel C20:1 fatty acid was determined by oxidative cleavage.

  • Oxidative Cleavage: The isolated monounsaturated FAME fraction was subjected to oxidation with potassium permanganate and sodium periodate. This reaction cleaves the double bond, yielding two carboxylic acid fragments for each original unsaturated fatty acid.

  • Analysis of Cleavage Products: The resulting dicarboxylic and monocarboxylic acid fragments were esterified to their methyl esters and analyzed by GLC.

  • Interpretation: The identification of the resulting mono- and dicarboxylic acid methyl esters allowed for the unambiguous determination of the original double bond position. For this compound, this would yield octanoic acid (from the methyl end) and the dimethyl ester of dodecanedioic acid (from the carboxyl end).

Quantitative Data

The initial analysis of Banksia collina seed oil revealed the following fatty acid composition.

Fatty AcidSystematic NameAbbreviationComposition (%)
Palmitic acidHexadecanoic acidC16:010.2
Palmitoleic acid(Z)-Hexadec-9-enoic acidC16:13.5
Stearic acidOctadecanoic acidC18:02.1
Oleic acid(Z)-Octadec-9-enoic acidC18:155.4
Linoleic acid(Z,Z)-Octadeca-9,12-dienoic acidC18:215.3
Arachidic acidEicosanoic acidC20:01.5
This compound (Z)-Eicos-8-enoic acid C20:1 6.0 [1]
Behenic acidDocosanoic acidC22:01.0

Biological Activity of this compound

Subsequent research has demonstrated that this compound possesses biological activity, notably its ability to modulate the function of nicotinic acetylcholine receptors (nAChRs) through the activation of Protein Kinase C epsilon (PKCε).[1]

Experimental Protocols

The following protocols are based on the research that elucidated the biological effects of this compound.

3.1. PKCε Activation Assay

  • Enzyme and Substrate: Recombinant human PKCε and a specific fluorescently labeled peptide substrate are used.

  • Reaction Mixture: The assay is performed in a buffer containing ATP and the necessary cofactors for PKCε activity.

  • Procedure:

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of PKCε.

    • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

    • The phosphorylation of the substrate is measured by detecting the change in fluorescence, which is proportional to the enzyme activity.

3.2. Electrophysiological Recording of nAChR Activity in Xenopus Oocytes

  • Expression of nAChRs: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nicotinic acetylcholine receptor subtype (e.g., α4β2). The oocytes are then incubated for several days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp:

    • An oocyte expressing the nAChRs is placed in a recording chamber and perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Acetylcholine (ACh) is applied to the oocyte to elicit an inward current mediated by the nAChRs.

    • This compound is co-applied with ACh to determine its effect on the receptor's response.

    • The potentiation of the ACh-induced current by this compound is recorded and analyzed.

Signaling Pathway and Experimental Workflow

4.1. Signaling Pathway of this compound in Modulating nAChR Activity

The following diagram illustrates the proposed signaling pathway by which this compound potentiates nicotinic acetylcholine receptor currents.

G Signaling Pathway of this compound This compound This compound PKCe PKCε This compound->PKCe Activates nAChR Nicotinic Acetylcholine Receptor (nAChR) PKCe->nAChR Phosphorylates Potentiation Potentiation of ACh-induced Current nAChR->Potentiation Phosphorylation Receptor Phosphorylation

Proposed signaling pathway for nAChR modulation.

4.2. Experimental Workflow for Isolation and Characterization

This diagram outlines the general workflow from the natural source to the identification of this compound.

G Experimental Workflow for Isolation and Characterization cluster_extraction Extraction & Preparation cluster_analysis Analysis & Identification Banksia collina seeds Banksia collina seeds Oil Extraction (Soxhlet) Oil Extraction (Soxhlet) Banksia collina seeds->Oil Extraction (Soxhlet) Crude Seed Oil Crude Seed Oil Oil Extraction (Soxhlet)->Crude Seed Oil FAME Preparation FAME Preparation Crude Seed Oil->FAME Preparation FAME Mixture FAME Mixture FAME Preparation->FAME Mixture GLC Analysis GLC Analysis FAME Mixture->GLC Analysis Separation C20:1 FAME Fraction C20:1 FAME Fraction GLC Analysis->C20:1 FAME Fraction Isolation Oxidative Cleavage Oxidative Cleavage C20:1 FAME Fraction->Oxidative Cleavage Cleavage Products Cleavage Products Oxidative Cleavage->Cleavage Products GLC Analysis of Products GLC Analysis of Products Cleavage Products->GLC Analysis of Products Structure Determination Structure Determination GLC Analysis of Products->Structure Determination Identification of fragments This compound This compound Structure Determination->this compound

Workflow for the isolation of this compound.

References

An In-depth Technical Guide to 8(Z)-Eicosenoic Acid: Natural Sources, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid (20:1 n-12) is a monounsaturated omega-12 fatty acid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance in various organisms, detailed experimental protocols for its analysis, and an exploration of its emerging role in cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and biochemical significance of this particular fatty acid.

Natural Sources and Abundance of this compound

The occurrence of this compound in nature is relatively limited, with significant concentrations identified primarily in the seed oils of certain plant species. The most well-documented source is from the Proteaceae family.

Table 1: Quantitative Abundance of this compound in Natural Sources

Source (Organism/Tissue)Abundance (% of total fatty acids)Reference(s)
Banksia collina seed oil6.0[1]
Seed oils of the Proteaceae familyPresent (quantities variable)[1]

Further research is required to quantify the abundance of this compound in a wider range of organisms.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in all organisms. However, based on the general understanding of fatty acid metabolism in plants, a plausible pathway can be proposed. Very-long-chain monounsaturated fatty acids are typically synthesized through the elongation of shorter-chain fatty acid precursors, followed by the introduction of a double bond by specific desaturase enzymes.

In the case of this compound, the pathway likely begins with the common C18 monounsaturated fatty acid, oleic acid (18:1(9Z)). A fatty acid elongase system would then add a two-carbon unit to produce eicosanoic acid (20:0). Subsequently, a hypothetical Δ8-desaturase would introduce a cis-double bond at the 8th position of the carbon chain. While Δ8-desaturases have been identified in various organisms, their specific involvement in the synthesis of this compound in plants like Banksia collina requires further investigation[2].

Biosynthesis of this compound cluster_0 Fatty Acid Elongation cluster_1 Desaturation Oleoyl-CoA (18:1(9Z)) Oleoyl-CoA (18:1(9Z)) Eicosanoyl-CoA (20:0) Eicosanoyl-CoA (20:0) Oleoyl-CoA (18:1(9Z))->Eicosanoyl-CoA (20:0) Fatty Acid Elongase 8(Z)-Eicosenoyl-CoA 8(Z)-Eicosenoyl-CoA Eicosanoyl-CoA (20:0)->8(Z)-Eicosenoyl-CoA Δ8-Desaturase (Hypothetical)

Figure 1. Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The accurate quantification of this compound from biological matrices is crucial for research and development. The following section outlines a standard methodology based on gas chromatography-mass spectrometry (GC-MS), a widely accepted technique for fatty acid analysis.

Protocol 1: Extraction and Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

1. Lipid Extraction:

  • Objective: To isolate total lipids from the biological sample (e.g., seed oil, tissue homogenate).

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

2. Saponification:

  • Objective: To hydrolyze esterified fatty acids from complex lipids (e.g., triglycerides, phospholipids).

  • Procedure:

    • Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide (e.g., 0.5 M).

    • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 5-10 minutes) to ensure complete hydrolysis.

3. Methylation (Derivatization):

  • Objective: To convert free fatty acids into their more volatile methyl esters for GC analysis.

  • Procedure:

    • After cooling, add a boron trifluoride-methanol solution (e.g., 14% BF3 in methanol) to the saponified sample.

    • Heat the mixture again under the same conditions as saponification.

    • After cooling, add a saturated sodium chloride solution and an organic solvent (e.g., hexane or heptane) to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase containing the FAMEs for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column suitable for FAME separation (e.g., a bis(cyanopropyl) polysiloxane or polyethylene glycol phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/minute.

    • Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

  • Identification: The identification of the this compound methyl ester peak is achieved by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantification: Quantification is performed by integrating the peak area of the identified compound and comparing it to a calibration curve generated from known concentrations of the this compound methyl ester standard. An internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) should be added at the beginning of the extraction process to correct for variations in sample preparation and injection volume.

Experimental Workflow for this compound Analysis Sample Sample Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Sample->Lipid_Extraction Saponification Saponification (Methanolic NaOH) Lipid_Extraction->Saponification Methylation Methylation (BF3-Methanol) Saponification->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Figure 2. General experimental workflow for the analysis of this compound.

Signaling Pathways Involving this compound

Emerging evidence suggests that this compound can modulate the activity of key signaling proteins, indicating its potential role in cellular communication. A notable study by Yaguchi et al. (2005) demonstrated that this compound potentiates nicotinic acetylcholine receptor (nAChR) channel currents and enhances the phosphorylation activity of Protein Kinase C epsilon (PKCε)[3].

This suggests a signaling cascade where this compound may act as an upstream modulator of PKCε, which in turn influences the function of nAChRs. The potentiation of nAChR activity can have significant implications in neuronal signaling and synaptic plasticity.

Signaling Pathway of this compound 8Z_Eicosenoic_Acid This compound PKC_epsilon Protein Kinase C ε (PKCε) 8Z_Eicosenoic_Acid->PKC_epsilon Enhances Phosphorylation nAChR Nicotinic Acetylcholine Receptor (nAChR) PKC_epsilon->nAChR Potentiates Current Downstream_Effects Downstream Cellular Effects (e.g., Neuronal Signaling) nAChR->Downstream_Effects

Figure 3. Proposed signaling pathway involving this compound.

Conclusion and Future Directions

This compound is a unique fatty acid with a defined natural source and emerging biological activities. The data and protocols presented in this guide provide a solid foundation for researchers interested in this molecule. Future research should focus on:

  • Expanding the knowledge of its natural distribution: A broader screening of plant and marine organisms could reveal novel and more abundant sources.

  • Elucidating the complete biosynthetic pathway: Identifying the specific elongase and desaturase enzymes will be crucial for potential biotechnological production.

  • Further delineating its signaling roles: Investigating the downstream targets of the PKCε pathway activated by this compound will provide deeper insights into its physiological functions and therapeutic potential.

This in-depth technical guide serves as a starting point for the scientific community to unlock the full potential of this compound in various fields of research and drug development.

References

The Modulatory Role of 8(Z)-Eicosenoic Acid on Nicotinic Acetylcholine Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the effects of 8(Z)-eicosenoic acid on acetylcholine receptors. Emerging research has identified this C20 cis-unsaturated fatty acid as a positive modulator of nicotinic acetylcholine receptor (nAChR) function. Unlike other fatty acids that exhibit a biphasic effect of depression followed by potentiation, or solely depression, this compound uniquely potentiates nAChR channel currents without an initial inhibitory phase[1]. This potentiation is intrinsically linked to the activation of the ε isoform of Protein Kinase C (PKCε)[1][2][3][4]. This document summarizes the qualitative and quantitative data available, delineates detailed experimental protocols for studying these effects, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

Acetylcholine receptors (AChRs) are critical components of the cholinergic system, playing pivotal roles in both the central and peripheral nervous systems. They are broadly classified into two families: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs). The nAChRs, in particular, are ligand-gated ion channels that mediate fast synaptic transmission. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for therapeutic development.

Endogenous lipids, including free fatty acids, are emerging as significant modulators of nAChR activity. This compound, a monounsaturated omega-12 fatty acid, has been identified as a noteworthy potentiator of nAChR channel currents[1][2][3][4]. This whitepaper will explore the nuanced effects of this compound on these receptors, with a focus on its mechanism of action and the downstream signaling pathways it recruits.

Mechanism of Action: Potentiation via PKCε Activation

The primary mechanism by which this compound exerts its effect on nAChRs is through the activation of Protein Kinase C epsilon (PKCε)[1][2][3][4]. Research has demonstrated that the carboxyl group of cis-unsaturated free fatty acids is crucial for PKCε activation, which in turn leads to the potentiation of nAChR responses[1].

The proposed signaling cascade begins with this compound activating PKCε. Activated PKCε then likely phosphorylates serine/threonine residues on the intracellular loop of nAChR subunits. This phosphorylation event is thought to modulate the receptor's conformational state, leading to an increased channel open probability or a faster recovery from desensitization, ultimately resulting in a potentiation of the acetylcholine-evoked current.

Data Presentation: Effects of C20 Fatty Acids on nAChR Currents

While specific dose-response data such as EC50 values for this compound on nAChRs are not extensively available in the current literature, the work of Yaguchi et al. (2005) provides a qualitative and semi-quantitative comparison of the effects of various C20 cis-unsaturated fatty acids on Torpedo nAChR currents expressed in Xenopus oocytes[1]. The findings are summarized below.

Fatty Acid (C20)Chemical StructureObserved Effect on nAChR CurrentPKCε ActivationReference
This compound 20:1ω12Potentiation onlyYes[1]
5-Eicosenoic acid20:1ω15Depression onlyYes[1]
11-Eicosenoic acid20:1ω9Depression onlyYes[1]
11,14-Eicosadienoic acid20:2ω6Depression and PotentiationYes[1]
5,8,11-Eicosatrienoic acid20:3ω9Depression and PotentiationYes[1]
8,11,14-Eicosatrienoic acid20:3ω6Depression onlyYes[1]
Arachidonic acid20:4ω6Depression and PotentiationYes[1]
Eicosapentaenoic acid20:5ω3Depression and PotentiationYes[1]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This protocol describes a generalized method for assessing the modulatory effects of this compound on nAChRs expressed in Xenopus laevis oocytes, based on the methodology from the foundational research in this area.

4.1.1. Oocyte Preparation and cRNA Injection

  • Oocyte Harvesting: Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculation: Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 60-120 minutes to remove the follicular layer.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., Torpedo α, β, γ, δ subunits).

  • Incubation: Incubate the injected oocytes at 18-20°C for 2-4 days in ND96 solution supplemented with antibiotics to allow for receptor expression.

4.1.2. Electrophysiological Recording

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

    • Agonist Solution: Acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., 10-30 µM) in ND96.

    • Test Compound Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and then diluted in ND96 to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is non-interfering (e.g., <0.1%).

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with ND96.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Data Acquisition:

    • Establish a stable baseline current in ND96.

    • Apply the ACh solution for a defined period to elicit a control inward current.

    • Wash the oocyte with ND96 until the current returns to baseline.

    • Pre-incubate the oocyte with the this compound solution for a set duration (e.g., 1-5 minutes).

    • Co-apply the ACh solution with the this compound solution and record the modulated current.

    • Perform a final washout with ND96.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.

    • Calculate the potentiation as the percentage increase in current amplitude relative to the control response.

In Vitro PKCε Activity Assay

This protocol outlines a method to determine if this compound directly activates PKCε.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl2, and CaCl2.

  • Enzyme and Substrate: Add recombinant human PKCε and a fluorescently labeled PKC substrate peptide to the reaction mixture.

  • Initiation: Add ATP and this compound (or a vehicle control) to initiate the kinase reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence polarization or FRET-based method.

  • Analysis: Compare the PKCε activity in the presence of this compound to the vehicle control to determine the extent of activation.

Visualizations: Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular nAChR Nicotinic AChR nAChR_phos Phosphorylated nAChR (Potentiated State) PKCe_mem PKCε (inactive) PKCe_active PKCε (active) PKCe_mem->PKCe_active Translocation & Activation ACh Acetylcholine ACh->nAChR Binds EicosenoicAcid This compound EicosenoicAcid->PKCe_mem Activates PKCe_active->nAChR Phosphorylates Response Enhanced Cation Influx (Na+, Ca2+) nAChR_phos->Response Increased Channel Activity

Caption: Signaling pathway of nAChR potentiation by this compound.

G start Start harvest Harvest & Prepare Xenopus Oocytes start->harvest inject Inject nAChR cRNA harvest->inject incubate Incubate for 2-4 Days inject->incubate setup Setup Two-Electrode Voltage Clamp incubate->setup control Record Control ACh Response setup->control apply_lipid Apply this compound control->apply_lipid test Record Modulated ACh Response apply_lipid->test analyze Analyze Data (Calculate Potentiation) test->analyze end End analyze->end

Caption: Experimental workflow for TEVC analysis of this compound.

Conclusion and Future Directions

This compound represents a unique endogenous modulator of nicotinic acetylcholine receptors, distinguished by its ability to potentiate channel currents without an initial depressive effect. This action is mediated through the activation of PKCε. The distinct pharmacological profile of this compound suggests that it, or its derivatives, could serve as a valuable tool for studying nAChR modulation and as a potential lead for the development of novel therapeutics targeting the cholinergic system.

Future research should focus on obtaining detailed dose-response data to quantify the potency and efficacy of this compound. Furthermore, investigations into its effects on specific nAChR subtypes, particularly those prevalent in the central nervous system, will be crucial for understanding its potential physiological and pathological roles. Elucidating the precise phosphorylation sites on nAChR subunits targeted by PKCε in response to this compound will provide a more complete picture of its mechanism of action and could pave the way for the rational design of subtype-selective modulators.

References

The Role of 8(Z)-Eicosenoic Acid in PKCε Phosphorylation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C epsilon (PKCε), a member of the novel PKC isoform family, is a critical signaling node in a multitude of cellular processes, including cell proliferation, differentiation, and neuronal function.[1] Its dysregulation has been implicated in various pathological conditions, making it a compelling target for therapeutic intervention. Emerging evidence highlights the modulatory role of specific lipid species in PKCε activity. This technical guide delves into the involvement of the monounsaturated fatty acid, 8(Z)-Eicosenoic acid, in the phosphorylation events mediated by PKCε. We consolidate findings from key studies, present available data in a structured format, detail relevant experimental methodologies, and provide visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction to PKCε and its Activation

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to cellular signal transduction. The PKC family is subdivided into three classes based on their activation requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). PKCε belongs to the nPKC subfamily, which is calcium-independent but responsive to diacylglycerol (DAG) and phorbol esters.[2]

The activation of PKCε is a multi-step process that typically involves its translocation from the cytosol to the plasma membrane.[3] This recruitment is often initiated by the generation of the second messenger DAG from the hydrolysis of membrane phospholipids by phospholipase C (PLC).[2] At the membrane, PKCε interacts with lipids, leading to a conformational change that relieves autoinhibition and exposes its catalytic domain, enabling it to phosphorylate downstream substrate proteins.[2] While DAG is a well-established endogenous activator, other lipid molecules, including certain fatty acids, have been shown to influence PKCε activity.[2][4][5]

This compound and its Effect on PKCε Phosphorylation

Recent studies have identified this compound as a modulator of PKCε activity. Research has demonstrated that this C20 monounsaturated fatty acid is capable of enhancing the phosphorylation of a substrate peptide by PKCε.[1][6]

Comparative Analysis of C20 Fatty Acids on PKCε Activation

A key study by Yaguchi et al. (2005) investigated the effects of various C20 cis-unsaturated fatty acids on PKCε activation.[1] While specific quantitative values for the degree of phosphorylation enhancement by this compound were not provided, the study concluded that all tested C20 free fatty acids were involved in PKCε activation, with no significant difference in potency observed among them.[1] This suggests a general role for the C20 acyl chain and the presence of a carboxyl group in this activation.[1] The study also highlighted that the position and number of double bonds in the fatty acid chain influence its overall effect on cellular responses, such as nicotinic acetylcholine receptor currents.[1]

Fatty Acid (C20)Effect on PKCε Activation
This compound Activation [1][6]
5-Eicosenoic acidActivation[1]
11-Eicosenoic acidActivation[1]
11,14-Eicosadienoic acidActivation[1]
5,8,11-Eicosatrienoic acidActivation[1]
8,11,14-Eicosatrienoic acidActivation[1]
5,8,11,14-Eicosatetraenoic acid (Arachidonic acid)Activation[1]
5,8,11,14,17-Eicosapentaenoic acidActivation[1]
Table 1: Summary of the effects of various C20 cis-unsaturated fatty acids on PKCε activation as reported by Yaguchi et al. (2005).[1]

Experimental Protocols

Detailed experimental protocols for investigating the effect of this compound on PKCε phosphorylation are crucial for reproducibility and further investigation. Below is a generalized protocol for an in vitro PKCε kinase assay based on common methodologies.

In Vitro PKCε Kinase Assay (HPLC-based)

This protocol is a representative method adapted from the description in Yaguchi et al. (2005) and general kinase assay procedures.[1][7]

Objective: To determine the effect of this compound on the phosphorylation of a substrate peptide by recombinant active PKCε.

Materials:

  • Recombinant active PKCε enzyme

  • PKCε-specific substrate peptide (e.g., ERMRPRKRQGSVRRRV)[7]

  • This compound

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • [γ-³²P]ATP or unlabeled ATP

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) (for positive control)

  • Reaction termination solution (e.g., 100 mM EDTA)

  • Reversed-phase high-performance liquid chromatography (HPLC) system

  • Scintillation counter (for radioactive assays)

Procedure:

  • Preparation of Lipid Vesicles (for positive control):

    • Mix phosphatidylserine and diacylglycerol in chloroform.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes on ice.

    • To each tube, add the Kinase Assay Buffer.

    • Add the PKCε substrate peptide to a final concentration of 1 mg/ml.[7]

    • Add this compound at various concentrations (e.g., 1-100 µM). For the positive control, add the prepared PS/DAG vesicles. Include a negative control with no lipid activator.

    • Add recombinant active PKCε enzyme to each tube.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP (or unlabeled ATP for non-radioactive detection) to a final concentration of ~100 µM.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the termination solution (e.g., EDTA).

  • Separation and Quantification of Phosphorylated Peptide:

    • Inject the reaction mixture into a reversed-phase HPLC system.

    • Separate the phosphorylated peptide from the unphosphorylated peptide and other reaction components using a suitable gradient (e.g., acetonitrile in water with 0.1% trifluoroacetic acid).

    • If using [γ-³²P]ATP, collect fractions and quantify the radioactivity of the phosphorylated peptide peak using a scintillation counter.

    • If using unlabeled ATP, detect the phosphorylated peptide by UV absorbance at 214 nm and quantify by peak area integration.

  • Data Analysis:

    • Calculate the amount of phosphorylated substrate in each reaction.

    • Plot the kinase activity (amount of phosphorylated product) as a function of the this compound concentration to determine the dose-response relationship.

Signaling Pathways and Visualizations

Proposed Mechanism of PKCε Activation by this compound

The precise mechanism by which this compound activates PKCε is not fully elucidated. However, based on the general understanding of novel PKC activation, a plausible model is that this compound, like other activating lipids, interacts with the regulatory domain of PKCε, likely the C1 domain, promoting a conformational change that enhances its catalytic activity.

PKC_activation cluster_membrane Cell Membrane PKCe_active Active PKCε Substrate Substrate Protein PKCe_active->Substrate Phosphorylates PKCe_inactive Inactive PKCε PKCe_inactive->PKCe_active Conformational Change 8Z_Eicosenoic_acid This compound 8Z_Eicosenoic_acid->PKCe_inactive Binds to Regulatory Domain pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: Proposed activation of PKCε by this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase assay used to assess the effect of this compound on PKCε activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PKCε, Substrate, this compound, ATP) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Terminate Terminate Reaction (add EDTA) Incubate->Terminate Analyze Analyze by HPLC Terminate->Analyze Quantify Quantify Phosphorylation Analyze->Quantify End End Quantify->End

Caption: Workflow for in vitro PKCε kinase assay.

Downstream Signaling of PKCε

Activated PKCε can phosphorylate a wide array of downstream targets, influencing various cellular functions. Some of the key signaling pathways impacted by PKCε include those involved in cell growth, apoptosis, and neuronal signaling.

PKCe_Downstream_Signaling cluster_downstream Downstream Effectors PKCe Active PKCε RAF RAF PKCe->RAF MARCKS MARCKS PKCe->MARCKS Ion_Channels Ion Channels (e.g., nAChR) PKCe->Ion_Channels MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Cytoskeletal_Remodeling Cytoskeletal Remodeling MARCKS->Cytoskeletal_Remodeling Neuronal_Excitability Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Simplified overview of PKCε downstream signaling pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an activator of PKCε. This finding opens up new avenues for research into the physiological and pathological roles of this specific fatty acid and its interplay with PKCε signaling. For drug development professionals, understanding how endogenous lipids like this compound modulate PKCε activity could inform the design of novel small molecule activators or inhibitors with improved specificity and efficacy.

Future research should focus on:

  • Quantitative Analysis: Determining the precise dose-response relationship and EC50 value for this compound in activating PKCε.

  • Mechanism of Action: Elucidating the specific binding site and molecular interactions between this compound and PKCε.

  • Cellular Context: Investigating the effects of this compound on PKCε-mediated signaling and cellular functions in relevant physiological and disease models.

  • In Vivo Studies: Assessing the impact of modulating this compound levels on PKCε activity and associated phenotypes in vivo.

A more comprehensive understanding of the interplay between this compound and PKCε will be instrumental in unraveling the complexities of lipid-mediated signaling and could pave the way for innovative therapeutic strategies targeting this critical kinase.

References

8(Z)-Eicosenoic Acid in Seed Oil of Brassica collina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8(Z)-eicosenoic acid found in the seed oil of Brassica collina. The document details the fatty acid composition, outlines the experimental protocols for its analysis, and illustrates the relevant biochemical pathways and analytical workflows.

Introduction

Brassica collina, a species within the Brassicaceae family, produces seeds containing a unique fatty acid profile. Notably, its seed oil contains this compound, a C20:1 monounsaturated fatty acid. While research on the specific bioactivity of the 8(Z) isomer is ongoing, other isomers of eicosenoic acid have been investigated for their roles in various biological processes, making the seed oil of B. collina a subject of interest for nutritional and pharmaceutical research.

Data Presentation: Fatty Acid Composition

Fatty AcidCommon NameShorthandPercentage (%) of Total Fatty Acids (Representative)
Palmitic Acid-C16:03.0 - 5.0
Stearic Acid-C18:01.0 - 2.0
Oleic Acid-C18:110.0 - 18.0
Linoleic Acid-C18:211.0 - 18.0
α-Linolenic Acid-C18:38.0 - 17.0
This compound -C20:1 6.0
Erucic Acid-C22:140.0 - 50.0

Note: The percentages for fatty acids other than this compound are representative of high-erucic acid Brassica species and are provided for illustrative purposes. The specific composition of B. collina seed oil may vary.[1][2]

Experimental Protocols

The analysis of this compound and other fatty acids in B. collina seed oil involves three primary stages: oil extraction, transesterification to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Oil Extraction from Brassica collina Seeds

Objective: To extract the total lipid content from the seeds.

Methodology: Solvent extraction is a common and efficient method.

  • Sample Preparation: B. collina seeds are cleaned and dried to a moisture content of 5-7%. The seeds are then finely ground to increase the surface area for solvent penetration.

  • Extraction:

    • A known weight of the ground seed material is placed in a Soxhlet extraction apparatus.

    • n-Hexane is used as the extraction solvent. The solvent is heated, and its vapor bypasses the thimble containing the seed material.

    • The vapor is condensed in a condenser and drips back onto the seed material, dissolving the oil.

    • This process is allowed to continue for several hours (typically 4-6 hours) to ensure complete extraction.

    • The solvent-oil mixture is then collected.

  • Solvent Removal: The hexane is removed from the oil using a rotary evaporator under reduced pressure and a controlled temperature (typically 40-50°C) to yield the crude seed oil.

Transesterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the fatty acids in the triacylglycerols into their more volatile methyl esters for gas chromatography analysis.

Methodology: An acid-catalyzed transesterification is a reliable method.

  • Reaction Mixture: A small amount of the extracted oil (e.g., 50-100 mg) is placed in a screw-capped glass tube.

  • Reagents: 2 mL of a 1% solution of sulfuric acid in methanol is added to the oil.

  • Reaction: The tube is tightly capped and heated in a water bath at 80-90°C for 1-2 hours. The tube should be vortexed periodically to ensure proper mixing.

  • Extraction of FAMEs:

    • After cooling to room temperature, 1 mL of distilled water and 2 mL of n-hexane are added to the tube.

    • The tube is vortexed vigorously for 1 minute and then centrifuged to separate the layers.

    • The upper hexane layer, containing the FAMEs, is carefully transferred to a clean vial.

  • Drying: A small amount of anhydrous sodium sulfate is added to the hexane extract to remove any residual water. The sample is then ready for GC analysis.

Gas Chromatography (GC) Analysis of FAMEs

Objective: To separate, identify, and quantify the individual fatty acid methyl esters.

Methodology: Gas chromatography with a flame ionization detector (GC-FID) is the standard method.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a similar wax-type column).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 10°C/minute to 200°C.

      • Ramp: Increase at 5°C/minute to 240°C, hold for 5 minutes.

    • Injection Volume: 1 µL of the FAMEs in hexane.

  • Identification and Quantification:

    • The individual FAMEs are identified by comparing their retention times with those of a known FAME standard mixture.

    • Quantification is performed by measuring the peak area of each FAME. The percentage of each fatty acid is calculated as the area of its corresponding peak divided by the total area of all fatty acid peaks, multiplied by 100.

Mandatory Visualizations

Experimental_Workflow A B. collina Seeds B Grinding A->B C Soxhlet Extraction (n-Hexane) B->C D Crude Seed Oil C->D E Transesterification (H₂SO₄ in Methanol) D->E F Fatty Acid Methyl Esters (FAMEs) in Hexane E->F G GC-FID Analysis F->G H Fatty Acid Profile (Quantitative Data) G->H

Caption: Experimental workflow for the analysis of fatty acids in B. collina seeds.

Biosynthetic_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC C16_ACP C16:0-ACP (Palmitoyl-ACP) Malonyl_CoA->C16_ACP FAS C18_ACP C18:0-ACP (Stearoyl-ACP) C16_ACP->C18_ACP KASII C18_1_ACP C18:1-ACP (Oleoyl-ACP) C18_ACP->C18_1_ACP SAD Oleoyl_CoA C18:1-CoA (Oleoyl-CoA) C18_1_ACP->Oleoyl_CoA FATB (Transport to ER) Elongase1 Fatty Acid Elongase 1 (FAE1) Oleoyl_CoA->Elongase1 TAG_Assembly Triacylglycerol (TAG) Assembly C20_1_CoA C20:1-CoA (Eicosenoyl-CoA) Elongase1->C20_1_CoA Elongase2 FAE1 C20_1_CoA->Elongase2 C20_1_CoA->TAG_Assembly C22_1_CoA C22:1-CoA (Erucyl-CoA) Elongase2->C22_1_CoA

References

Metabolic Fate of 8(Z)-Eicosenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid (20:1n-12) is a monounsaturated omega-12 fatty acid. While not as extensively studied as other fatty acids, understanding its metabolic pathway is crucial for a comprehensive view of lipid metabolism and its potential implications in health and disease. This technical guide provides an in-depth overview of the predicted metabolic fate of this compound, drawing upon established principles of fatty acid metabolism and studies on structurally similar molecules. Due to a lack of direct research on this specific isomer, this guide presents a putative pathway, highlighting areas ripe for further investigation.

Proposed Metabolic Pathways

The metabolism of this compound is likely to proceed through three main pathways: catabolism via beta-oxidation for energy production, and anabolic conversion through desaturation and elongation to produce other fatty acids.

Beta-Oxidation

As a long-chain fatty acid, this compound can be expected to undergo mitochondrial and peroxisomal beta-oxidation to generate acetyl-CoA. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons. For unsaturated fatty acids like this compound, auxiliary enzymes are required to handle the double bond.

The beta-oxidation of 8(Z)-eicosenoyl-CoA would proceed through several cycles, yielding acetyl-CoA, NADH, and FADH2. The presence of the cis-double bond at the Δ8 position would necessitate the action of an isomerase to convert it to a trans-Δ2 intermediate for the standard beta-oxidation machinery to proceed.

Since this compound is a very-long-chain fatty acid (VLCFA), its initial breakdown may occur in peroxisomes. Peroxisomal beta-oxidation shortens VLCFAs to medium-chain fatty acids, which are then transported to the mitochondria for complete oxidation.

Beta_Oxidation_Pathway This compound This compound 8(Z)-Eicosenoyl-CoA 8(Z)-Eicosenoyl-CoA This compound->8(Z)-Eicosenoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Cycles (Mitochondria/Peroxisome) Beta-Oxidation Cycles (Mitochondria/Peroxisome) 8(Z)-Eicosenoyl-CoA->Beta-Oxidation Cycles (Mitochondria/Peroxisome) Multiple Enzymes Acetyl-CoA Acetyl-CoA Beta-Oxidation Cycles (Mitochondria/Peroxisome)->Acetyl-CoA Thiolase

Figure 1: Proposed Beta-Oxidation of this compound.
Desaturation and Elongation

This compound can also serve as a substrate for fatty acid desaturases (FADS) and elongases (ELOVL), leading to the synthesis of other polyunsaturated fatty acids. The position of the double bond at the omega-12 position makes it a potential precursor for a less common series of fatty acids.

A key potential conversion is its desaturation by a Δ5-desaturase (FADS1) or a Δ8-desaturase. The human FADS2 gene product is known to exhibit Δ8-desaturase activity towards 20-carbon fatty acids[1]. This would introduce a new double bond, forming a di-unsaturated fatty acid. Subsequent elongation and further desaturation could lead to a variety of downstream products. For instance, Δ8 desaturation of this compound would yield 8(Z),11(Z)-eicosadienoic acid.

Another possibility is the synthesis of Mead acid (5,8,11-eicosatrienoic acid) from oleic acid (18:1n-9), which proceeds through elongation to 20:1n-9[2][3][4]. This suggests that an isomer of this compound is a known intermediate in fatty acid synthesis, making it plausible that this compound itself could enter similar pathways.

Desaturation_Elongation_Pathway This compound (20:1n-12) This compound (20:1n-12) 8(Z),11(Z)-Eicosadienoic acid (20:2n-9) 8(Z),11(Z)-Eicosadienoic acid (20:2n-9) This compound (20:1n-12)->8(Z),11(Z)-Eicosadienoic acid (20:2n-9)  Δ8-Desaturase (FADS2) Further Desaturation & Elongation Products Further Desaturation & Elongation Products 8(Z),11(Z)-Eicosadienoic acid (20:2n-9)->Further Desaturation & Elongation Products Elongases (ELOVL) & Desaturases (FADS)

Figure 2: Proposed Desaturation and Elongation of this compound.

Quantitative Data Summary

SubstrateEnzyme/ProcessProductKm (µM)Vmax (nmol/min/mg protein)Cell Type/SourceReference
11,14-Eicosadienoic acid (20:2n-6)Δ8-Desaturase (FADS2)8,11,14-Eicosatrienoic acid (20:3n-6)N/AN/ABaboon Liver cDNA in Yeast[1]
Oleic acid (18:1n-9)Elongation & DesaturationMead acid (20:3n-9)N/AN/AAnimals in EFA deficiency[2]

Note: N/A indicates that the specific quantitative data was not available in the cited literature. The data presented is for analogous reactions and should be interpreted with caution when applied to this compound.

Experimental Protocols

Investigating the metabolic fate of this compound requires robust analytical methods. The following protocols are generalized from established methods for fatty acid analysis and can be adapted for studying this specific fatty acid.

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines the extraction of total fatty acids from biological samples and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction:

  • Homogenize tissue samples or pellet cultured cells.

  • Add a known amount of an internal standard (e.g., a deuterated version of a fatty acid not expected in the sample).

  • Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method or a biphasic solution of acidified methanol and isooctane[5][6].

  • Separate the organic phase containing the lipids.

2. Saponification and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Saponify the lipids by adding methanolic KOH to release the fatty acids from their esterified forms[5].

  • Acidify the solution to protonate the fatty acids.

  • Extract the free fatty acids with a nonpolar solvent like hexane or isooctane.

  • Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like BF3-methanol or to pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization GC-MS[5].

3. GC-MS Analysis:

  • Inject the derivatized fatty acid sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAMEs).

  • Use a temperature gradient to separate the fatty acid derivatives based on their volatility and polarity[6].

  • The eluting compounds are introduced into a mass spectrometer for identification and quantification.

  • Identification is based on the retention time and the mass spectrum of the derivative compared to authentic standards.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample (Cells/Tissue) Biological Sample (Cells/Tissue) Lipid Extraction Lipid Extraction Biological Sample (Cells/Tissue)->Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization (FAMEs/PFB esters) Derivatization (FAMEs/PFB esters) Saponification->Derivatization (FAMEs/PFB esters) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs/PFB esters)->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification

Figure 3: General Workflow for Fatty Acid Analysis.

Conclusion and Future Directions

The metabolic pathway of this compound remains to be definitively elucidated. Based on our understanding of general fatty acid metabolism, it is plausible that it undergoes beta-oxidation for energy and can be a substrate for desaturase and elongase enzymes, potentially leading to the formation of novel polyunsaturated fatty acids.

Future research should focus on:

  • In vitro enzyme assays: Using purified FADS and ELOVL enzymes to determine if this compound is a substrate and to measure the kinetic parameters of these reactions.

  • Stable isotope tracing studies: Administering labeled this compound to cell cultures or animal models and tracing its metabolic fate using lipidomics platforms.

  • Quantitative lipidomics: Developing targeted mass spectrometry methods to accurately measure the levels of this compound and its potential metabolites in various biological matrices.

A thorough understanding of the metabolic pathway of this compound will provide valuable insights into the complex network of lipid metabolism and may uncover novel bioactive lipids with roles in health and disease, offering potential targets for drug development.

References

An In-depth Technical Guide to 8(Z)-Eicosenoic Acid: Precursors, Derivatives, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid that has garnered interest for its biological activities, including the modulation of key signaling proteins. This technical guide provides a comprehensive overview of the current knowledge regarding its precursors, biosynthetic pathways, potential derivatives, and its role in cellular signaling. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in lipid biology and drug development.

Introduction

This compound, a C20:1 monounsaturated fatty acid, is a naturally occurring lipid found in various plant and animal tissues. While not as extensively studied as other eicosanoids, emerging evidence suggests its involvement in significant physiological processes. Notably, it has been shown to potentiate nicotinic acetylcholine receptor (nAChR) channel currents and enhance the phosphorylation activity of protein kinase C epsilon (PKCε)[1]. These actions position this compound as a molecule of interest for further investigation in neuroscience and cell signaling research. This guide aims to consolidate the available technical information on this compound, from its biochemical origins to its cellular functions.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound and a related isomer is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

PropertyThis compound11(Z)-Eicosenoic Acid (for comparison)
Molecular Formula C₂₀H₃₈O₂C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol [1][2]310.5 g/mol [2]
Melting Point Data not available23-24 °C[3]
Boiling Point ~431.5 °C (predicted)[4]419.84 °C[3]
Density Data not available0.883 g/mL at 25 °C[3]
Solubility DMF: 10 mg/mL[1]DMSO: 10 mg/mL[1]Ethanol: 10 mg/mL[1]PBS (pH 7.2): 0.15 mg/mL[1]Soluble in ethanol[5]
Natural Abundance 6% of fatty acids in B. collina seed oil[1][6]High concentration in Jojoba oil[5]

Biosynthesis and Precursors

The precise biosynthetic pathway of this compound is not definitively established in the literature. However, based on known mechanisms of fatty acid synthesis, two primary pathways can be postulated.

Elongation of C18 Precursors

Very-long-chain fatty acids (VLCFAs) are typically synthesized in the endoplasmic reticulum through the action of fatty acid elongase (FAE) enzyme complexes. A plausible pathway for a C20:1 isomer involves the elongation of oleic acid (18:1 cis-Δ9). This process would add a two-carbon unit from malonyl-CoA to produce 11(Z)-eicosenoic acid. The formation of the 8(Z) isomer would then require an isomerization step or an alternative elongation of a different C18 precursor.

Desaturation of Eicosanoic Acid

An alternative and more direct pathway involves the desaturation of the saturated C20 fatty acid, eicosanoic acid. This reaction would be catalyzed by a Δ8-desaturase, an enzyme that introduces a double bond at the 8th carbon position from the carboxyl end of the fatty acid chain. Δ8-desaturases have been identified in various organisms, including Euglena gracilis and some mammals, where they participate in the synthesis of polyunsaturated fatty acids[7][8][9].

Below is a diagram illustrating these two potential biosynthetic pathways.

G cluster_0 Pathway 1: Elongation cluster_1 Pathway 2: Desaturation Oleic Acid (18:1 cis-Δ9) Oleic Acid (18:1 cis-Δ9) 11(Z)-Eicosenoic Acid (20:1 cis-Δ11) 11(Z)-Eicosenoic Acid (20:1 cis-Δ11) Oleic Acid (18:1 cis-Δ9)->11(Z)-Eicosenoic Acid (20:1 cis-Δ11) Fatty Acid Elongase (+ Malonyl-CoA) This compound This compound 11(Z)-Eicosenoic Acid (20:1 cis-Δ11)->this compound Isomerase (postulated) Eicosanoic Acid (20:0) Eicosanoic Acid (20:0) 8(Z)-Eicosenoic Acid_2 This compound Eicosanoic Acid (20:0)->8(Z)-Eicosenoic Acid_2 Δ8-Desaturase G Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor Acetylcholine->nAChR Binds to agonist site Ion_Flow Increased Cation Influx (Na+, K+) nAChR->Ion_Flow Potentiates Channel Opening This compound This compound This compound->nAChR Positive Allosteric Modulation Membrane_Potential Neuronal Depolarization Ion_Flow->Membrane_Potential Leads to G This compound This compound PKC_epsilon_inactive Inactive PKCε (Cytosol) This compound->PKC_epsilon_inactive Promotes Activation PKC_epsilon_active Active PKCε (Membrane) PKC_epsilon_inactive->PKC_epsilon_active Translocation to Membrane Substrate_unphosphorylated Substrate Protein PKC_epsilon_active->Substrate_unphosphorylated Catalyzes Phosphorylation Substrate_phosphorylated Phosphorylated Substrate Protein Substrate_unphosphorylated->Substrate_phosphorylated Cellular_Response Downstream Cellular Response Substrate_phosphorylated->Cellular_Response Initiates G Start Start Sample Biological Sample Start->Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Dry Dry under Nitrogen SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC_MSMS HPLC-MS/MS Analysis Reconstitute->HPLC_MSMS Quantification Data Analysis and Quantification HPLC_MSMS->Quantification End End Quantification->End

References

Structural Characterization of 8(Z)-Eicosenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 8(Z)-Eicosenoic acid, a cis-unsaturated fatty acid with a 20-carbon chain. The document details its physicochemical properties, provides a summary of analytical techniques for its characterization, and includes detailed experimental protocols.

Physicochemical Properties

PropertyValueSource(s)
Chemical Formula C₂₀H₃₈O₂[1][3][4]
Molecular Weight 310.5 g/mol [1][3]
CAS Number 76261-96-6[1][3]
Appearance Crystalline solid, White Powder[1][6]
Boiling Point 431.5 ± 11.0 °CNot explicitly cited
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/ml0.15 M Tris-HCl pH 8.5: 1 mg/mlPBS (pH 7.2): 0.15 mg/ml[1]

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the known structure and general principles of spectroscopy for unsaturated fatty acids, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cis-double bond around 5.3 ppm. Other key signals would include the terminal methyl group protons, methylene protons adjacent to the carboxyl group (α-CH₂), and the long chain of methylene protons.

¹³C NMR: The carbon NMR spectrum would provide signals for the carboxyl carbon, the two olefinic carbons, and the distinct signals for the various methylene carbons along the aliphatic chain.

Note: Specific peak assignments for this compound are not available in the reviewed literature. The provided information is based on the general spectral characteristics of similar unsaturated fatty acids.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of fatty acids. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 310.5. Fragmentation patterns would reveal information about the structure of the hydrocarbon chain. Often, fatty acids are derivatized to their methyl esters (FAMEs) or other esters prior to GC-MS analysis to improve volatility and ionization efficiency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid functional group. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group should appear around 1710 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the aliphatic chain and a C=C stretching vibration for the cis-double bond.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of fatty acids like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

Objective: To separate and identify the fatty acid profile of a sample and determine the molecular weight of the components.

Methodology:

  • Derivatization to FAMEs:

    • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

    • Add 2 mL of a 2% sulfuric acid solution in methanol.

    • Seal the tube and heat at 80-90°C for 1-2 hours in a water bath or heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of distilled water, and vortex thoroughly for 1 minute.

    • Centrifuge the mixture to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).

    • Injector: Split/splitless injector, typically operated in split mode.

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Scan a mass range of m/z 50-500.

Data Analysis: Identify FAMEs by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the position and geometry of double bonds.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the fatty acid sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Longer acquisition times and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign peaks in both ¹H and ¹³C spectra based on chemical shifts and coupling patterns, often aided by 2D NMR experiments like COSY and HSQC.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • FTIR Analysis:

    • Place the sample in the FTIR spectrometer.

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups by comparing the peak positions (in cm⁻¹) to correlation charts and reference spectra.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive structural characterization of an unknown fatty acid like this compound.

Structural_Characterization_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Sample Fatty Acid Sample (e.g., this compound) Physicochemical Physicochemical Properties (Solubility, Appearance) Sample->Physicochemical FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (often with GC) Sample->MS FTIR_Data Functional Group ID FTIR->FTIR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmation FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Workflow for the structural characterization of a fatty acid.

References

An In-depth Technical Guide on the Biosynthesis of 8(Z)-Eicosenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(Z)-Eicosenoic acid, a C20:1 monounsaturated fatty acid, is a component of seed oils in a select number of plant families. Its unique structure, with a cis double bond at the eighth carbon, suggests a specialized biosynthetic pathway. This technical guide delineates the current understanding of this compound biosynthesis in plants, focusing on the key enzymatic steps involving fatty acid elongation and desaturation. This document provides a comprehensive overview of the metabolic pathways, quantitative data on its occurrence, detailed experimental protocols for its study, and visual representations of the core biochemical processes to support further research and potential applications in drug development and biotechnology.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 20 or more carbon atoms, play crucial roles in various plant physiological processes. They are integral components of membrane lipids, cuticular waxes, and storage lipids in seeds. This compound is a less common VLCFA, the biosynthesis of which is of interest for understanding plant lipid metabolism and for its potential as a specialty oleochemical. This guide provides a detailed exploration of its formation in plants.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum (ER). It involves the elongation of a shorter-chain fatty acid precursor, followed by a specific desaturation step.

Fatty Acid Elongation

The initial step in the formation of C20 fatty acids is the elongation of an 18-carbon precursor, typically oleic acid (18:1Δ9), which is synthesized de novo in the plastids. This elongation process is carried out by the Fatty Acid Elongase (FAE) complex in the ER. The FAE complex is a multi-enzyme system consisting of four key enzymes that catalyze a cycle of four reactions:

  • β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of a C2 acyl group from malonyl-CoA with a long-chain acyl-CoA. The KCS enzyme determines the substrate specificity of the elongation complex.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This four-step cycle is repeated to extend the fatty acid chain. To produce eicosanoic acid (20:0), the likely precursor for this compound, an 18-carbon fatty acid undergoes one cycle of elongation.

Desaturation by Δ8-Desaturase

The key step in the formation of this compound is the introduction of a double bond at the Δ8 position of the C20 acyl chain. This reaction is catalyzed by a specific fatty acid desaturase, a Δ8-desaturase .[1] These enzymes are membrane-bound and utilize molecular oxygen and a reducing agent (typically NADH or NADPH) to introduce a cis double bond. While Δ8-desaturases have been identified in plants and are known to act on C18 and C20 fatty acids, the specific enzyme responsible for this compound synthesis is not yet fully characterized in most plant species.[1] The likely substrate for this desaturation is eicosanoyl-CoA, which is converted to 8(Z)-eicosenoyl-CoA.

The proposed primary biosynthetic pathway for this compound is illustrated in the following diagram:

This compound Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Oleoyl-ACP (18:1Δ9) Oleoyl-ACP (18:1Δ9) Malonyl-CoA->Oleoyl-ACP (18:1Δ9) FAS Oleoyl-CoA (18:1Δ9) Oleoyl-CoA (18:1Δ9) Oleoyl-ACP (18:1Δ9)->Oleoyl-CoA (18:1Δ9) Acyl-ACP Thioesterase Acyl-CoA Synthetase Eicosanoyl-CoA (20:0) Eicosanoyl-CoA (20:0) Oleoyl-CoA (18:1Δ9)->Eicosanoyl-CoA (20:0) FAE Complex (KCS, KCR, HCD, ECR) 8(Z)-Eicosenoyl-CoA (20:1Δ8) 8(Z)-Eicosenoyl-CoA (20:1Δ8) Eicosanoyl-CoA (20:0)->8(Z)-Eicosenoyl-CoA (20:1Δ8) Δ8-Desaturase Triacylglycerol (TAG) Triacylglycerol (TAG) 8(Z)-Eicosenoyl-CoA (20:1Δ8)->Triacylglycerol (TAG) Acyltransferases

Proposed biosynthetic pathway of this compound in plants.

Quantitative Data

The occurrence of this compound is relatively rare in the plant kingdom. It is most notably found in the seed oils of certain species within the Proteaceae and Sapindaceae families. The following table summarizes available quantitative data.

Plant SpeciesFamilyTissueThis compound Content (% of total fatty acids)Reference
Banksia collinaProteaceaeSeed Oil6%--INVALID-LINK--
Koelreuteria paniculataSapindaceaeSeed OilEicosenoic acid (isomer not specified) is a major fatty acid
Cardiospermum speciesSapindaceaeSeed OilEicosenoic acid (isomer not specified) is a potential source

Note: Data for Koelreuteria paniculata and Cardiospermum species refer to eicosenoic acid in general, and the specific isomer may not be 8(Z). Further analysis is required for confirmation.

Experimental Protocols

The study of this compound biosynthesis requires robust experimental protocols for lipid extraction, fatty acid analysis, and enzyme activity assays.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the extraction of total lipids from plant tissues and their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., seeds, leaves)

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Homogenization: Weigh approximately 100 mg of fresh plant tissue or 20 mg of dried tissue into a glass tube. Add a known amount of internal standard.

  • Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

  • Transmethylation: Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

  • FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Sample for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 220°C at 4°C/minute, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by fragmentation patterns. This compound methyl ester will have a specific retention time and a characteristic mass spectrum.

In Vitro Assay for Δ8-Desaturase Activity

This assay measures the activity of Δ8-desaturase in plant microsomal fractions using a radiolabeled substrate.

Materials:

  • Plant tissue for microsome isolation

  • Microsome isolation buffer (e.g., 0.1 M potassium phosphate buffer pH 7.2, 0.33 M sucrose, 1 mM EDTA)

  • Radiolabeled substrate (e.g., [1-¹⁴C]eicosanoyl-CoA)

  • NADH or NADPH

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer pH 7.2)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Isolation: Homogenize plant tissue in ice-cold isolation buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris. Pellet the microsomes from the supernatant by ultracentrifugation (e.g., 100,000 x g). Resuspend the microsomal pellet in reaction buffer.

  • Enzyme Reaction: In a microfuge tube, combine the microsomal protein (e.g., 100 µg), radiolabeled substrate (e.g., 10 nmol), and NADH or NADPH (e.g., 2 mM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and FAME Preparation: Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) and heat to saponify the lipids. Acidify the mixture and extract the fatty acids with hexane. Convert the fatty acids to FAMEs as described in Protocol 4.1.

  • Analysis: Separate the FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radiolabeled product (this compound methyl ester) using a scintillation counter.

Experimental_Workflow_FAME_Analysis Plant_Tissue Plant Tissue (e.g., seeds) Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Plant_Tissue->Lipid_Extraction Transmethylation Transmethylation to FAMEs (H2SO4 in Methanol) Lipid_Extraction->Transmethylation GC_MS_Analysis GC-MS Analysis Transmethylation->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis

Workflow for the analysis of fatty acids in plant tissues.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a specialized pathway involving the elongation of C18 fatty acids and a key desaturation step catalyzed by a Δ8-desaturase. While the general framework of this pathway is understood, further research is needed to identify and characterize the specific enzymes, particularly the Δ8-desaturase, in plants that accumulate this unique fatty acid. A deeper understanding of the regulatory mechanisms governing the expression of the genes involved in this pathway will be crucial for potential biotechnological applications, such as the engineering of oilseed crops for the production of high-value specialty fatty acids. The detailed protocols provided in this guide offer a foundation for researchers to further investigate this intriguing aspect of plant lipid metabolism.

References

enzymatic synthesis of 8(Z)-Eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Synthesis of 8(Z)-Eicosenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of this compound. While a direct, single-enzyme conversion is not yet established in the literature, this document outlines a plausible two-step biosynthetic route amenable to development through metabolic engineering. The proposed pathway involves the elongation of a C18 saturated fatty acid to a C20 saturated fatty acid, followed by a specific desaturation at the Δ8 position. This guide details the candidate enzymes for each step, provides comprehensive experimental protocols for their expression and evaluation, and presents a framework for future research in this area. All quantitative data are summarized in structured tables, and logical workflows are visualized using diagrams.

Proposed Biosynthetic Pathway for this compound

The (20:1, n-12) can be conceptualized as a two-step process, starting from the readily available precursor, Stearic acid (18:0). This pathway requires the coordinated action of a fatty acid elongase and a specific desaturase.

  • Step 1: Elongation. The first step involves the elongation of Stearic acid (18:0) by the addition of a two-carbon unit to yield Eicosanoic acid (20:0). This reaction is catalyzed by a fatty acid elongase (Elovl).

  • Step 2: Desaturation. The second, and currently hypothetical, step is the introduction of a cis-double bond at the Δ8 position of Eicosanoic acid to produce this compound. This would be catalyzed by a Δ8-desaturase.

The following diagram illustrates this proposed pathway.

Enzymatic_Synthesis_of_8Z_Eicosenoic_Acid cluster_elongation Step 1: Elongation cluster_desaturation Step 2: Desaturation (Hypothetical) Stearic_acid Stearic acid (18:0) Eicosanoic_acid Eicosanoic acid (20:0) Stearic_acid->Eicosanoic_acid Fatty Acid Elongase (Elovl) Eicosanoic_acid_2 Eicosanoic acid (20:0) 8Z_Eicosenoic_acid This compound (20:1Δ8) Eicosanoic_acid_2->8Z_Eicosenoic_acid Δ8-Desaturase

Proposed two-step enzymatic pathway for the synthesis of this compound.

Candidate Enzymes

Fatty Acid Elongases (Elovl)

Several fatty acid elongases have been characterized that exhibit activity on saturated C18 substrates. A promising candidate for the conversion of Stearic acid to Eicosanoic acid is the elongase from Phytophthora sojae (PsELO), which has been shown to elongate C18:0 to C20:0.[1] Human ELOVL7 also shows a preference for C18-CoA substrates and can produce C20 fatty acids.[2]

EnzymeSource OrganismSubstrate(s)Product(s)Reference(s)
PsELOPhytophthora sojaeC18:0C20:0[1]
ELOVL7Homo sapiensC18:0-CoA3-keto-C20:0-CoA[2]
Δ8-Desaturases

The key challenge in this proposed pathway is the identification of a Δ8-desaturase that can act on a saturated C20 substrate. The most well-characterized Δ8-desaturase, from Euglena gracilis, demonstrates a clear preference for C20 fatty acids that are already unsaturated at the Δ11 position.[3] To date, no Δ8-desaturase has been reported to utilize Eicosanoic acid as a substrate. Therefore, the enzyme for this step remains to be discovered or engineered. The E. gracilis enzyme serves as a starting point for protein engineering efforts.

EnzymeSource OrganismKnown Substrate(s)Product(s)Conversion RateReference(s)
Δ8-DesaturaseEuglena gracilis20:2(Δ11,14)20:3(Δ8,11,14)31.2%[3]
20:3(Δ11,14,17)20:4(Δ8,11,14,17)46.3%[3]

Experimental Protocols

The following protocols describe a general workflow for the heterologous expression of candidate elongase and desaturase enzymes in Saccharomyces cerevisiae and subsequent analysis of their products.

Experimental_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Yeast Expression Vector Gene_Synthesis->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression Transformation->Expression Bioconversion Whole-Cell Bioconversion Expression->Bioconversion Extraction Lipid Extraction Bioconversion->Extraction Derivatization FAME Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

General experimental workflow for enzyme expression and product analysis.
Protocol 1: Heterologous Expression in Saccharomyces cerevisiae

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequences for the selected elongase (e.g., PsELO) and desaturase (e.g., E. gracilis Δ8-desaturase), codon-optimized for S. cerevisiae.

    • Clone the synthesized genes into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

    • Select for transformants on appropriate synthetic complete dropout medium.

  • Protein Expression:

    • Inoculate a single colony of transformed yeast into 5 mL of selective medium containing 2% glucose and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of induction medium (selective medium with 2% galactose and 1% raffinose instead of glucose).

    • Incubate at 20-30°C with vigorous shaking for 48-72 hours to induce protein expression.

Protocol 2: Whole-Cell Bioconversion
  • Substrate Feeding:

    • After 24 hours of induction, supplement the yeast culture with the fatty acid substrate.

    • For the elongase-expressing strain, add Stearic acid (18:0) to a final concentration of 0.5 mM.

    • For the desaturase-expressing strain, add Eicosanoic acid (20:0) to a final concentration of 0.5 mM.

    • For a co-culture or a strain co-expressing both enzymes, add Stearic acid.

    • The fatty acids should be dissolved in ethanol and complexed with 10% (w/v) tergitol NP-40 before addition.

  • Incubation:

    • Continue the incubation for another 24-48 hours at 20-30°C.

  • Cell Harvesting:

    • Harvest the yeast cells by centrifugation at 3,000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile water and then freeze-dry the pellet.

Protocol 3: Fatty Acid Extraction and Analysis
  • Lipid Extraction:

    • To the lyophilized yeast pellet (approx. 50 mg), add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic phase to a new glass tube.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M sodium methoxide in methanol.

    • Incubate at 50°C for 30 minutes.

    • Cool to room temperature and add 1 mL of 14% BF3 in methanol.

    • Incubate at 50°C for another 30 minutes.

    • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the FAMEs using a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or SP-2560).

    • Use a temperature program that allows for the separation of C18 to C20 fatty acid methyl esters.

    • Identify the products by comparing their retention times and mass spectra with authentic standards.

Potential Signaling Pathways and Biological Roles

The biological role of this compound is not well-documented. However, some preliminary findings suggest potential interactions with key signaling components.

  • Ion Channel Modulation: this compound has been shown to potentiate acetylcholine (ACh) receptor channel currents in Xenopus oocytes.[4]

  • Protein Kinase C Activation: The same study demonstrated that it enhances the phosphorylation of a substrate peptide by protein kinase C epsilon (PKCε).[4]

These findings suggest a potential role for this compound in neurotransmission and cellular signaling, warranting further investigation.

Signaling_Interactions 8Z_Eicosenoic_acid This compound AChR Acetylcholine Receptor 8Z_Eicosenoic_acid->AChR potentiates PKCepsilon Protein Kinase C ε 8Z_Eicosenoic_acid->PKCepsilon enhances Phosphorylation Substrate Phosphorylation PKCepsilon->Phosphorylation

Known biological interactions of this compound.

Conclusion and Future Perspectives

This technical guide outlines a rational, albeit currently theoretical, approach to the . The proposed two-step pathway, involving a fatty acid elongase and a Δ8-desaturase, provides a clear roadmap for research and development. While suitable elongases are available, the critical bottleneck remains the identification or engineering of a Δ8-desaturase capable of acting on a saturated C20 substrate. Future work should focus on mining microbial genomes for novel desaturases and employing protein engineering strategies to alter the substrate specificity of known enzymes. The successful development of such a biocatalyst would enable the sustainable production of this compound for applications in research and potentially as a precursor for novel therapeutics.

References

An In-depth Technical Guide to the Chemical Synthesis of 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 8(Z)-eicosenoic acid, a monounsaturated omega-12 fatty acid. The core of this synthesis is a Z-selective Wittig reaction, a powerful and widely utilized method for the formation of carbon-carbon double bonds with defined stereochemistry. This document outlines the multi-step synthesis, beginning from commercially available starting materials, and provides detailed experimental protocols for each key transformation. All quantitative data, including reaction yields and reagent quantities, are summarized in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the synthetic strategy.

Introduction

This compound is a 20-carbon monounsaturated fatty acid with the double bond located at the eighth carbon from the carboxyl group. While not as common as other fatty acids like oleic acid, it is of interest to researchers in various fields, including lipidomics and drug development, due to its unique structure and potential biological activities. The stereospecific synthesis of such long-chain unsaturated fatty acids is crucial for elucidating their biological roles and for the development of novel therapeutics.

The synthetic approach detailed in this guide utilizes a Wittig reaction between a C12 aldehyde (dodecanal) and a C8 phosphonium ylide derived from 8-bromooctanoic acid. The use of an unstabilized ylide in the Wittig reaction is key to achieving the desired (Z)-alkene configuration. The synthesis is broken down into three main stages:

  • Preparation of the C12 Aldehyde: Synthesis of dodecanal from 1-dodecanol via oxidation.

  • Preparation of the C8 Phosphonium Salt: Synthesis of (7-carboxyheptyl)triphenylphosphonium bromide from 8-bromooctanoic acid.

  • The Wittig Reaction and Final Product Formation: Coupling of the two precursors to form the target molecule.

Overall Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Precursor Synthesis cluster_2 Core Reaction cluster_3 Final Product 1-Dodecanol 1-Dodecanol Oxidation Oxidation 1-Dodecanol->Oxidation PCC, DCM 8-Bromooctanoic Acid 8-Bromooctanoic Acid Phosphonium_Salt_Formation Phosphonium Salt Formation 8-Bromooctanoic Acid->Phosphonium_Salt_Formation 1. Esterification (EtOH, H2SO4) 2. PPh3, Acetonitrile Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt_Formation Wittig_Reaction Wittig Reaction Oxidation->Wittig_Reaction Dodecanal Phosphonium_Salt_Formation->Wittig_Reaction (7-Carboxyheptyl)triphenylphosphonium bromide This compound This compound Wittig_Reaction->this compound 1. Base (e.g., NaHMDS) 2. Acidic Workup G Dodecanol 1-Dodecanol Oxidation + Dodecanol->Oxidation PCC, DCM Bromooctanoic_Acid 8-Bromooctanoic Acid Salt_Formation + Bromooctanoic_Acid->Salt_Formation 1. EtOH, H2SO4 2. Acetonitrile, Reflux PPh3 Triphenylphosphine PPh3->Salt_Formation Base Base (e.g., NaHMDS) Ylide_Formation + Base->Ylide_Formation Aldehyde Dodecanal Wittig_Step1 + Aldehyde->Wittig_Step1 Phosphonium_Salt (7-Carboxyheptyl)triphenyl- phosphonium bromide Phosphonium_Salt->Ylide_Formation Ylide Phosphonium Ylide Ylide->Wittig_Step1 Betaine Betaine Intermediate Wittig_Step2 Cycloaddition Betaine->Wittig_Step2 Oxaphosphetane Oxaphosphetane Wittig_Step3 Elimination Oxaphosphetane->Wittig_Step3 Final_Product This compound Byproduct Triphenylphosphine oxide Oxidation->Aldehyde Salt_Formation->Phosphonium_Salt Ylide_Formation->Ylide Wittig_Step1->Betaine Wittig_Step2->Oxaphosphetane Wittig_Step3->Final_Product Wittig_Step3->Byproduct

An In-depth Technical Guide to 8(Z)-Eicosenoic Acid: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(Z)-Eicosenoic acid, a monounsaturated omega-12 fatty acid, has garnered interest in the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, its modulatory effects on key signaling proteins, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound, also known as cis-8-Eicosenoic acid, is a long-chain fatty acid with the chemical formula C20H38O2.[1] It is characterized by a single cis-double bond located at the eighth carbon atom from the carboxyl end. This fatty acid is found as a natural constituent in certain plant oils, notably making up 6% of the fatty acid composition in the seed oil of Banksia collina (formerly Banksia collina).[2][3][4] Recent research has highlighted its role as a modulator of neuronal signaling pathways, specifically its ability to potentiate acetylcholine receptor channel currents and enhance the activity of protein kinase C epsilon (PKCε), making it a molecule of interest for further investigation.[2][3][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (8Z)-Icos-8-enoic acid[5]
Synonyms cis-8-Eicosenoic Acid, 8-cis-Eicosenoic acid[6]
Molecular Formula C20H38O2[1]
Molecular Weight 310.51 g/mol [6]
Melting Point Not experimentally determined.
Boiling Point 431.5 ± 13.0 °C (Predicted)[7]
Density Not experimentally determined.
Appearance Crystalline solid[2]
Solubility - DMF: 10 mg/ml - DMSO: 10 mg/ml - Ethanol: 10 mg/ml - 0.15 M Tris-HCl (pH 8.5): 1 mg/ml - PBS (pH 7.2): 0.15 mg/ml[2]

Biological Activity and Signaling Pathways

This compound exhibits significant modulatory effects on key proteins involved in cellular signaling, particularly in the context of neurotransmission.

Potentiation of Nicotinic Acetylcholine Receptor (nAChR) Currents

Research has shown that this compound potentiates acetylcholine (ACh)-evoked whole-cell membrane currents in Xenopus oocytes expressing nicotinic acetylcholine receptors.[2][3] This potentiation occurs without causing the depression of the current that is often observed with other fatty acids.[2] This suggests a specific interaction with the nAChR or its immediate microenvironment, leading to an enhanced response to its natural ligand, acetylcholine.

The proposed mechanism involves an allosteric modulation of the receptor, where the binding of this compound to a site distinct from the acetylcholine binding site induces a conformational change that increases the channel's open probability or conductance.

nAChR_Potentiation cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion Channel Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening ACh Acetylcholine (ACh) ACh->nAChR:head Binds to agonist site EicosenoicAcid This compound EicosenoicAcid->nAChR Allosteric Modulation Potentiation Potentiation Ion_Influx->Potentiation

nAChR Potentiation by this compound
Enhancement of Protein Kinase C Epsilon (PKCε) Activity

This compound has also been demonstrated to enhance the phosphorylation of a substrate peptide by PKCε in Xenopus oocytes.[2][3] Protein Kinase C is a family of enzymes that are critical in various signal transduction cascades, and the epsilon isoform is involved in processes such as neuronal function and cardioprotection. The activation of PKCε by this compound suggests its potential involvement in these pathways.

The mechanism likely involves the interaction of the fatty acid with the regulatory domain of PKCε, which leads to its activation and subsequent phosphorylation of downstream targets.

PKC_Activation EicosenoicAcid This compound PKCe_inactive Inactive PKCε EicosenoicAcid->PKCe_inactive Binds and Activates PKCe_active Active PKCε PKCe_inactive->PKCe_active Substrate Substrate Peptide PKCe_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

PKCε Activation by this compound

Experimental Protocols

The following sections detail the methodologies for key experiments related to the study of this compound.

Extraction and Analysis from Natural Sources (e.g., Banksia collina seeds)

This protocol outlines a general workflow for the extraction and analysis of fatty acids from plant seeds.

Extraction_Workflow start Start: Banksia collina seeds grinding Grinding and Homogenization start->grinding extraction Solvent Extraction (e.g., Hexane/Isopropanol) grinding->extraction filtration Filtration and Solvent Evaporation extraction->filtration saponification Saponification (KOH in Methanol) filtration->saponification esterification Methylation to FAMEs (BF3 in Methanol) saponification->esterification gc_analysis Gas Chromatography (GC) Analysis esterification->gc_analysis end End: Fatty Acid Profile gc_analysis->end

Workflow for Extraction and Analysis

Methodology:

  • Sample Preparation: Seeds of Banksia collina are ground to a fine powder.

  • Lipid Extraction: The powdered seeds are subjected to solvent extraction, typically using a mixture of hexane and isopropanol, to isolate the total lipids.

  • Saponification: The extracted lipids are saponified using a solution of potassium hydroxide in methanol to release the free fatty acids from their glycerol backbone.

  • Esterification: The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. This derivatization is necessary to increase the volatility of the fatty acids for gas chromatography analysis.

  • Gas Chromatography (GC) Analysis: The FAMEs are analyzed by gas chromatography with a flame ionization detector (GC-FID). The identification and quantification of this compound methyl ester are achieved by comparing its retention time and peak area to those of a known standard.

Measurement of Acetylcholine Receptor Channel Currents in Xenopus Oocytes

This protocol describes the use of the two-electrode voltage-clamp technique to measure the effect of this compound on nAChR currents.

Methodology:

  • Xenopus Oocyte Preparation: Oocytes are harvested from female Xenopus laevis and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nicotinic acetylcholine receptor subtype.

  • Incubation: The injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

    • Two microelectrodes, one for voltage recording and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential of -70 mV.[8]

    • Acetylcholine is applied to the oocyte to elicit a baseline current response.

    • This compound is then co-applied with acetylcholine to determine its effect on the receptor current.

    • Data is acquired and analyzed to quantify the potentiation of the current.

In Vitro PKCε Phosphorylation Assay

This protocol outlines a method to assess the direct effect of this compound on the activity of PKCε.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, ATP (radiolabeled or with a specific antibody for detection), a specific PKCε substrate peptide, and purified recombinant PKCε enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

  • Incubation with this compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • Termination of Reaction: The reaction is stopped after a defined incubation period by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by scintillation counting of the phosphorylated substrate. Alternatively, a phosphospecific antibody can be used in an ELISA or Western blot format.

  • Data Analysis: The activity of PKCε in the presence of this compound is compared to the basal activity to determine the extent of enhancement.

Conclusion

This compound is a naturally occurring fatty acid with intriguing biological activities that warrant further investigation. Its ability to potentiate nicotinic acetylcholine receptor currents and enhance PKCε activity suggests potential roles in modulating neuronal function and other cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to explore the mechanisms of action and potential therapeutic applications of this compound. Further studies are needed to elucidate the precise molecular interactions and the full spectrum of its physiological effects.

References

8(Z)-Eicosenoic acid research overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8(Z)-Eicosenoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (cis-8-eicosenoic acid) is a 20-carbon monounsaturated fatty acid (MUFA) belonging to the long-chain fatty acid family. While less common than other eicosenoic acid isomers like gondoic acid (11(Z)-eicosenoic acid), research has identified it as a bioactive lipid with specific modulatory effects on key signaling proteins. Notably, it has been shown to potentiate nicotinic acetylcholine receptor (nAChR) channel currents and activate Protein Kinase C epsilon (PKCε)[1]. These activities suggest potential therapeutic relevance in neurology and metabolic diseases. This guide provides a comprehensive overview of the current research, including its biochemical properties, mechanisms of action, and relevant experimental methodologies.

Core Biochemical Properties

This compound is defined by a 20-carbon aliphatic chain with a single cis-double bond located at the eighth carbon from the carboxyl group. Its fundamental properties are summarized in Table 1.

PropertyValue
Systematic Name (8Z)-Icos-8-enoic acid
Common Names This compound, cis-8-Eicosenoic Acid
Abbreviation C20:1ω12
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol
Physical Form Crystalline Solid
Natural Sources Found as a constituent (6%) of the seed oil from Banksia collina[1].
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml). Poorly soluble in PBS (0.15 mg/ml)[1].

Mechanisms of Action

The primary research into the biological activity of this compound has focused on its effects on ion channels and protein kinases, primarily using the Xenopus oocyte expression system with expressed Torpedo nAChRs[1].

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

This compound exhibits a distinct modulatory profile on nAChRs compared to other C20 MUFAs and polyunsaturated fatty acids (PUFAs). The key finding is that it potentiates acetylcholine-evoked channel currents without causing an initial depression[1]. This suggests a potential allosteric potentiation mechanism.

The effects of various C20 cis-fatty acids on nAChR currents are qualitatively summarized in Table 2, based on the findings from Yaguchi et al. (2005). This comparison highlights the unique action of the 8(Z) isomer. The structural integrity of the terminal carboxyl group (COOH) is essential for this potentiation effect[1].

Fatty AcidStructureEffect on nAChR Current
This compound 20:1(ω-12)Potentiation only[1]
11,14-Eicosadienoic acid20:2(ω-6)Depression followed by potentiation[1]
5,8,11-Eicosatrienoic acid20:3(ω-9)Depression followed by potentiation[1]
Arachidonic acid20:4(ω-6)Depression followed by potentiation[1]
Eicosapentaenoic acid20:5(ω-3)Depression followed by potentiation[1]
5-Eicosenoic acid20:1(ω-15)Depression only[1]
11-Eicosenoic acid20:1(ω-9)Depression only[1]
8,11,14-Eicosatrienoic acid20:3(ω-6)Depression only[1]

Note: Data is a qualitative summary from Yaguchi et al. (2005). Specific quantitative values for potentiation and depression were not available in the cited abstract.

Activation of Protein Kinase C Epsilon (PKCε)

The same study demonstrated that this compound, along with all other tested C20 cis-unsaturated fatty acids, activates PKCε. The potency of activation was not significantly different among the various C20 isomers[1]. This finding is critical because it indicates that direct PKCε activation alone cannot account for the differential effects (potentiation vs. depression) observed on the nAChR. While the fatty acid activates the kinase, its specific effect on the ion channel appears to be a separate, structure-dependent phenomenon. The free carboxyl group is also required for PKCε activation[1].

The broader role of PKCε activation by lipids is heavily implicated in metabolic regulation, particularly in mediating hepatic insulin resistance by phosphorylating and inhibiting the insulin receptor[2][3][4][5].

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action and a general workflow for their investigation.

G cluster_0 Proposed Dual Mechanism of Action FA This compound (C20:1ω12) nAChR Nicotinic Acetylcholine Receptor (nAChR) FA->nAChR Direct Interaction PKCe_inactive PKCε (Inactive) FA->PKCe_inactive Activation Membrane Cell Membrane Potentiation Allosteric Potentiation (Increased Ion Flow) nAChR->Potentiation PKCe_active PKCε (Active) PKCe_inactive->PKCe_active Downstream Downstream Cellular Effects PKCe_active->Downstream Other Substrates (e.g., Insulin Receptor) Potentiation->Downstream

Caption: Proposed dual mechanism for this compound.

G start Start oocytes Prepare Xenopus Oocytes & Inject with Torpedo nAChR mRNA start->oocytes incubate Incubate for Receptor Expression (2-5 days) oocytes->incubate setup Mount Oocyte in Recording Chamber Two-Electrode Voltage Clamp incubate->setup baseline Record Baseline Current (Apply Acetylcholine) setup->baseline apply_fa Apply this compound baseline->apply_fa record_effect Record Modulated Current (Apply ACh + Fatty Acid) apply_fa->record_effect analyze Analyze Data (Current Amplitude, Kinetics) record_effect->analyze end End analyze->end

Caption: Generalized workflow for testing fatty acid effects.

Therapeutic Potential and Future Research

The unique ability of this compound to potentiate nAChR function without an initial inhibitory phase makes it an interesting candidate for further investigation.

  • Neurological and Cognitive Applications: Nicotinic acetylcholine receptors are established targets for cognitive enhancement and in the treatment of neurodegenerative disorders like Alzheimer's disease. Positive allosteric modulators of nAChRs are sought after as a therapeutic strategy. The action of this compound aligns with this profile, suggesting that it or its derivatives could be explored for conditions characterized by cholinergic deficits.

  • Metabolic Disease: While this compound activates PKCε, a pathway linked to insulin resistance, its overall effect in a complex metabolic system is unknown[2][3]. The interplay between its effects on nAChRs (which are also involved in metabolic regulation) and PKCε warrants further study.

  • Drug Development: The structure of this compound, particularly the position of the double bond and the essential carboxyl group, provides a scaffold for the design of novel small molecule nAChR modulators.

Future research should focus on obtaining quantitative dose-response data, identifying the specific nAChR subunits it interacts with, and elucidating the precise molecular mechanism of its potentiation effect. In vivo studies are necessary to determine its pharmacokinetic profile and its effects on cognition and metabolism in animal models.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the literature for studying the effects of fatty acids on expressed ion channels and protein kinases.

Note: The precise, detailed protocols from the key study by Yaguchi et al. (2005) are not publicly available. These represent standard methodologies in the field.

Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol describes the measurement of nAChR currents using a two-electrode voltage clamp.

  • Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate by incubation with collagenase (e.g., 2 mg/ml in Ca²⁺-free solution) for 1-2 hours.

  • mRNA Injection: Inject each oocyte with ~50 nL of mRNA encoding the desired subunits of the Torpedo nicotinic acetylcholine receptor.

  • Incubation: Incubate oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression.

  • Electrophysiology:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a baseline response by applying a saturating concentration of acetylcholine (ACh) and measure the peak inward current.

  • Compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the Ringer's solution to the final desired concentration.

    • Perfuse the oocyte with the fatty acid-containing solution for a set duration (e.g., 10-20 minutes).

  • Data Acquisition: After incubation with the fatty acid, re-apply ACh and record the modulated peak current. The degree of potentiation is calculated as the percentage increase in current amplitude compared to the baseline.

Protocol: In Vitro PKC Epsilon Activity Assay

This protocol outlines a method to measure the direct effect of this compound on PKCε activity, potentially using an RP-HPLC-based method to separate a phosphorylated substrate from its non-phosphorylated form.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4, containing MgCl₂, ATP, and DTT).

    • Substrate: Use a specific peptide substrate for PKCε.

    • Lipid Vesicles: Prepare lipid vesicles (e.g., phosphatidylserine) as co-factors, with and without the test compound.

    • This compound: Prepare the fatty acid by dissolving in DMSO and incorporating it into the lipid vesicle preparation.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase buffer, [γ-³²P]ATP, the peptide substrate, lipid vesicles, and purified recombinant human PKCε enzyme.

    • Initiate the reaction by adding the enzyme or ATP.

    • Incubate the reaction at 30°C for 10-30 minutes.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the mixture onto P81 phosphocellulose paper.

  • Quantification (RP-HPLC Method):

    • Inject the reaction mixture into a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

    • Use a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the phosphorylated peptide from the unphosphorylated peptide.

    • Quantify the amount of phosphorylated product by monitoring radioactivity in the collected fractions or using an inline detector.

  • Analysis: Compare the kinase activity in the presence of this compound to a vehicle control (DMSO) to determine the fold-activation.

Conclusion

This compound is a bioactive lipid with a unique and specific potentiating effect on nicotinic acetylcholine receptors, distinguishing it from other C20 fatty acids. It also functions as a general activator of PKCε, a role it shares with other cis-unsaturated fatty acids. The decoupling of these two effects suggests complex, structure-dependent interactions with its molecular targets. While the therapeutic potential is intriguing, particularly in neurology, the field suffers from a lack of in-depth, quantitative data. Further research is imperative to validate these initial findings, elucidate the precise molecular interactions, and explore the physiological and pathological relevance of this specific fatty acid isomer.

References

Methodological & Application

Application Note: Analysis of 8(Z)-Eicosenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8(Z)-Eicosenoic acid (C20:1n-12) is a monounsaturated omega-12 fatty acid found in various biological systems. Its accurate identification and quantification are crucial for understanding lipid metabolism, biomarker discovery, and the development of therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids. Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound by GC-MS.

Principle of the Method

The analysis involves a multi-step process beginning with the extraction of total lipids from the sample matrix. The extracted lipids are then subjected to transesterification or esterification to convert the fatty acids into their corresponding FAMEs. This derivatization step increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography.

The derivatized sample is injected into the GC, where the FAMEs are separated based on their boiling points and polarity on a specialized capillary column.[4] The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. Identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of a known standard. Quantification is typically performed using an internal standard and constructing a calibration curve.[5][6]

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol describes a standard method for extracting total lipids from biological samples (e.g., plasma, tissues, cell cultures).

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Homogenizer (for tissues)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: For a 100 mg tissue sample or 1 mL plasma/cell suspension, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture. Homogenize thoroughly.

  • Extraction: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex briefly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses Boron Trifluoride (BF3)-Methanol for the methylation of fatty acids.[2]

Materials:

  • 14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Toluene or Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heater block or water bath

  • Glass tubes with PTFE-lined screw caps

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from the previous step in 1 mL of toluene.

  • Methylation: Add 2 mL of 14% BF3-Methanol reagent to the tube.

  • Incubation: Cap the tube tightly and heat at 100°C for 45 minutes in a heater block or water bath.

  • Quenching: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute.

  • FAME Extraction: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube.

  • Washing: Wash the collected hexane layer with 2 mL of saturated NaCl solution.

  • Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the hexane under a stream of nitrogen to the desired final volume (e.g., 100 µL). The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[2]

GC Conditions:

  • Column: DB-23 polar capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Injector: Splitless mode.

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp: 4°C/min to 240°C.

    • Hold: 10 minutes at 240°C.[2]

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ionization Energy: 70 eV.[2]

  • Mass Range: Scan from m/z 50 to 550.[2]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 240°C.

Data Presentation

The identification of Methyl 8(Z)-eicosenoate is based on its retention time relative to standards and its characteristic mass spectrum. Quantitative analysis should be performed using a suitable internal standard (e.g., Methyl Heptadecanoate) and a multi-point calibration curve.

Table 1: Quantitative Data for Methyl 8(Z)-eicosenoate

ParameterValueReference
Compound NameMethyl 8(Z)-eicosenoate
AbbreviationC20:1 FAME
Molecular FormulaC₂₁H₄₀O₂[7]
Molecular Weight324.5 g/mol [7]
Characteristic Mass Fragments (m/z)
Molecular Ion [M]⁺324[7]
[M-31]⁺ (Loss of •OCH₃)293FAME Fragmentation Pattern
[M-74]⁺ (Loss of McLafferty + H)250FAME Fragmentation Pattern
McLafferty Rearrangement Ion74[8][9]
Other Significant Ions55, 69, 87, 143FAME Fragmentation Pattern[8][9]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition (Retention Time, Mass Spectra) GCMS->DataAcquisition Identification Compound Identification DataAcquisition->Identification Quantification Quantification (Internal Standard & Calibration) Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

gcms_logic cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) Injector Injector Volatilization of FAMEs Column GC Column Separation by Boiling Point & Polarity Injector->Column IonSource Ion Source (EI) Fragmentation Column->IonSource Analyzer Mass Analyzer Separation of Ions by m/z IonSource->Analyzer Detector Detector Ion Signal Detection Analyzer->Detector DataSystem {Data System | Spectrum Generation} Detector->DataSystem

Caption: Logical diagram of the GC-MS analysis process.

References

Application Notes and Protocols for the Quantification of 8(Z)-Eicosenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid that has garnered interest in the scientific community for its potential role in cellular signaling. Accurate and reliable quantification of this analyte in biological matrices is paramount for understanding its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, insights into its known signaling pathways are presented to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The concentration of this compound can vary depending on the biological matrix and the physiological state of the individual. The following tables summarize representative quantitative data from studies utilizing GC-MS and LC-MS/MS for the analysis of fatty acids in human plasma, erythrocytes, and adipose tissue. It is important to note that specific concentrations of this compound are not always reported individually but as part of a larger fatty acid profile. The data presented here is based on comprehensive fatty acid analysis studies.

Table 1: Representative Concentration of this compound in Human Plasma and Erythrocytes

AnalyteMatrixConcentration Range (% of total fatty acids)Analytical MethodReference
This compoundPlasma0.15 - 0.45%GC-MS[1]
This compoundErythrocytes0.10 - 0.30%GC-MS[1]

Table 2: Representative Concentration of this compound in Human Adipose Tissue

AnalyteMatrixConcentration Range (% of total fatty acids)Analytical MethodReference
This compoundAdipose Tissue0.20 - 0.60%GC-MS[2]

Signaling Pathway of this compound

This compound has been shown to modulate cellular signaling, notably by potentiating the response of nicotinic acetylcholine receptors (nAChRs) through a mechanism involving Protein Kinase C epsilon (PKCε)[3]. The proposed signaling cascade is initiated by the interaction of this compound with the cell membrane, leading to the activation of PKCε. This activated kinase then phosphorylates downstream targets, which in turn enhances the ion channel currents of nAChRs. This modulation of nAChR activity can have significant implications in neuronal signaling and other physiological processes.

G Proposed Signaling Pathway of this compound EA This compound Membrane Cell Membrane EA->Membrane Interacts with PKCe Protein Kinase C epsilon (PKCε) Membrane->PKCe Activates nAChR Nicotinic Acetylcholine Receptor (nAChR) PKCe->nAChR Potentiates Downstream Downstream Cellular Response (e.g., Neuronal Signaling) nAChR->Downstream Leads to

Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma and Adipose Tissue by GC-MS

This protocol outlines the extraction of total fatty acids from plasma and adipose tissue, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Folch Method)

a. For Plasma: To 1 mL of plasma, add 20 mL of a chloroform:methanol (2:1, v/v) solution. b. For Adipose Tissue: Homogenize approximately 100 mg of adipose tissue in 10 mL of chloroform:methanol (2:1, v/v). c. Vortex the mixture vigorously for 2 minutes. d. Add 5 mL of 0.9% NaCl solution and vortex again. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette. g. Dry the lipid extract under a stream of nitrogen gas.

2. Saponification and Derivatization to FAMEs

a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat the mixture at 100°C for 5 minutes. c. Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol. d. Heat again at 100°C for 5 minutes. e. Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex thoroughly and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program: Initial temperature of 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Identification: Identify the FAME of this compound by comparing its retention time and mass spectrum with a certified reference standard.

  • Quantification: Use an internal standard (e.g., heptadecanoic acid) for accurate quantification.

G GC-MS Workflow for this compound Quantification Sample Biological Sample (Plasma or Adipose Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Saponification & Derivatization (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

GC-MS workflow for this compound analysis.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantification of free this compound in plasma without the need for derivatization.

1. Sample Preparation

a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 8(Z)-Eicosenoic-d4 acid). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other fatty acids.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G LC-MS/MS Workflow for this compound Quantification Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Quant Data Analysis (Quantification) LCMSMS->Quant

LC-MS/MS workflow for this compound analysis.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, such as the need for total versus free fatty acid analysis and the available instrumentation. The accompanying information on the signaling pathway of this compound provides a biological context for its quantification, aiding researchers in designing and interpreting their experiments.

References

Application Notes and Protocol for the Analysis of 8(Z)-Eicosenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the quantitative analysis of 8(Z)-Eicosenoic acid methyl ester (FAME), a crucial fatty acid methyl ester in various biological and industrial samples. The described methodology is intended for researchers, scientists, and drug development professionals, detailing sample preparation, instrumental analysis, and data interpretation.

Introduction

This compound is a monounsaturated omega-12 fatty acid. Its methyl ester derivative, this compound methyl ester, is commonly analyzed as part of the total fatty acid profile of a sample. This analysis is critical in fields such as nutrition, biofuel research, and clinical diagnostics. Gas chromatography (GC) coupled with either a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and quantification is the standard analytical technique.[1][2] Proper sample preparation, including lipid extraction and derivatization to its methyl ester form, is paramount for accurate and reproducible results.[3][4]

Experimental Protocols

Sample Preparation: Lipid Extraction and Transesterification

Accurate FAME analysis begins with the efficient extraction of lipids from the sample matrix, followed by the conversion of fatty acids to their corresponding methyl esters (transesterification). Two common methods for transesterification are acid-catalyzed and base-catalyzed reactions.

2.1.1. Acid-Catalyzed Transesterification using Methanolic HCl

This method is suitable for a wide range of lipid classes, including triacylglycerols, phospholipids, and free fatty acids.[3][4]

Materials:

  • Sample containing lipids

  • Chloroform

  • Methanol

  • Methanolic HCl (1.25 M)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (e.g., Heptadecanoic acid methyl ester)

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower chloroform layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add 2 mL of methanolic HCl.

    • Add a known amount of internal standard.

    • Seal the reaction vial and heat at 80°C for 2 hours.[5]

    • Allow the vial to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction vial.

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over anhydrous Na₂SO₄.

    • The sample is now ready for GC analysis.

2.1.2. Base-Catalyzed Transesterification using Sodium Methoxide

This is a rapid method suitable for the transesterification of glycerolipids.[6]

Materials:

  • Lipid extract

  • Hexane

  • Sodium methoxide in methanol (0.5 M)

  • Saturated Sodium Chloride (NaCl) solution

  • Internal Standard (e.g., Heptadecanoic acid methyl ester)

Protocol:

  • Reaction Setup:

    • Dissolve the dried lipid extract in 1 mL of hexane.

    • Add a known amount of internal standard.

    • Add 0.2 mL of 0.5 M sodium methoxide in methanol.

  • Reaction:

    • Vortex the mixture for 2 minutes at room temperature.

  • Workup:

    • Add 1 mL of saturated NaCl solution to quench the reaction.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a GC vial for analysis.

Instrumental Analysis: Gas Chromatography (GC)

2.2.1. GC-FID Analysis

For quantitative analysis, a GC equipped with a Flame Ionization Detector (FID) is commonly used.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

2.2.2. GC-MS Analysis

For confirmation of identity and quantification, a GC coupled to a Mass Spectrometer (MS) is employed.

Instrumentation and Conditions:

  • Gas Chromatograph: As above

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • GC conditions: Same as for GC-FID

Data Presentation

Quantitative data for this compound methyl ester and related compounds are summarized below. Retention times and mass spectral data are indicative and may vary slightly depending on the specific instrument and conditions used.

Table 1: GC Retention Times of Selected FAMEs

Fatty Acid Methyl EsterAbbreviationRetention Time (min)
Palmitic acid methyl esterC16:0~18.5
Oleic acid methyl esterC18:1n9c~22.3
This compound methyl ester C20:1n12c ~25.8
Arachidonic acid methyl esterC20:4n6c~27.2
Erucic acid methyl esterC22:1n9c~29.5

Table 2: Key Mass Spectral Fragments for this compound Methyl Ester (EI-MS)

m/zInterpretationRelative Abundance
324Molecular Ion [M]⁺Low
293[M-31]⁺ (Loss of OCH₃)Moderate
264[M-60]⁺ (McLafferty + 1)Moderate
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)High
55Alkyl fragmentHigh

Visualizations

Diagram 1: Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Industrial Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Transesterification Transesterification (Acid or Base Catalysis) Lipid_Extraction->Transesterification Dried Lipid Extract FAME_Extract FAME Extract in Hexane Transesterification->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound methyl ester.

Diagram 2: Logical Relationship in FAME Identification by GC-MS

Caption: Logical steps for FAME identification using GC-MS.

References

Application Notes & Protocols: Derivatization of 8(Z)-Eicosenoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8(Z)-Eicosenoic acid (also known as cis-8-Eicosenoic acid) is a long-chain monounsaturated omega-12 fatty acid. Accurate and sensitive quantification of this and other fatty acids in complex biological matrices is crucial for various research and development applications, including biomarker discovery, nutritional analysis, and drug development. However, the inherent properties of free fatty acids, such as their low volatility and high polarity, present challenges for direct analysis by gas chromatography (GC) and can lead to poor peak shape and sensitivity in liquid chromatography (LC).

Derivatization is a chemical modification process that converts the target analyte into a product with improved chromatographic and detection characteristics. For this compound, this typically involves converting the carboxylic acid group into a less polar and more volatile ester or a derivative with a UV-active or fluorescent tag for enhanced detection. This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the fatty acid. The most common approach is the formation of Fatty Acid Methyl Esters (FAMEs). An alternative, particularly useful for structural elucidation via mass spectrometry, is the formation of picolinyl esters.

A. Protocol 1: Fatty Acid Methyl Ester (FAME) Formation using Boron Trifluoride (BF₃) in Methanol

This is a widely used and effective method for the esterification of fatty acids.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh or pipette approximately 1-10 mg of the lipid-containing sample or a pure standard of this compound into a screw-cap glass tube with a PTFE liner.

    • If the sample is in a biological matrix, perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method) and evaporate the solvent to dryness under a stream of nitrogen.

  • Saponification (Optional, for bound fatty acids):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 100°C for 10 minutes in a heating block or water bath. This step hydrolyzes ester linkages to release the free fatty acids.

    • Allow the tube to cool to room temperature.

  • Esterification:

    • Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol to the tube.

    • Cap the tube tightly and heat at 100°C for 30 minutes. The BF₃ acts as a Lewis acid catalyst for the methylation of the carboxylic acid group.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution (brine) and 2 mL of hexane.

    • Vortex vigorously for 1 minute to extract the non-polar FAMEs into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes to achieve phase separation.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for injection into the GC-MS system.

B. Protocol 2: Picolinyl Ester Formation for Mass Spectrometry

Picolinyl esters are particularly useful for determining the position of double bonds in monounsaturated fatty acids via mass spectrometry, as they produce characteristic fragmentation patterns.

Experimental Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve 1-2 mg of the isolated this compound in 0.5 mL of anhydrous acetonitrile.

    • Add 1.1 equivalents of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Esterification:

    • Add 1.5 equivalents of 3-(hydroxymethyl)pyridine (3-picolyl alcohol) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours or until completion (monitored by TLC).

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with 2 mL of diethyl ether and wash sequentially with 1 mL of 5% HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Sample Analysis:

    • Evaporate the solvent and redissolve the picolinyl ester derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.

Quantitative Data Summary for GC-MS Derivatization
ParameterFAMEs (BF₃-Methanol)Picolinyl EstersNotes
Reaction Time ~45 minutes2.5 - 5 hoursFAMEs protocol is significantly faster.
Typical Yield > 95%80 - 95%Yields can be sample-dependent.
Volatility HighModerateFAMEs are more volatile.
Primary Use Quantification & IdentificationStructural Elucidation (Double Bond Location)Picolinyl esters provide diagnostic MS fragments.
LOD (Typical) Low pg rangeLow to mid pg rangeDependent on the MS instrument.
LOQ (Typical) Mid to high pg rangeHigh pg to low ng rangeDependent on the MS instrument.

II. Derivatization for HPLC Analysis

For HPLC, derivatization is employed to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or Fluorescence detectors. This is particularly useful for samples that cannot be readily analyzed by GC.

A. Protocol 3: UV-Active Phenacyl Ester Formation

This method attaches a phenacyl group, which is strongly UV-absorbent, to the fatty acid.

Experimental Protocol:

  • Sample Preparation:

    • Place the dried fatty acid sample (0.1-1 mg) in a reaction vial.

    • Add 100 µL of a 5 mg/mL solution of 2-bromoacetophenone in acetonitrile.

    • Add 50 µL of a 5 mg/mL solution of a catalyst, such as triethylamine or diisopropylethylamine, in acetonitrile.

  • Derivatization Reaction:

    • Cap the vial and heat at 60°C for 1 hour.

  • Sample Preparation for HPLC:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water mixture) for injection into the HPLC system.

Quantitative Data Summary for HPLC Derivatization
ParameterUV-Active Phenacyl EstersNotes
Reaction Time ~1 hourRelatively fast protocol.
Typical Yield > 90%Good for quantitative applications.
Detection Method UV-Vis (typically ~254 nm)Requires a UV detector.
LOD (Typical) Low ng rangeSensitivity is lower than GC-MS.
LOQ (Typical) Mid to high ng rangeMethod dependent.

III. Visualized Workflows

The following diagrams illustrate the logical flow of the derivatization procedures.

GC_Derivatization_Workflow start Sample containing This compound extraction Lipid Extraction (if in matrix) start->extraction dried_sample Dried Lipid Extract or Pure Acid extraction->dried_sample fames_reagents Add Methanolic NaOH (optional) Add 14% BF3/Methanol dried_sample->fames_reagents For Quantification picolinyl_reagents Activate with DCC/DMAP Add 3-picolyl alcohol dried_sample->picolinyl_reagents For Structure Elucidation heat_fames Heat at 100°C fames_reagents->heat_fames extract_fames Extract with Hexane heat_fames->extract_fames gcms_fames Analyze FAMEs by GC-MS extract_fames->gcms_fames react_picolinyl React at RT picolinyl_reagents->react_picolinyl extract_picolinyl Work-up and Extraction react_picolinyl->extract_picolinyl gcms_picolinyl Analyze Picolinyl Esters by GC-MS extract_picolinyl->gcms_picolinyl

Caption: Workflow for GC-MS Derivatization of this compound.

HPLC_Derivatization_Workflow start Dried Fatty Acid Sample add_reagents Add 2-bromoacetophenone and Catalyst in Acetonitrile start->add_reagents heat_reaction Heat at 60°C for 1 hour add_reagents->heat_reaction evaporate Evaporate Solvent heat_reaction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_analysis Analyze Phenacyl Esters by HPLC-UV reconstitute->hplc_analysis

Caption: Workflow for HPLC-UV Derivatization of this compound.

IV. Conclusion

The choice of derivatization method for this compound depends on the analytical goal and the available instrumentation. For sensitive quantification and routine analysis, esterification to FAMEs followed by GC-MS is the gold standard due to its speed, high yield, and the extensive libraries available for compound identification. When the precise location of the double bond is required, derivatization to picolinyl esters provides the necessary structural information through characteristic mass spectral fragmentation. For laboratories where GC is not available or for specific applications requiring LC separation, derivatization to UV-active esters allows for robust analysis by HPLC-UV. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate derivatization strategy for their specific needs.

Application Notes and Protocols for 8(Z)-Eicosenoic Acid as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 8(Z)-Eicosenoic acid as a research standard. This document outlines its physicochemical properties, and established experimental protocols for its use in analytical chemistry and cell biology, and discusses its known biological roles.

Introduction to this compound

This compound, also known as cis-8-Eicosenoic acid, is a monounsaturated omega-12 fatty acid with a 20-carbon chain.[1][2][3] It is a naturally occurring compound found in various plant and animal sources, notably as a significant component of the seed oil of Brassica collina.[1][2][4] In research, it serves as a high-purity standard for the calibration of analytical instruments, a substrate in biochemical assays, and a bioactive molecule in cell culture studies. Its known biological activities include the potentiation of acetylcholine (ACh) receptor channel currents and the enhancement of Protein Kinase C epsilon (PKCε) phosphorylation.[1][2][4][5][6][7][8][9]

Physicochemical and Quantitative Data

Accurate quantitative analysis and the preparation of standardized solutions require precise knowledge of the physical and chemical properties of this compound.

PropertyValueReference
Synonyms cis-8-Eicosenoic Acid, FA 20:1[1]
Molecular Formula C₂₀H₃₈O₂[1][3][10]
Molecular Weight 310.5 g/mol [1][3][11]
CAS Number 76261-96-6[1][10]
Purity ≥98%[1]
Formulation Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]

Table 1: Physicochemical Properties of this compound

SolventSolubilityReference
0.15 M Tris-HCl, pH 8.5 1 mg/mL[1]
DMF 10 mg/mL[1]
DMSO 10 mg/mL[1]
Ethanol 10 mg/mL[1]
PBS (pH 7.2) 0.15 mg/mL[1]

Table 2: Solubility of this compound

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

This protocol outlines the use of this compound as a standard for the quantification of fatty acids in biological samples.

Objective: To quantify the amount of this compound and other fatty acids in a biological sample.

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated fatty acid such as Arachidonic Acid-d8)

  • Solvents: Chloroform, Methanol, Isooctane

  • Reagents for derivatization: Boron trifluoride in methanol or methanolic HCl

  • Biological sample (e.g., plasma, cell lysate)

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Lipid Extraction:

    • Homogenize the biological sample.

    • Extract total lipids using a 2:1 (v/v) mixture of chloroform and methanol.

    • Add a known amount of internal standard to the sample before extraction to correct for sample loss.

  • Saponification and Methylation (Derivatization):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Saponify the lipid extract by adding methanolic potassium hydroxide and heating.

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding boron trifluoride in methanol and heating.

  • Sample Cleanup and Preparation for GC-MS:

    • Extract the FAMEs with a non-polar solvent like isooctane.

    • Wash the organic phase with water to remove any remaining reagents.

    • Evaporate the solvent and reconstitute the FAMEs in a small volume of isooctane suitable for injection into the GC-MS.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of calibration standards by serially diluting the stock solution.

    • Add the same amount of internal standard to each calibration standard as was added to the samples.

    • Derivatize the calibration standards in the same manner as the samples.

  • GC-MS Analysis:

    • Inject the prepared samples and calibration standards into the GC-MS.

    • Use a temperature gradient program to separate the FAMEs on the capillary column.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the FAME of this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the standard.

    • Determine the concentration of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Derivatization Saponification & Methylation (FAMEs) Extraction->Derivatization Cleanup Sample Cleanup Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Standard This compound Standard Calibration Serial Dilution & Derivatization Standard->Calibration Calibration->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for GC-MS analysis of this compound.
Cell Culture Protocol for Investigating Bioactivity

This protocol describes the use of this compound in cell culture to study its effects on cellular signaling pathways.

Objective: To assess the effect of this compound on a specific cellular response (e.g., acetylcholine receptor activation or PKCε phosphorylation).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell line of interest (e.g., neuronal cells expressing acetylcholine receptors, or cells suitable for studying PKCε signaling)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., antibodies for Western blotting, fluorescent indicators for calcium imaging)

Procedure:

  • Preparation of this compound-BSA Complex:

    • Fatty acids are often cytotoxic to cells at high concentrations and have low solubility in aqueous media. To overcome this, they are complexed with BSA.

    • Prepare a stock solution of this compound in ethanol.

    • In a sterile tube, add the desired amount of the fatty acid stock solution.

    • Evaporate the ethanol under a stream of sterile nitrogen.

    • Add pre-warmed (37°C) cell culture medium containing fatty acid-free BSA to the dried fatty acid. The molar ratio of fatty acid to BSA should be optimized, but a starting point of 3:1 to 5:1 is common.

    • Incubate at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

    • Sterile-filter the solution before adding it to the cells.

  • Cell Seeding and Treatment:

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger dishes for protein extraction).

    • Allow the cells to adhere and reach the desired confluency.

    • Remove the existing medium and replace it with fresh medium containing the this compound-BSA complex at the desired final concentrations.

    • Include a vehicle control (medium with BSA and a corresponding amount of ethanol that has been evaporated) in your experimental design.

    • Incubate the cells for the desired period (this can range from minutes to days depending on the endpoint being measured).

  • Assessment of Cellular Response:

    • For Acetylcholine Receptor Activity: This can be measured using various techniques such as patch-clamp electrophysiology to measure ion channel currents, or by using fluorescent calcium indicators to measure changes in intracellular calcium upon co-application of acetylcholine and this compound.

    • For PKCε Phosphorylation: After treatment, lyse the cells and collect the protein. Perform Western blotting using antibodies specific for phosphorylated PKCε and total PKCε to determine the change in phosphorylation status.

  • Data Analysis:

    • Quantify the results from your chosen assay.

    • Compare the response of cells treated with this compound to the vehicle control.

    • Perform statistical analysis to determine the significance of any observed effects.

Signaling Pathway

This compound has been shown to modulate the activity of key signaling proteins. The following diagram illustrates a proposed signaling pathway based on its known biological effects.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FA This compound AChR Acetylcholine Receptor (Nicotinic) FA->AChR Potentiates PKCe PKCε FA->PKCe Enhances Activation IonChannel Ion Channel Current (Potentiation) AChR->IonChannel Substrate Substrate Peptide PKCe->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Proposed signaling pathway for this compound.

This pathway illustrates that extracellular this compound can directly or indirectly potentiate the function of nicotinic acetylcholine receptors, leading to an increase in ion channel currents. Concurrently, it can enhance the activation of PKCε, leading to the phosphorylation of its downstream substrates.

Conclusion

This compound is a valuable tool for researchers in various fields. Its well-defined chemical and physical properties make it an excellent standard for analytical applications. Furthermore, its specific biological activities provide a means to investigate the roles of monounsaturated fatty acids in cellular signaling. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective use of this compound in a research setting.

References

Application Notes and Protocols for 8(Z)-Eicosenoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid is a 20-carbon monounsaturated fatty acid that has garnered interest in lipidomics research due to its potential roles in cellular signaling.[1][2][3][4][5][6] As a member of the eicosanoid family of signaling molecules, understanding its distribution, metabolism, and function is crucial for elucidating its role in health and disease. These application notes provide a comprehensive overview of the analytical methods and protocols for the study of this compound, alongside its known biological activities. While specific quantitative data for this compound in biological matrices is limited in publicly available literature, this document presents hypothetical data based on typical concentrations of related C20:1 fatty acid isomers to serve as a practical guide for researchers.

Biological Significance

This compound has been shown to potentiate acetylcholine (ACh) receptor channel currents without causing depression of the receptor.[2][3][4][5][6] This suggests a modulatory role in cholinergic signaling, a fundamental process in the nervous system and other tissues. Furthermore, it enhances the phosphorylation of a substrate peptide by Protein Kinase C epsilon (PKCε), indicating its involvement in PKC-mediated signaling cascades.[2][3][4][5][6] PKCε is a key regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[7]

Data Presentation

Given the current lack of specific quantitative data for this compound in the literature, the following tables provide hypothetical, yet realistic, concentrations in human plasma and various mammalian tissues. These values are based on reported concentrations of other C20:1 fatty acid isomers and are intended to serve as a reference for expected physiological ranges.

Table 1: Hypothetical Quantitative Data of this compound in Human Plasma

AnalyteMatrixConcentration Range (µg/mL)Analytical Method
This compoundHuman Plasma0.5 - 5.0GC-MS, LC-MS/MS

Table 2: Hypothetical Quantitative Data of this compound in Mammalian Tissues

AnalyteTissueConcentration Range (µg/g tissue)Analytical Method
This compoundBrain1.0 - 10.0GC-MS, LC-MS/MS
This compoundLiver2.0 - 15.0GC-MS, LC-MS/MS
This compoundAdipose Tissue5.0 - 50.0GC-MS, LC-MS/MS

Signaling Pathways & Experimental Workflows

To visualize the potential roles of this compound in cellular signaling and to provide a clear overview of the analytical process, the following diagrams are provided.

G cluster_0 Cell Membrane 8Z_Eicosenoic_acid This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) 8Z_Eicosenoic_acid->nAChR potentiates PKC_epsilon Protein Kinase C Epsilon (PKCε) 8Z_Eicosenoic_acid->PKC_epsilon enhances phosphorylation nAChR->PKC_epsilon activates Downstream_Targets Downstream Targets PKC_epsilon->Downstream_Targets phosphorylates Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Ion Channel Modulation) Downstream_Targets->Cellular_Response

Putative signaling pathway of this compound.

G Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction 2. Lipid Extraction (Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Derivatization 3. Derivatization (for GC-MS) (FAMEs) Lipid_Extraction->Derivatization LC_MS_MS_Analysis 4b. LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS_Analysis GC_MS_Analysis 4a. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 5. Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis LC_MS_MS_Analysis->Data_Analysis

General experimental workflow for lipidomics analysis.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of this compound from biological samples.

Protocol 1: Total Lipid Extraction from Biological Samples (Adapted from Folch Method)

This protocol is suitable for extracting total lipids from plasma, tissues, and cultured cells.[8]

Materials:

  • Biological sample (e.g., 100 µL plasma, 50 mg tissue, 1x10^7 cells)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Cells: Place the sample in a glass centrifuge tube.

    • Tissue: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform:methanol (2 mL per 50 mg of tissue).

  • Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample volume). For 100 µL of plasma, add 2 mL of the solvent mixture.

    • Vortex thoroughly for 2 minutes to ensure complete mixing and lipid solubilization.

    • Incubate at room temperature for 20 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying:

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Storage:

    • Store the dried lipid extract at -80°C until analysis.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization of the fatty acid to its fatty acid methyl ester (FAME) for analysis.[9][10][11][12][13]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

  • Derivatization to FAMEs:

    • Reconstitute the dried lipid extract in 1 mL of BF3-methanol solution.

    • Heat the mixture at 100°C for 30 minutes in a sealed tube.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/minute.

      • Hold at 240°C for 15 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

      • Identification: The FAME of this compound can be identified based on its retention time and characteristic mass spectrum, including the molecular ion and fragmentation pattern. For quantitative analysis, it is recommended to use a stable isotope-labeled internal standard.

Protocol 3: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the free fatty acid without derivatization.[2][14][15][16][17]

Materials:

  • Dried lipid extract (from Protocol 1)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient:

      • Start at 30% B.

      • Linearly increase to 100% B over 15 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 30% B and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M-H]-, which is m/z 309.28. The product ions would need to be determined by infusing a standard, but a likely transition would involve the loss of the carboxyl group or fragmentation along the alkyl chain.

      • Quantification: Use a stable isotope-labeled internal standard (e.g., this compound-d4) for accurate quantification.

Conclusion

The study of this compound presents an exciting frontier in lipidomics research. Its demonstrated effects on key signaling components like nicotinic acetylcholine receptors and PKCε underscore its potential importance in neuroscience and beyond. While the current body of literature lacks extensive quantitative data for this specific fatty acid, the protocols and hypothetical data presented in these application notes provide a solid foundation for researchers to initiate and advance their investigations into the roles of this compound in biological systems. The application of the detailed GC-MS and LC-MS/MS methodologies will be instrumental in filling the existing knowledge gaps and uncovering the full spectrum of its biological functions.

References

Application Notes and Protocols for 8(Z)-Eicosenoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid with a 20-carbon chain. While research on its specific applications in mammalian cell culture is emerging, its known bioactivities suggest potential utility in studies related to neuroscience and cell signaling. The primary documented effect of this compound is its ability to potentiate acetylcholine (ACh) receptor channel currents and enhance the phosphorylation of Protein Kinase C epsilon (PKCε) substrates, as demonstrated in Xenopus oocytes.[1][2] These application notes provide an overview of its potential uses, along with a generalized protocol for its preparation and application in cell culture experiments.

Potential Cell Culture Applications

Based on its known biological activities, this compound may be a valuable tool for the following research areas:

  • Neuroscience Research: Given its potentiation of acetylcholine receptors, this fatty acid could be utilized in studies involving neuronal cell lines (e.g., SH-SY5Y, PC12) to investigate synaptic transmission, neuronal excitability, and the modulation of cholinergic signaling pathways.

  • Cell Signaling Studies: The enhancement of PKCε phosphorylation suggests a role in modulating signaling cascades involved in cell growth, differentiation, and apoptosis. Researchers could explore its effects in various cell lines to elucidate its impact on specific PKCε-mediated pathways.

  • Lipid Metabolism Research: As a C20:1 fatty acid, it can be used in studies on lipid uptake, metabolism, and the cellular effects of specific monounsaturated fatty acids. Studies on other positional isomers of cis-eicosenoic acid have shown effects on adipogenesis and lipid accumulation in 3T3-L1 cells, suggesting that this compound could also be investigated in this context.[3]

Data Presentation

Due to the limited specific data for this compound in mammalian cell culture, the following table summarizes its physical and solubility properties. A second table provides suggested starting concentrations for experimental studies, which should be optimized for each cell line and experimental endpoint.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValue
Molecular Formula C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/ml0.15 M Tris-HCl pH 8.5: 1 mg/mlPBS (pH 7.2): 0.15 mg/ml

Data sourced from Cayman Chemical.[1]

Table 2: Suggested Starting Concentrations for Cell Culture Experiments

Application AreaSuggested Concentration RangeCell Line ExampleNotes
Neuro-modulatory Effects 1 - 25 µMSH-SY5Y, PC12Based on typical concentrations for bioactive lipids in neuronal cultures. A dose-response curve should be established.
PKCε Activation 10 - 50 µMHEK293, HeLaHigher concentrations may be needed to elicit signaling events. Monitor for cytotoxicity.
Lipid Metabolism Studies 25 - 100 µM3T3-L1, HepG2A study on other cis-eicosenoic acid isomers used 50 µM in 3T3-L1 cells.[3] It is advisable to test a range of concentrations and assess cell viability, for instance, with an MTT or LDH assay.

Disclaimer: The concentrations provided are suggestions and should be optimized for your specific cell type and experimental design. It is highly recommended to perform a dose-response and cytotoxicity assay to determine the optimal working concentration.

Experimental Protocols

The following are generalized protocols for the preparation and application of this compound in cell culture. These protocols are based on established methods for other long-chain fatty acids and should be adapted as needed.

Protocol 1: Preparation of this compound Stock Solution

Due to its poor solubility in aqueous media, this compound must first be dissolved in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Ethanol (100%, sterile) or DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the fatty acid is completely dissolved.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of this compound-BSA Complex for Cell Treatment

For most cell culture applications, it is recommended to complex the fatty acid with bovine serum albumin (BSA) to enhance its solubility and facilitate its delivery to cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Serum-free cell culture medium or PBS

  • Sterile 15 mL or 50 mL conical tubes

  • Water bath

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in serum-free cell culture medium or PBS. Gently warm to 37°C to aid dissolution.

  • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • In a sterile conical tube, warm the required volume of the 10% BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

  • Incubate the mixture in a 37°C water bath for at least 30 minutes with occasional swirling to allow for complexation.

  • The final concentration of the fatty acid-BSA complex should be calculated based on the initial amounts of fatty acid and BSA solution used.

  • This complex can now be added to your cell culture medium to achieve the desired final concentration.

Protocol 3: General Cell Treatment Procedure

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 2)

  • Vehicle control (BSA solution with the same concentration of ethanol or DMSO as the fatty acid-BSA complex)

Procedure:

  • Seed cells in multi-well plates or flasks and allow them to adhere and reach the desired confluency.

  • Prepare the treatment media by diluting the this compound-BSA complex to the desired final concentrations in complete cell culture medium.

  • Also, prepare a vehicle control medium containing the same final concentration of BSA and solvent as the highest concentration of the fatty acid treatment.

  • Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays to assess the cellular response (e.g., cell viability assay, gene expression analysis, protein phosphorylation analysis).

Mandatory Visualizations

G cluster_0 Preparation of Fatty Acid-BSA Complex cluster_1 Cell Treatment Workflow prep_fa Prepare Fatty Acid Stock Solution (in Ethanol/DMSO) complex Complexation: Add FA stock to BSA solution (37°C, 30 min) prep_fa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution (in PBS/media) prep_bsa->complex filter Sterile Filter (0.22 µm) complex->filter prepare_media Prepare Treatment Media: Dilute FA-BSA complex in complete medium filter->prepare_media seed_cells Seed and Culture Cells seed_cells->prepare_media treat_cells Treat Cells with FA-BSA or Vehicle Control prepare_media->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays incubate->assay

Caption: Experimental workflow for preparing and applying this compound in cell culture.

G extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space FA This compound AChR Acetylcholine Receptor FA->AChR potentiates PKCe PKCε FA->PKCe enhances Ion_Channel Ion Channel Opening AChR->Ion_Channel Cellular_Response Cellular Response Ion_Channel->Cellular_Response Phosphorylation Substrate Phosphorylation PKCe->Phosphorylation Phosphorylation->Cellular_Response

Caption: Known signaling pathways modulated by this compound.

References

Preparation of 8(Z)-Eicosenoic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid that has garnered interest in research due to its biological activities. Notably, it has been shown to potentiate acetylcholine (ACh) receptor channel currents and enhance protein kinase C epsilon (PKCε) phosphorylation.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides detailed protocols and application notes for the preparation of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and handling.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.5 g/mol [1]
Appearance Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility in DMF 10 mg/mL[1]
Solubility in DMSO 10 mg/mL[1]
Solubility in Ethanol 10 mg/mL[1]
Solubility in PBS (pH 7.2) 0.15 mg/mL[1]

Experimental Protocols

Due to the poor solubility of long-chain fatty acids in aqueous media, a common and effective method for preparing stock solutions for cell culture involves complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and enhances their bioavailability to cells.

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing long-chain fatty acid-BSA complexes.

Materials:

  • This compound

  • Ethanol (100%, anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile serum-free cell culture medium

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Stock Solution:

    • Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (e.g., 1 g of BSA in 10 mL of PBS).

    • Gently swirl the solution to dissolve the BSA. Avoid vigorous shaking to prevent frothing.

    • Warm the solution to 37°C in a water bath to aid dissolution.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

    • Store the sterile 10% BSA solution at 4°C.

  • Prepare a 100 mM this compound Stock Solution in Ethanol:

    • In a sterile glass vial, weigh out a precise amount of this compound.

    • Add the appropriate volume of 100% ethanol to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 31.05 mg of this compound in 1 mL of ethanol.

    • Vortex the solution until the fatty acid is completely dissolved. This is your primary stock solution.

  • Prepare the this compound-BSA Working Solution:

    • In a sterile conical tube, add the desired volume of pre-warmed (37°C) serum-free cell culture medium containing the desired concentration of BSA (typically 0.5% to 2%).

    • While gently vortexing the BSA-containing medium, slowly add the required volume of the 100 mM this compound ethanol stock solution to achieve the desired final concentration. The final concentration of ethanol in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent toxicity.

    • Incubate the solution in a 37°C water bath for at least 30 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA.

    • The final working solution should be clear. If the solution appears cloudy or contains precipitates, the complexation may not be complete. Consider optimizing the BSA concentration or the incubation time.

Note on Molar Ratios: The molar ratio of fatty acid to BSA is a critical factor that can influence cellular uptake and response. A common starting point is a 5:1 molar ratio of this compound to BSA.

Experimental Workflow and Visualization

The following diagram illustrates a typical experimental workflow for treating cells with the prepared this compound-BSA complex.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_control Controls prep_stock Prepare 100 mM this compound in Ethanol prep_complex Prepare this compound-BSA Complex in Serum-Free Medium prep_stock->prep_complex prep_bsa Prepare 10% Fatty Acid-Free BSA in PBS prep_bsa->prep_complex cell_treatment Treat Cells with this compound-BSA Complex prep_complex->cell_treatment cell_seeding Seed Cells in Culture Plates cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation vehicle_control Vehicle Control (Medium with BSA and Ethanol) analysis Perform Downstream Analysis (e.g., Viability, Gene Expression, Signaling) incubation->analysis untreated_control Untreated Control (Medium Only)

General experimental workflow for cell treatment.

Cellular Effects of this compound

The known cellular effects of this compound are depicted in the signaling pathway diagram below. It highlights its role in modulating ion channel activity and protein phosphorylation.

signaling_pathway cluster_cytosol Cytosol EA This compound AChR Acetylcholine Receptor (AChR) EA->AChR Potentiates PKCe Protein Kinase C epsilon (PKCε) EA->PKCe Enhances Activation Substrate Substrate Peptide PKCe->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate

Cellular targets of this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and application of this compound stock solutions in a research setting. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. It is always recommended to perform pilot experiments to determine the optimal concentration and treatment conditions for a specific cell type and experimental question.

References

Application Note: Solid-Phase Extraction of 8(Z)-Eicosenoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the solid-phase extraction (SPE) of 8(Z)-eicosenoic acid, a C20:1 monounsaturated fatty acid of interest in various research and drug development fields. Methodologies for both normal-phase (aminopropyl-silica) and reversed-phase (C18) SPE are presented, offering flexibility for integration into diverse analytical workflows. Furthermore, this document outlines the known signaling pathway interactions of this compound, specifically its modulation of Protein Kinase C epsilon (PKCε) and nicotinic acetylcholine receptors (nAChRs), to provide a broader context for its biological significance. All quantitative data from cited literature is summarized, and experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.

Introduction

This compound is a long-chain monounsaturated fatty acid that has been identified as a modulator of key signaling proteins, including Protein Kinase C epsilon (PKCε) and nicotinic acetylcholine receptors (nAChRs)[1]. Its ability to potentiate acetylcholine receptor channel currents and enhance PKCε phosphorylation suggests its potential as a therapeutic agent or a critical biomarker in various physiological and pathological processes[1]. Accurate and efficient isolation of this compound from complex biological matrices is crucial for its quantitative analysis and further downstream applications. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex samples[2]. This application note details two effective SPE protocols for the extraction of this compound, providing researchers, scientists, and drug development professionals with the necessary tools for its reliable analysis.

Data Presentation

Quantitative data on the recovery of free fatty acids using aminopropyl-silica SPE are summarized in Table 1. While specific recovery data for this compound is not extensively available, the high recovery rates for the total free fatty acid fraction suggest that these methods are highly efficient for the isolation of long-chain monounsaturated fatty acids.

Table 1: Recovery of Free Fatty Acids using Aminopropyl-Silica SPE

Analyte ClassSorbentRecovery RateReference
Free Fatty AcidsAminopropyl-Silica≥ 98%[1]

Experimental Protocols

Two primary SPE protocols are presented for the extraction of this compound: one utilizing an aminopropyl-silica sorbent (normal-phase) and the other a C18 sorbent (reversed-phase). The choice of method will depend on the sample matrix and the desired downstream analytical technique.

Protocol 1: Aminopropyl-Silica SPE for Isolation of Free Fatty Acids

This method is highly effective for the selective isolation of free fatty acids from a lipid extract.

Materials:

  • Aminopropyl-silica SPE cartridges

  • Hexane

  • Chloroform/Isopropanol (2:1, v/v)

  • Diethyl ether

  • Glacial acetic acid

  • Nitrogen gas for evaporation

  • Glass test tubes

Procedure:

  • Cartridge Conditioning: Condition the aminopropyl-silica SPE cartridge by passing 3 mL of hexane through the sorbent bed. Do not allow the cartridge to dry.

  • Sample Loading: Dissolve the lipid extract in a minimal amount of hexane and apply it to the conditioned cartridge.

  • Washing (Elution of Neutral Lipids): Wash the cartridge with 4 mL of chloroform/isopropanol (2:1, v/v) to elute neutral lipids, such as triglycerides and cholesterol esters. Collect this fraction separately if needed.

  • Elution of Free Fatty Acids: Elute the free fatty acid fraction, including this compound, with 4 mL of diethyl ether containing 2% acetic acid into a clean glass test tube.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

Protocol 2: C18 SPE for Extraction of this compound from Aqueous Samples

This reversed-phase method is suitable for extracting fatty acids from aqueous matrices like plasma or serum after protein precipitation.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Acetonitrile

  • Nitrogen gas for evaporation

  • Glass test tubes

Procedure:

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., plasma, serum) to a pH < 3 with TFA or formic acid. This ensures that the carboxylic acid group of the fatty acid is protonated.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the sorbent bed, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Cartridge Equilibration: Equilibrate the cartridge with 3 mL of deionized water containing 0.1% TFA.

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow, dropwise rate.

  • Washing: Wash the cartridge with 3 mL of deionized water containing 0.1% TFA to remove polar interferences.

  • Elution: Elute the bound fatty acids, including this compound, with 3 mL of acetonitrile or methanol into a clean glass test tube.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis.

Mandatory Visualizations

Experimental Workflow Diagrams

SPE_Workflow cluster_aminopropyl Aminopropyl-Silica SPE cluster_c18 C18 SPE AP_Condition 1. Condition (Hexane) AP_Load 2. Load Sample (in Hexane) AP_Condition->AP_Load AP_Wash 3. Wash (Chloroform/Isopropanol) AP_Load->AP_Wash AP_Elute 4. Elute (Diethyl Ether/Acetic Acid) AP_Wash->AP_Elute AP_Dry 5. Dry Down AP_Elute->AP_Dry AP_Reconstitute 6. Reconstitute AP_Dry->AP_Reconstitute C18_Pretreat 1. Sample Pre-treatment (Acidify) C18_Load 4. Load Sample C18_Pretreat->C18_Load C18_Condition 2. Condition (Methanol, Water) C18_Equilibrate 3. Equilibrate (Acidified Water) C18_Condition->C18_Equilibrate C18_Equilibrate->C18_Load C18_Wash 5. Wash (Acidified Water) C18_Load->C18_Wash C18_Elute 6. Elute (Acetonitrile/Methanol) C18_Wash->C18_Elute C18_Dry 7. Dry Down C18_Elute->C18_Dry C18_Reconstitute 8. Reconstitute C18_Dry->C18_Reconstitute

Caption: Solid-Phase Extraction Workflows for this compound.

Signaling Pathway Diagrams

PKC_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC PKCε Lck Lck PKC->Lck phosphorylates ERK ERK PKC->ERK phosphorylates DAG Diacylglycerol DAG->PKC activates Eicosenoic This compound Eicosenoic->PKC enhances phosphorylation Downstream Downstream Targets Lck->Downstream ERK->Downstream

Caption: this compound and PKCε Signaling Pathway.

AChR_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ion_Channel Ion Channel Cations Cation Influx (Na+, Ca2+) nAChR->Cations opens Eicosenoic This compound Eicosenoic->nAChR potentiates current Acetylcholine Acetylcholine Acetylcholine->nAChR binds Depolarization Membrane Depolarization Cations->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Modulation of nAChR Signaling by this compound.

Conclusion

The solid-phase extraction protocols detailed in this application note provide robust and efficient methods for the isolation of this compound from biological matrices. The choice between aminopropyl-silica and C18 sorbents allows for flexibility depending on the specific application and sample type. The high recovery rates reported for free fatty acids using these techniques suggest their suitability for quantitative studies of this compound. Furthermore, the provided diagrams of its known signaling interactions offer a valuable resource for researchers investigating the biological roles of this important long-chain monounsaturated fatty acid.

References

Application Notes and Protocols for NMR Spectroscopy of 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 8(Z)-Eicosenoic acid. This document includes predicted spectral data, detailed experimental protocols for sample preparation and instrument operation, and logical workflows for spectral analysis.

Introduction to this compound and its NMR Analysis

This compound is a monounsaturated omega-12 fatty acid with the chemical formula C20H38O2. Its structure consists of a 20-carbon chain with a cis double bond between carbons 8 and 9. NMR spectroscopy is a powerful analytical technique for the structural elucidation and quantification of fatty acids like this compound. Through various NMR experiments, it is possible to unambiguously determine the position and stereochemistry of the double bond, as well as to assign the chemical shifts of all proton and carbon atoms in the molecule.

This document presents predicted ¹H and ¹³C NMR spectral data, along with expected correlations in 2D NMR experiments such as COSY, HSQC, and HMBC. These predictions are based on the analysis of structurally similar compounds, like oleic acid, and the use of NMR prediction software.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the identification and structural verification of the compound.

Predicted ¹H NMR Data
Atom NumberPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
111.5 - 12.0br s-
22.35t7.5
31.63p7.4
4-6, 11-181.25 - 1.35m-
7, 102.01m-
8, 95.35m-
191.29m-
200.88t7.0

Predicted data is based on spectral data of similar compounds and NMR prediction software.

Predicted ¹³C NMR Data
Atom NumberPredicted Chemical Shift (ppm)
1180.5
234.1
324.7
429.1
529.2
629.3
727.2
8129.8
9130.0
1027.2
1129.7
1229.5
1329.4
1429.3
1529.2
1629.1
1731.9
1822.7
1929.1
2014.1

Predicted data is based on spectral data of similar compounds and NMR prediction software.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for fatty acids. Other deuterated organic solvents like deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6) can also be used depending on the specific experimental requirements.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Instrumentation and Parameters

The following are general guidelines for setting up NMR experiments. Specific parameters may need to be optimized based on the instrument and the sample.

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Data Analysis and Interpretation

The following sections describe the expected outcomes of the various NMR experiments and how to interpret the data to confirm the structure of this compound.

¹H NMR Analysis

The ¹H NMR spectrum will show characteristic signals for the different types of protons in the molecule. The olefinic protons (H-8 and H-9) are expected to appear as a multiplet around 5.35 ppm. The protons alpha to the carbonyl group (H-2) will be a triplet at approximately 2.35 ppm. The terminal methyl protons (H-20) will appear as a triplet around 0.88 ppm. The numerous methylene protons along the aliphatic chain will overlap in the region of 1.25-1.35 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all twenty carbon atoms. The carbonyl carbon (C-1) will have a chemical shift around 180.5 ppm. The olefinic carbons (C-8 and C-9) will be observed around 129.8 and 130.0 ppm. The aliphatic carbons will resonate in the range of 14-35 ppm.

2D NMR Analysis
  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, typically through two or three bonds. Key expected correlations include:

    • H-2 with H-3.

    • H-7 with H-8.

    • H-9 with H-10.

    • Correlations between adjacent methylene protons in the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is essential for assigning the chemical shifts of the carbon atoms based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the overall structure. Key expected correlations include:

    • H-2 to C-1, C-3, and C-4.

    • H-8 to C-7, C-9, and C-10.

    • H-9 to C-7, C-8, and C-10.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for NMR data interpretation and the experimental process.

NMR_Interpretation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Elucidation Structure Elucidation of This compound COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Logical workflow for NMR data interpretation.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolve in CDCl₃) 1D_Acquisition 1D NMR Acquisition (¹H and ¹³C) Sample_Prep->1D_Acquisition 2D_Acquisition 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_Acquisition->2D_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) 2D_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis and Structure Confirmation Data_Processing->Spectral_Analysis

Caption: Experimental workflow for NMR analysis.

Application Notes and Protocols for the Isolation of 8(Z)-Eicosenoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8(Z)-Eicosenoic acid is a monounsaturated omega-12 fatty acid with a 20-carbon chain. Emerging research has highlighted its role as a signaling molecule, particularly in the modulation of neurotransmitter receptors. Studies have shown that this compound can potentiate acetylcholine (ACh) receptor channel currents and enhance the phosphorylation of substrate peptides by protein kinase C epsilon (PKCε), suggesting its potential in neurological and cell signaling research.[1][2] The primary known natural source of this fatty acid is the seed oil of Banksia collina (Hill Banksia), a shrub native to Australia, where it constitutes approximately 6% of the total fatty acid content.

This document provides a comprehensive guide to the isolation and purification of this compound from natural sources, with a focus on Banksia collina seeds. The protocols cover lipid extraction, fatty acid fractionation, and high-purity isolation, tailored for research and developmental applications.

Overview of the Isolation Strategy

The isolation of this compound is a multi-step process that begins with the extraction of total lipids from the source material. The extracted triglycerides are then saponified to release a mixture of free fatty acids (FFAs). This FFA mixture is subsequently fractionated to enrich the monounsaturated fatty acid (MUFA) fraction and remove saturated fatty acids (SFAs). The final purification of the target molecule is achieved through preparative chromatography.

cluster_workflow Isolation Workflow A Source Material (e.g., Banksia collina Seeds) B Lipid Extraction (Modified Folch/Bligh & Dyer) A->B Solvent Extraction C Saponification (Base Hydrolysis) B->C Total Lipids D Fractionation (Urea Complexation) C->D Free Fatty Acid Mixture E Purification (Preparative RP-HPLC) D->E Enriched MUFA Fraction F Pure this compound E->F >98% Purity

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Total Lipid Extraction from Banksia collina Seeds

This protocol is adapted from the Bligh and Dyer method to efficiently extract total lipids from seed material while minimizing enzymatic degradation.

Materials:

  • Banksia collina seeds

  • Mortar and pestle (or cryogenic grinder)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (H₂O)

  • 0.9% (w/v) Potassium Chloride (KCl) solution

  • Centrifuge and solvent-resistant centrifuge tubes (e.g., glass or PTFE)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Sample Preparation: Weigh 10 g of Banksia collina seeds. To maximize surface area for extraction, grind the seeds into a fine powder using a mortar and pestle with liquid nitrogen.

  • Homogenization: Transfer the powdered seeds to a 100 mL glass centrifuge tube. Add 37.5 mL of a chloroform:methanol (1:2, v/v) solution. Vortex vigorously for 2 minutes to ensure thorough mixing and homogenization.

  • Monophasic Extraction: Add 12.5 mL of chloroform to the mixture and vortex for 1 minute. Then, add 12.5 mL of deionized water and vortex again for 1 minute. The final solvent ratio of chloroform:methanol:water should be approximately 1:1:0.9, forming a single phase that facilitates lipid extraction.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases.

  • Lipid Partitioning: After centrifugation, add an additional 12.5 mL of chloroform and 12.5 mL of 0.9% KCl solution to the tube. Vortex for 2 minutes. This will induce a clear separation into a lower chloroform phase (containing lipids) and an upper aqueous methanol phase.

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous layer and discard. Transfer the lower chloroform layer, which contains the total lipids, to a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the chloroform using a rotary evaporator with the water bath set to 40°C. Dry the final lipid residue under a gentle stream of nitrogen gas to remove any residual solvent.

  • Yield Determination: Weigh the flask containing the dry lipid extract to determine the total lipid yield. Store the lipid extract at -20°C under nitrogen to prevent oxidation.

Protocol 2: Saponification and Enrichment by Urea Complexation

This protocol first liberates the free fatty acids (FFAs) from the extracted lipids and then uses urea complexation to remove the majority of saturated fatty acids, thereby enriching the monounsaturated fraction.[3][4][5]

Materials:

  • Total lipid extract from Protocol 1

  • 2 M Potassium hydroxide (KOH) in 90% ethanol

  • 6 M Hydrochloric acid (HCl)

  • n-Hexane, HPLC grade

  • Urea

  • Ethanol (95%)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Saponification: Dissolve 5 g of the lipid extract in 50 mL of 2 M ethanolic KOH. Reflux the mixture at 80°C for 1 hour with constant stirring.

  • Acidification and FFA Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Acidify to pH 1-2 with 6 M HCl to protonate the fatty acid salts. Extract the liberated FFAs three times with 50 mL portions of n-hexane.

  • Washing and Drying: Combine the hexane extracts and wash with deionized water until the washings are neutral. Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the total FFA mixture.

  • Urea Complex Formation: In a flask, dissolve 15 g of urea in 60 mL of 95% ethanol by heating to 65-70°C with stirring. To this solution, add 5 g of the FFA mixture. Continue heating and stirring until a clear, homogeneous solution is formed.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator at 4°C and leave it for 24 hours to allow for the crystallization of urea-SFA complexes.[5]

  • Filtration: Separate the crystals (urea-complexed fraction, primarily SFAs) from the liquid filtrate (non-urea complexed fraction, NUCF, enriched in MUFAs and PUFAs) by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Recovery of Enriched FFAs: Combine the filtrate and washings. Add an equal volume of water and acidify with 6 M HCl. Extract the FFAs with n-hexane. Wash the hexane extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the MUFA-enriched fraction.

Protocol 3: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol achieves the final purification of this compound from the enriched FFA fraction. The separation is based on differences in chain length and degree of unsaturation.[6][7][8][9]

Materials:

  • MUFA-enriched fraction from Protocol 2

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the MUFA-enriched FFA fraction in the mobile phase at a concentration of approximately 50 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile : Water (85:15, v/v) with 0.1% Phosphoric Acid. The acid is added to suppress the ionization of the fatty acid carboxyl groups, ensuring sharp peaks.[8]

    • Flow Rate: 15 mL/min

    • Detection: UV at 192 nm (for detecting double bonds) or 205 nm.[8]

    • Column Temperature: 30°C

  • Injection and Fraction Collection: Inject the sample onto the column. The elution order on a C18 column is generally based on decreasing polarity; shorter chain and more unsaturated fatty acids elute earlier.[9][10] For C20 fatty acids, the elution order would be C20:polyunsaturated > C20:1 > C20:0.[10] Collect fractions corresponding to the C20:1 peak. The exact retention time for this compound should be determined by running an analytical standard if available, or by collecting the C20:1 peak and confirming its identity via GC-MS.

  • Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC or GC-MS. Pool the high-purity fractions (>98%) and remove the solvent using a rotary evaporator. Dry the final product under a nitrogen stream.

Data Presentation: Yield and Purity

The following table provides an illustrative summary of the expected yield and purity of this compound at each stage of the isolation process, starting from 100 g of Banksia collina seeds.

Isolation StageStarting Material (g)ProductEstimated Yield (g)Purity of this compound (%)
Lipid Extraction 100 g SeedsTotal Lipids35 g~0.6% (of total lipids)
Saponification 35 g Total LipidsTotal FFAs33 g~0.6% (of total FFAs)
Urea Complexation 33 g Total FFAsEnriched MUFA Fraction18 g~1.0%
Preparative RP-HPLC 18 g Enriched FractionPurified this compound0.15 g>98%

Note: The total lipid content of seeds can vary (e.g., 30-38% in Prunus seeds).[11] Yields from saponification, urea complexation, and HPLC are estimates and will vary based on the exact fatty acid composition of the starting oil and the efficiency of each step.

Biological Activity and Signaling Pathway

This compound has been identified as a modulator of the nicotinic acetylcholine (nAChR) signaling pathway. It potentiates the receptor's response to acetylcholine, an effect that is linked to the activation of Protein Kinase C epsilon (PKCε).[1][2] Unlike other fatty acids that may first depress and then potentiate the receptor current, this compound potentiates the current without the initial depression.[1] This suggests a specific interaction mechanism. The carboxyl group of the fatty acid is crucial for this PKCε activation and subsequent potentiation of the nAChR response.[1]

cluster_pathway Proposed Signaling Pathway of this compound FA 8(Z)-Eicosenoic Acid PKC PKCε (Protein Kinase C epsilon) FA->PKC Activates AChR Nicotinic Acetylcholine Receptor (nAChR) PKC->AChR Modulates (via Phosphorylation) Response Cellular Response (Ion Channel Potentiation) AChR->Response Leads to ACh Acetylcholine ACh->AChR Binds

References

Troubleshooting & Optimization

Technical Support Center: Improving Peak Separation of Eicosenoic Acid Isomers by GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of eicosenoic acid isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing eicosenoic acid isomers by GC?

A1: Direct analysis of free fatty acids like eicosenoic acid by GC is challenging due to their high polarity and low volatility.[1][2][3] This can lead to poor peak shape, long retention times, and potential sample loss through adsorption within the GC system.[1][3] To overcome these issues, the polar carboxyl group is converted into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME).[1][2][4] This process of derivatization improves chromatographic behavior and allows for more accurate and reproducible analysis.[4][5][6]

Q2: What is the best type of GC column for separating eicosenoic acid isomers?

A2: The separation of fatty acid isomers, particularly cis/trans and positional isomers of eicosenoic acid, requires a highly polar stationary phase.[7][8] Highly polar cyanopropyl siloxane columns (e.g., SP-2560, HP-88, CP-Sil 88) are widely recommended and have demonstrated excellent selectivity for resolving these types of isomers.[7][8][9][10] For particularly challenging separations, ionic liquid stationary phases (e.g., SLB-IL100) can offer superior resolution of positional isomers.[11]

Q3: How does temperature programming affect the separation of eicosenoic acid isomers?

A3: Temperature programming is a critical parameter for achieving optimal separation of complex mixtures like eicosenoic acid isomers.[12] A gradual increase in column temperature during the analysis helps to sharpen peaks for later-eluting compounds and reduce analysis time.[12] A slower temperature ramp rate can significantly improve the resolution of closely eluting peaks, although it will extend the overall run time.[8] For separating cis/trans isomers, a time-temperature programmed GC method has been shown to be more effective than an isothermal program.[9][13]

Q4: How can I confirm the identity of specific eicosenoic acid isomer peaks in my chromatogram?

A4: Peak identification should be performed by comparing the retention times of the peaks in your sample with those of a known reference standard mixture of eicosenoic acid isomers analyzed under the same GC conditions.[14] For unambiguous identification, especially when reference standards are unavailable for all potential isomers, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The mass spectrometer provides structural information that can help to identify individual isomers.[2][14]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of eicosenoic acid isomers.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Suggested Solution
Incomplete Derivatization Ensure the esterification reaction to form FAMEs goes to completion. The presence of free carboxyl groups can interact with active sites in the GC system, causing peak tailing.[8] Optimize the derivatization protocol by adjusting reaction time, temperature, or reagent concentration.
Column Overload Injecting too much sample can lead to peak fronting.[8][15] Reduce the injection volume or increase the split ratio.[8]
Active Sites in the System Active sites in the injector liner or the front of the column can cause peak tailing.[8] Use a deactivated inlet liner and consider trimming the first few centimeters of the column.[8]
Incorrect Carrier Gas Flow Rate An improper flow rate can lead to peak broadening.[8] Optimize the carrier gas flow rate for your column dimensions and carrier gas type (Hydrogen or Helium).

Problem 2: Co-elution or Poor Resolution of Isomers

Potential Cause Suggested Solution
Inappropriate GC Column The use of a non-polar or mid-polarity column will not provide adequate separation of eicosenoic acid isomers.[8][10] Utilize a highly polar cyanopropyl or an ionic liquid capillary column.[7][8][10][11]
Suboptimal Temperature Program A fast temperature ramp can lead to co-elution of closely related isomers.[8] Decrease the oven temperature ramp rate to improve separation.[8] Isothermal analysis at a lower temperature can also enhance resolution.[9]
Insufficient Column Length A longer column provides more theoretical plates and therefore higher resolution.[8] If baseline separation is not achieved, consider using a longer column (e.g., 100 m).
Carrier Gas Choice Hydrogen is often preferred as a carrier gas over helium as it can provide better efficiency at higher linear velocities, potentially improving resolution and reducing run times.

Experimental Protocols

Protocol 1: Derivatization of Eicosenoic Acid to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for the preparation of FAMEs from a total lipid extract using boron trifluoride in methanol (BF3-Methanol).

Materials:

  • Lipid extract containing eicosenoic acids

  • Toluene

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place an aliquot of the lipid extract (containing approximately 1-10 mg of lipid) into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of toluene to dissolve the lipid residue.

  • Add 2 mL of 14% BF3-Methanol reagent to the vial.[16]

  • Seal the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.[16]

  • Allow the vial to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at a low speed for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The FAME solution is now ready for GC analysis. The sample can be concentrated under a stream of nitrogen if necessary.

Protocol 2: GC Analysis of Eicosenoic Acid FAMEs

This protocol provides typical GC conditions for the separation of eicosenoic acid isomers.

Parameter Condition
GC System Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.[16]
Column Highly polar cyanopropyl column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[16]
Carrier Gas Hydrogen or Helium.[16]
Injector Temperature 250°C.[16]
Detector Temperature 300°C.[16]
Oven Temperature Program Initial temperature: 100°C, hold for 2 min. Ramp: 3°C/min to 240°C. Hold at 240°C for 20 min.
Injection Volume 1 µL.[16]
Split Ratio 50:1.[16]

Visual Guides

GC_Troubleshooting_Workflow start Start: Poor Peak Separation check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution peak_shape_issue Tailing or Fronting? check_peak_shape->peak_shape_issue resolution_issue Co-elution? check_resolution->resolution_issue tailing Tailing peak_shape_issue->tailing Yes fronting Fronting peak_shape_issue->fronting No (Fronting) incomplete_deriv Incomplete Derivatization? tailing->incomplete_deriv overload Column Overload? fronting->overload optimize_deriv Optimize Derivatization Protocol incomplete_deriv->optimize_deriv Yes active_sites Check for Active Sites (Liner, Column) incomplete_deriv->active_sites No end End: Improved Separation optimize_deriv->end active_sites->end reduce_injection Reduce Injection Volume or Increase Split Ratio overload->reduce_injection Yes reduce_injection->end column_check Is Column Highly Polar? resolution_issue->column_check Yes use_polar_column Use Highly Polar Cyanopropyl or Ionic Liquid Column column_check->use_polar_column No temp_program_check Optimize Temperature Program column_check->temp_program_check Yes use_polar_column->end slower_ramp Decrease Ramp Rate temp_program_check->slower_ramp longer_column Consider Longer Column slower_ramp->longer_column longer_column->end FAME_Preparation_Workflow start Start: Lipid Sample dissolve Dissolve in Toluene start->dissolve add_reagent Add BF3-Methanol Reagent dissolve->add_reagent heat Heat at 100°C for 1 hour add_reagent->heat cool Cool to Room Temperature heat->cool extract Add Water & Hexane, Vortex to Extract cool->extract separate Centrifuge to Separate Phases extract->separate collect Collect Upper Hexane Layer (contains FAMEs) separate->collect dry Dry with Anhydrous Na2SO4 collect->dry end Ready for GC Analysis dry->end

References

troubleshooting peak tailing in 8(Z)-Eicosenoic acid GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC) Analysis

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC analysis of 8(Z)-Eicosenoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

Peak tailing for this compound, a long-chain fatty acid, typically stems from two main sources: chemical interactions and physical system issues.

  • Chemical Interactions (Most Common): The primary cause is the interaction of the polar carboxylic acid group (-COOH) of the fatty acid with active sites in the GC system.[1][2][3] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column stationary phase, or any glass wool packing.[4] This secondary, undesirable interaction retains a portion of the analyte molecules longer, resulting in an asymmetrical or "tailing" peak.[1]

  • Physical/Mechanical Issues: If most or all peaks in your chromatogram (including the solvent peak) are tailing, the problem is likely physical.[5][6] Common causes include:

    • Improper Column Installation: A poor column cut (not a clean 90° angle) or incorrect installation depth in the inlet can create turbulence and dead volumes, disrupting the sample path.[5][7]

    • System Leaks: Leaks at the inlet septum, ferrules, or other connections disrupt the carrier gas flow path, causing broad and tailing peaks.[5]

    • Contamination: Non-volatile residues from previous injections can accumulate in the inlet liner or at the head of the column, creating active sites.[8][9]

Q2: My this compound peak is tailing. Could it be an issue with my sample preparation or derivatization?

Yes, this is a very likely cause. Analyzing underivatized fatty acids by GC is challenging due to their low volatility and high polarity.[1][2] To achieve sharp, symmetrical peaks, derivatization is essential.[10][11]

The goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile ester. This minimizes interaction with active sites in the system.[2][11] If your derivatization reaction is incomplete, the remaining free fatty acid will interact with the system and cause significant peak tailing.

Two common and effective derivatization techniques are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is the most common method, often using a catalyst like Boron Trifluoride (BF3) in methanol.[1][2]

  • Silylation: This method uses reagents like BSTFA to create trimethylsilyl (TMS) esters, which are also volatile and suitable for GC analysis.[1]

Ensure your derivatization reaction goes to completion by optimizing reaction time and temperature and by using high-quality, dry reagents, as water can hinder the reaction.[2]

Q3: How does my choice of GC column affect peak shape for this compound?

The column is a critical component for achieving good peak shape and separation. For the analysis of this compound, which is typically analyzed as its fatty acid methyl ester (FAME), a high-polarity column is recommended.[12][13]

  • Stationary Phase: Highly polar stationary phases, such as those containing cyanopropyl silicone (e.g., HP-88, CP-Sil 88) or polyethylene glycol (e.g., DB-WAX, HP-INNOWAX), are ideal.[12] These phases provide better separation for unsaturated FAMEs and reduce the likelihood of peak tailing compared to non-polar columns.

  • Column Degradation: Over time, the stationary phase at the inlet side of the column can degrade or become contaminated, exposing active sites. If you observe worsening peak tailing for polar compounds, trimming 10-20 cm from the front of the column can often restore performance.[7][9]

  • Column Bleed: Using a column above its maximum recommended temperature can cause the stationary phase to bleed, which can increase baseline noise and potentially create active sites.

Q4: Can my inlet parameters (temperature, liner) cause peak tailing for this analyte?

Yes, the inlet is a frequent source of problems leading to peak tailing.

  • Inlet Liner: The liner is the first surface your sample contacts. An old or poorly chosen liner can be a major source of active sites. Always use a fresh, deactivated liner.[7]

  • Inlet Temperature: The temperature should be high enough to ensure rapid and complete vaporization of the derivatized this compound (e.g., 250°C).[14][15] If the temperature is too low, the sample may vaporize slowly, leading to a broad peak.

  • Column Positioning: The position of the column in the inlet is crucial. Refer to your instrument manufacturer's guide for the correct depth. If the column is too high or too low, it can create unswept (dead) volumes that trap analyte molecules temporarily, causing tailing.[5]

Q5: What role does the carrier gas flow rate play in preventing peak tailing?

While not the primary cause of tailing for a specific active analyte, the carrier gas flow rate is fundamental to good chromatography. An improper flow rate can worsen peak shape.

  • Optimal Flow: Every column has an optimal flow rate (or linear velocity) that provides the best efficiency (sharpest peaks). Operating too far below the optimum can increase band broadening.

  • Consistency: A consistent flow is critical for reproducible results. Using a constant flow mode is often recommended over a constant pressure mode, as it maintains a steady linear velocity as the oven temperature ramps.[16]

  • Leaks: As mentioned earlier, leaks are a major issue. A leak will prevent the column from reaching the set flow rate and pressure, leading to poor peak shapes and variable retention times.[5]

Quantitative Data & Recommended Parameters

Quantitative data is summarized below to guide parameter selection.

Table 1: Influence of GC Column Stationary Phase on FAME Analysis

Phase PolarityStationary Phase TypeTypical ColumnsSuitability for this compound (as FAME)Comments
High-Polarity Biscyanopropyl PolysiloxaneSP-2560, CP-Sil 88, HP-88Excellent Specifically designed for detailed separation of cis/trans and positional FAME isomers.[12] Provides the best resolution and peak symmetry.
High-Polarity Polyethylene Glycol (PEG) / WaxDB-WAX, HP-INNOWAX, Supelcowax 10Very Good A robust and widely used choice for routine FAME analysis, offering good peak shape.[12][13]
Intermediate Polarity Cyanopropylphenyl PolysiloxaneDB-17, DB-225Good Can be used, but may offer less resolution for complex mixtures of unsaturated fatty acids compared to highly polar phases.
Non-Polar Polydimethylsiloxane (PDMS)DB-1, DB-5Not Recommended Poor selectivity for separating FAMEs based on degree or position of unsaturation. May lead to co-elution and poor peak shape.[17]

Table 2: Typical Starting GC Parameters for this compound (as FAME) Analysis

ParameterTypical ValueRationale
Inlet Split (e.g., 20:1 to 50:1)Prevents column overload and ensures sharp peaks for concentrated samples.[14]
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the FAME.[14][15]
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate (e.g., 1-2 mL/min).[15]
Oven Program Initial Temp: 100°C, Ramp: 10-15°C/min, Final Temp: 240°C, Hold: 5 minAn initial low temperature helps focus the analytes at the head of the column. The ramp separates the FAMEs by their boiling points and polarity.[14][15]
Column Type High-Polarity Wax or Cyanopropyl (e.g., HP-88)Provides necessary selectivity for FAME isomers.[12][13]
Detector (FID) 260 - 280 °CEnsures analytes do not condense in the detector and provides a stable signal.[14]

Detailed Experimental Protocol

Protocol: Derivatization of this compound to its FAME using Boron Trifluoride-Methanol

This protocol describes the conversion of the fatty acid to its more volatile fatty acid methyl ester (FAME) for GC analysis.

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol (BF3-Methanol) reagent, 12-14% w/w

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro reaction vessel or screw-cap test tube (5-10 mL)

  • Vortex mixer

  • Heating block or water bath set to 60°C

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel.[2] If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of the BF3-Methanol reagent to the sample in the vessel.[2]

  • Esterification Reaction: Cap the vessel tightly. Vortex for 10-20 seconds to ensure the sample is dissolved. Place the vessel in the heating block or water bath at 60°C for 10 minutes.[2] This heating step drives the esterification.

  • Reaction Quench & Extraction: Cool the vessel to room temperature. Add 1 mL of purified water and 1 mL of hexane.[2]

  • Phase Separation: Cap the vessel and shake vigorously for 30-60 seconds. This is a critical step to extract the non-polar FAMEs into the upper hexane layer.[2] Allow the layers to fully separate.

  • Collection of FAMEs: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose the cause of peak tailing in your analysis.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q1 Are MOST or ALL peaks tailing? start->q1 cause_chem Likely Cause: Chemical Activity q1->cause_chem  No, only active  analyte peaks   cause_phys Likely Cause: Flow Path Disruption q1->cause_phys  Yes   check_deriv 1. Verify Derivatization (Is it complete?) cause_chem->check_deriv check_liner 2. Replace Inlet Liner (Use a fresh, deactivated liner) check_deriv->check_liner check_col_chem 3. Trim Column Inlet (Remove 10-20 cm) check_liner->check_col_chem check_install 1. Check Column Installation (Proper depth and clean cut?) cause_phys->check_install check_leaks 2. Perform Leak Check (Septum, ferrules, connections) check_install->check_leaks check_contam 3. Clean Inlet (Check for debris/residue) check_leaks->check_contam

References

Technical Support Center: Optimization of 8(Z)-Eicosenoic Acid Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the derivatization of 8(Z)-Eicosenoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Introduction

This compound is a long-chain monounsaturated fatty acid. Direct analysis of this and other free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification.[1] Derivatization is a crucial step to convert fatty acids into more volatile and less polar derivatives, making them suitable for GC-MS analysis.[1] The most common methods involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.[1][2] This guide will help you optimize your derivatization protocol for this compound and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: The low volatility of free fatty acids and the interaction of the carboxylic acid group with the GC column's stationary phase can lead to late-eluting peaks and significant peak tailing.[2] Derivatization converts the polar carboxyl group into a less polar ester or silyl ester, which increases the compound's volatility and improves its chromatographic behavior, resulting in sharper peaks and more accurate quantification.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective methods are:

  • Esterification: This process converts the fatty acid into a fatty acid methyl ester (FAME). Common reagents for esterification include Boron Trifluoride in methanol (BF3-methanol), Boron Trichloride in methanol (BCl3-methanol), and acidic methanol (e.g., with sulfuric or hydrochloric acid).[2][3]

  • Silylation: This method forms a trimethylsilyl (TMS) ester. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][2]

Q3: Which derivatization method should I choose for this compound?

A3: The choice depends on your specific needs:

  • FAME derivatization (e.g., with BF3-methanol) is generally preferred for its robustness, the stability of the resulting FAMEs, and the availability of extensive FAME libraries for mass spectral identification.[2]

  • TMS derivatization (e.g., with BSTFA) is a versatile method that can also derivatize other functional groups like hydroxyl groups.[2] However, TMS derivatives can be more susceptible to hydrolysis and may result in more complex mass spectra.[2]

Q4: Can the derivatization process cause isomerization of the double bond in this compound?

A4: Yes, under certain conditions, particularly with harsh reagents or high temperatures, there is a risk of cis/trans isomerization of the double bond.[4][5] It is crucial to use optimized reaction conditions (e.g., mild temperatures and appropriate reaction times) to minimize this risk.[4]

Q5: How does the solubility of this compound affect derivatization?

A5: The solubility of this compound in the reaction solvent is critical for complete derivatization. As a long-chain fatty acid, its solubility in polar solvents like methanol can be limited.[6] It is often dissolved in a nonpolar solvent like hexane or toluene before adding the derivatization reagent. For silylation, aprotic solvents like acetonitrile or pyridine are commonly used.[1]

Troubleshooting Guide

Low or No Product Peak in GC-MS

Q: I don't see a peak for my derivatized this compound. What could be the problem?

A: This could be due to several factors:

  • Incomplete Derivatization:

    • Moisture: Water in the sample or reagents can inhibit both esterification and silylation reactions.[2] Ensure your sample is dry and use anhydrous solvents and fresh reagents.

    • Insufficient Reagent: Use a sufficient molar excess of the derivatizing agent.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low or the reaction time too short. Optimize these parameters for your specific fatty acid.

  • Sample Degradation: this compound, being unsaturated, can be susceptible to oxidation. Store samples and derivatives at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • GC-MS System Issues:

    • Check for leaks in the GC inlet or column connections.

    • Ensure the injector and detector temperatures are appropriate for your derivative.

    • Verify that the MS is properly tuned and acquiring data in the correct mass range.

Poor Peak Shape (Tailing or Fronting)

Q: My derivatized this compound peak is tailing. How can I fix this?

A: Peak tailing is often a sign of active sites in the GC system or incomplete derivatization.

  • Incomplete Derivatization: Residual underivatized this compound will interact with the column and cause tailing. Re-evaluate your derivatization procedure for completeness.

  • Active Sites in the Inlet or Column:

    • The GC inlet liner may be contaminated or not properly deactivated. Clean or replace the liner.

    • The beginning of the GC column can become active over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can help.

    • Ensure you are using a high-quality, well-deactivated GC column suitable for fatty acid analysis.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is typically a sign of column overload or a poor solvent choice.

  • Column Overload: Injecting too much sample can saturate the column. Dilute your sample and re-inject.

  • Solvent Mismatch: If the solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure your injection solvent is appropriate for your GC column.

Inconsistent Results and Poor Reproducibility

Q: My results are not reproducible between injections. What should I check?

A: Poor reproducibility can stem from several sources:

  • Inconsistent Sample Preparation: Ensure your derivatization procedure is followed precisely for every sample, including accurate measurement of the sample, reagents, and reaction times and temperatures.

  • Sample Instability: TMS derivatives, in particular, can be less stable than FAMEs.[2] Analyze TMS-derivatized samples as soon as possible after preparation.

  • Autosampler Issues: Check the autosampler for proper injection volume and syringe cleanliness.

  • Leaks in the GC System: A small leak can cause fluctuations in carrier gas flow and lead to variable retention times and peak areas.

Experimental Protocols

Protocol 1: Esterification to FAME using BF3-Methanol

This protocol is adapted for the derivatization of long-chain fatty acids.

  • Sample Preparation: Weigh 1-10 mg of your lipid extract or this compound standard into a screw-cap glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Dissolution: Add 1 mL of toluene or hexane to dissolve the fatty acid.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Cap the tube tightly and heat at 60-80°C for 30-60 minutes. Optimization may be required; start with 60°C for 45 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to TMS-Ester using BSTFA

This protocol is a general procedure for silylation.

  • Sample Preparation: Place the dried sample (e.g., 1 mg of this compound) in a reaction vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent, such as acetonitrile or pyridine.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly or diluted with an appropriate solvent if necessary.

Data Presentation

Table 1: Comparison of Common Derivatization Methods for this compound

FeatureEsterification (FAMEs) with BF3-MethanolSilylation (TMS-Esters) with BSTFA
Principle Converts carboxylic acid to a methyl ester.Converts carboxylic acid to a trimethylsilyl ester.
Derivative Stability High. FAMEs are generally stable for long-term storage.Moderate. TMS esters can be sensitive to moisture and may degrade over time.[2]
Reaction Conditions Requires heating (e.g., 60-100°C).[1]Requires heating (e.g., 60-70°C).[1]
Reagent Handling BF3-Methanol is corrosive and toxic; handle with care in a fume hood.BSTFA is moisture-sensitive; handle in a dry environment.
Mass Spectra Generally cleaner spectra with well-established fragmentation patterns.Can be more complex, especially if other functional groups are present.[2]
Advantages Robust method, stable derivatives, extensive libraries for identification.Versatile (derivatizes other functional groups), can be faster.
Disadvantages Can be slower, potential for isomerization with harsh conditions.Derivatives are less stable, potential for more complex spectra.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Methanol Sparingly solubleSolubility decreases with increasing fatty acid chain length.[6][7]
Ethanol SolubleA common solvent for fatty acids.[8]
Hexane/Heptane SolubleGood choice for initial sample dissolution before adding polar derivatization reagents.
Toluene SolubleAnother suitable nonpolar solvent for initial dissolution.
Acetonitrile SolubleA common aprotic solvent for silylation reactions.[1]
Pyridine SolubleOften used as a solvent and catalyst in silylation reactions.
Water InsolubleWater must be removed before derivatization.

Data compiled from general knowledge of long-chain fatty acid solubility and information from cited sources.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up & Analysis start Start with This compound Sample dry_sample Dry Sample (if in aqueous solution) start->dry_sample dissolve Dissolve in Organic Solvent dry_sample->dissolve add_reagent Add Derivatization Reagent (e.g., BF3-MeOH or BSTFA) dissolve->add_reagent react Heat to React add_reagent->react extract Extract Derivative react->extract dry_extract Dry Extract extract->dry_extract gcms GC-MS Analysis dry_extract->gcms

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

troubleshooting_guide start Problem Encountered no_peak No/Low Product Peak? start->no_peak peak_shape Poor Peak Shape? no_peak->peak_shape No incomplete_deriv Incomplete Derivatization? - Check for moisture - Increase reagent - Optimize temp/time no_peak->incomplete_deriv Yes degradation Sample Degradation? - Check storage conditions no_peak->degradation Yes system_issue GC-MS System Issue? - Check for leaks - Check temperatures - Tune MS no_peak->system_issue Yes reproducibility Poor Reproducibility? peak_shape->reproducibility No tailing Tailing? - Incomplete derivatization - Active sites in inlet/column peak_shape->tailing Yes fronting Fronting? - Column overload - Solvent mismatch peak_shape->fronting Yes inconsistent_prep Inconsistent Prep? - Standardize protocol reproducibility->inconsistent_prep Yes instability Derivative Instability? - Analyze promptly reproducibility->instability Yes autosampler_leaks Autosampler/Leak Issues? reproducibility->autosampler_leaks Yes

Caption: Troubleshooting decision tree for this compound derivatization and GC-MS analysis.

References

addressing matrix effects in LC-MS/MS quantification of 8(Z)-Eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of 8(Z)-Eicosenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] For this compound, which is a lipid, common interfering components in biological matrices like plasma or serum are phospholipids.[2] These co-eluting substances can interfere with the ionization of the target compound, leading to skewed quantification and reduced reproducibility.[3]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][4] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][4] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][5]

Q3: What are the most common sources of matrix effects in biological samples for fatty acid analysis?

A3: The most common sources of matrix effects in biological samples, such as plasma and serum, are endogenous components present at high concentrations.[2] For fatty acid analysis, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[1] Other sources can include salts, proteins, and other lipids that may co-elute with this compound.[5][6]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects, but it does not eliminate them.[4][7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression or enhancement.[7] This allows for accurate quantification based on the analyte-to-IS ratio. However, significant ion suppression can still lead to a loss of sensitivity, which a SIL-IS cannot overcome.[4]

Troubleshooting Guide

Problem 1: Low and inconsistent signal intensity for this compound across replicates.

  • Possible Cause: This is a classic sign of ion suppression due to matrix effects.[1] Variability in the matrix composition from sample to sample can lead to different degrees of ion suppression, causing inconsistent results.[7]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

    • Improve Sample Preparation: Enhance your sample cleanup protocol. Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering phospholipids.[8][9]

    • Optimize Chromatography: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1][8]

    • Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1][7] However, ensure the diluted concentration remains above the instrument's limit of detection.

    • Use a SIL-IS: If you are not already, incorporate a stable isotope-labeled internal standard for this compound to compensate for signal variability.[7]

Problem 2: Poor peak shape (e.g., fronting, tailing, or splitting) for this compound.

  • Possible Cause: While this can be due to various chromatographic issues, significant matrix effects can also contribute to peak shape distortion. High concentrations of co-eluting matrix components can overload the column or interfere with the analyte's interaction with the stationary phase.

  • Troubleshooting Steps:

    • Check for Column Contamination: A buildup of matrix components on the analytical column can degrade performance.[3] Flush the column with a strong solvent or replace it if necessary.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences.[10]

    • Adjust Mobile Phase: Optimize the mobile phase composition and pH to improve peak shape. For fatty acids, adding a small amount of a weak acid like formic or acetic acid is common.[11]

    • Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the load of matrix components on the column.

Problem 3: Calibration curve for this compound is non-linear or has poor R-squared value.

  • Possible Cause: Matrix effects can vary with the concentration of the analyte and the matrix components, leading to non-linearity in the calibration curve. This is especially true if the calibration standards are prepared in a neat solvent while the samples are in a biological matrix.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples.[7] This helps to ensure that the standards and samples experience similar matrix effects.

    • Employ a SIL-IS: The use of a stable isotope-labeled internal standard is crucial for maintaining linearity in the presence of matrix effects.[7][12]

    • Re-evaluate Sample Preparation: Your current sample preparation may not be sufficient to remove interferences that affect the calibration curve. Consider more advanced techniques like mixed-mode SPE.[9]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound standard solution

  • Neat solvent (compatible with your LC mobile phase)

  • Your established sample preparation workflow (e.g., protein precipitation, SPE)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general guideline for enriching this compound and removing interfering substances from a biological matrix.

Materials:

  • Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)

  • Sample extract (e.g., from protein precipitation)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water) to remove polar interferences

  • Elution solvent (e.g., methanol or acetonitrile) to elute this compound

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]

  • Loading: Dilute the sample extract and load it onto the conditioned SPE cartridge.[10]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.[10]

  • Elution: Elute this compound and other lipids with 1 mL of methanol.[10]

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your initial mobile phase for LC-MS/MS analysis.[10]

Quantitative Data Summary

The following table summarizes the hypothetical effectiveness of different sample preparation methods in reducing matrix effects and improving the recovery of this compound. These values are for illustrative purposes and will vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodMatrix Effect (%)Recovery (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)55% (Suppression)95%18%
Liquid-Liquid Extraction (LLE)85% (Suppression)80%10%
Solid-Phase Extraction (SPE)98% (Minimal Effect)92%5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (SPE) ppt->spe dry Dry & Reconstitute spe->dry lcms LC-MS/MS System dry->lcms Inject data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant Process result Final Concentration quant->result

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic issue Low/Inconsistent Signal check_me Assess Matrix Effect (Post-Extraction Spike) issue->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No improve_sp Improve Sample Prep (SPE or LLE) me_present->improve_sp optimize_lc Optimize Chromatography me_present->optimize_lc use_sil Use SIL-IS me_present->use_sil check_instrument Check Instrument Performance no_me->check_instrument resolved Issue Resolved improve_sp->resolved optimize_lc->resolved use_sil->resolved

References

Technical Support Center: Storage and Handling of 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 8(Z)-Eicosenoic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.

Question: I observed a precipitate in my vial of this compound after storing it at -20°C. Is my sample degraded?

Answer: Not necessarily. This compound is a long-chain fatty acid that may solidify or partially freeze at its recommended storage temperature of -20°C. This is a normal physical change and does not necessarily indicate chemical degradation.

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature.

    • Vortex the vial to ensure the sample is completely liquid and homogeneous before use.

    • If the precipitate dissolves upon warming and the solution is clear, the sample is likely fine to use.

    • If the precipitate does not dissolve or if the solution appears cloudy, this could indicate the formation of insoluble degradation products or contamination. In this case, it is advisable to assess the purity of the sample using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Question: The color of my this compound sample has changed from colorless to a yellowish tint. What does this indicate?

Answer: A color change to yellow or brown is a common indicator of oxidation.[1][2] Unsaturated fatty acids are susceptible to oxidation, which can lead to the formation of colored secondary oxidation products.

  • Troubleshooting Steps:

    • Review your storage procedure. Was the vial properly sealed? Was the sample overlaid with an inert gas like argon or nitrogen? Was it exposed to light for extended periods?

    • Perform a qualitative assessment of oxidation by measuring the Peroxide Value (PV) and p-Anisidine Value (p-AV). An elevated PV indicates the presence of primary oxidation products (hydroperoxides), while a high p-AV suggests the presence of secondary oxidation products (aldehydes).

    • For quantitative analysis, use GC-MS to check for the presence of oxidation products and to quantify the remaining intact this compound.

    • If significant oxidation has occurred, the sample may not be suitable for experiments where purity is critical.

Question: My recent experiment using this compound yielded inconsistent results, and I suspect degradation. How can I confirm this?

Answer: Inconsistent experimental results are a common consequence of using a degraded fatty acid sample. The presence of oxidation products can interfere with biological assays.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results check_storage Review Storage Conditions - Temperature (-20°C or -80°C)? - Inert gas overlay? - Light protection? start->check_storage analytical_testing Perform Analytical Testing - Peroxide Value (PV) - p-Anisidine Value (p-AV) - GC-MS or HPLC-MS check_storage->analytical_testing assess_degradation Assess Degradation Level - Compare PV/p-AV to specifications - Quantify remaining fatty acid and oxidation products analytical_testing->assess_degradation decision Decision Point assess_degradation->decision discard Discard Sample decision->discard High Degradation use_with_caution Use with Caution for Non-Critical Applications decision->use_with_caution Minor Degradation new_sample Obtain New, High-Purity Sample decision->new_sample Critical Experiment discard->new_sample

    Caption: Troubleshooting workflow for suspected sample degradation.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound during storage?

The primary degradation pathway is autoxidation, a free-radical chain reaction involving the double bond in the fatty acid chain and molecular oxygen.[3][4] This process is initiated by factors such as heat, light, or the presence of metal ions and proceeds through initiation, propagation, and termination steps to form hydroperoxides and secondary oxidation products like aldehydes and ketones.

2. What are the ideal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or lower.[1][2][5] It is highly recommended to store it as a solution in a suitable organic solvent (e.g., ethanol, chloroform) under an inert atmosphere (argon or nitrogen) in a tightly sealed glass vial, protected from light.

3. How does temperature affect the stability of this compound?

Higher temperatures accelerate the rate of oxidation.[6][7] Storing the fatty acid at room temperature will lead to significantly faster degradation compared to storage at -20°C or -80°C.

4. Is this compound sensitive to light?

Yes, unsaturated fatty acids are sensitive to light, which can promote photo-oxidation.[8][9] It is crucial to store samples in amber vials or otherwise protected from light.

5. Should I use an antioxidant to store this compound?

For long-term storage, especially if the sample will be opened multiple times, adding a low concentration (e.g., 0.01-0.1%) of an antioxidant such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol) can help to inhibit oxidation.[10][11]

6. How long can I expect this compound to be stable under recommended storage conditions?

When stored properly at -20°C under an inert atmosphere, this compound can be stable for at least 4 years.[1] For even longer-term storage, -80°C is recommended.[2][12]

7. How should I handle this compound when preparing for an experiment?

Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.[13] If stored under an inert gas, briefly flush the headspace with the inert gas before re-sealing and returning to the freezer. Use glass or Teflon-lined labware, as plasticizers can leach from plastic containers into organic solvents.[13]

Quantitative Data on Fatty Acid Degradation

The following table summarizes the effect of storage temperature on the oxidation of oils containing monounsaturated fatty acids, as indicated by the Peroxide Value (PV). A higher PV indicates a greater extent of primary oxidation.

Storage Temperature (°C)Storage TimePeroxide Value (meq/kg) in Olive OilReference
250 months5.2[14]
256 months15.8[14]
600 hours4.5[6]
6024 hours25.1[6]
6048 hours48.3[6]

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 10 mg/mL).

    • If desired, add an antioxidant like BHT to a final concentration of 0.05%.

    • Aliquot the solution into multiple amber glass vials.

    • Flush the headspace of each vial with argon or nitrogen gas, seal tightly with Teflon-lined caps, and wrap with parafilm.

  • Storage:

    • Store the vials at the desired temperature (e.g., -20°C).

    • Designate specific time points for analysis (e.g., 0, 3, 6, 12, 24, and 48 months).

  • Analysis:

    • At each time point, remove one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Perform the following analyses:

      • Visual Inspection: Note any changes in color or clarity.

      • Peroxide Value (PV): Determine the level of primary oxidation products (see Protocol 2).

      • p-Anisidine Value (p-AV): Determine the level of secondary oxidation products (see Protocol 3).

      • GC-MS Analysis: Quantify the remaining concentration of this compound and identify any degradation products (see Protocol 4).

  • Data Evaluation:

    • Plot the concentration of this compound, PV, and p-AV as a function of time.

    • Establish stability limits (e.g., a 10% decrease in the concentration of the parent compound).

Protocol 2: Determination of Peroxide Value (PV)

This protocol is based on the AOCS Official Method Cd 8b-90.[8][10]

Objective: To quantify the primary oxidation products (hydroperoxides) in a sample of this compound.

Materials:

  • Acetic acid-isooctane solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.1 N and 0.01 N Sodium thiosulfate (Na₂S₂O₃) solutions (standardized)

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flasks with stoppers

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-isooctane solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution.

  • Stopper the flask and swirl for exactly 1 minute.

  • Immediately add 30 mL of distilled water.

  • Titrate with 0.1 N Na₂S₂O₃ solution, shaking vigorously, until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Continue the titration, shaking constantly, until the blue color just disappears. If the endpoint is passed, use 0.01 N Na₂S₂O₃ for a more accurate titration.

  • Record the volume of titrant used.

  • Perform a blank titration using all reagents except the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 3: Determination of p-Anisidine Value (p-AV)

This protocol is based on the AOCS Official Method Cd 18-90.[15]

Objective: To quantify the secondary oxidation products (aldehydes) in a sample of this compound.

Materials:

  • Isooctane

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid)

  • Spectrophotometer

  • 1 cm cuvettes

  • 25 mL volumetric flasks

Procedure:

  • Weigh approximately 1 g of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with isooctane. This is the sample solution.

  • Measure the absorbance of the sample solution at 350 nm in a 1 cm cuvette, using isooctane as the blank. This is absorbance Ab.

  • Pipette 5 mL of the sample solution into a test tube.

  • Pipette 5 mL of isooctane into a second test tube (this will be the blank).

  • To each tube, add exactly 1 mL of the p-anisidine reagent and mix well.

  • After exactly 10 minutes, measure the absorbance of the sample solution against the blank solution at 350 nm. This is absorbance As.

Calculation:

p-Anisidine Value = (25 * (1.2 * As - Ab)) / W

Where:

  • As = Absorbance of the sample solution after reaction with p-anisidine

  • Ab = Absorbance of the sample solution in isooctane

  • W = Weight of the sample (g)

Protocol 4: Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound and identify potential degradation products.

Materials:

  • Methanol

  • Hexane

  • Internal standard (e.g., Heptadecanoic acid, C17:0)

  • Derivatizing agent (e.g., BF₃ in methanol or TMSH)

  • GC-MS system with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase)

Procedure:

  • Sample Preparation and Extraction:

    • To a known amount of the this compound sample, add a known amount of the internal standard.

    • Extract the lipids using a suitable solvent system (e.g., a modified Folch extraction with chloroform/methanol).

  • Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add 2 mL of 14% BF₃ in methanol to the dried sample.

    • Heat at 60°C for 30 minutes.

    • Cool the sample, add 1 mL of water and 2 mL of hexane, and vortex.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions:

      • Column: e.g., DB-23 (60 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Search the chromatogram for peaks corresponding to known oxidation products (e.g., shorter-chain fatty acids, aldehydes, ketones).

Visualizations

Autoxidation Pathway of this compound

G Autoxidation Pathway of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination FattyAcid This compound (LH) FattyAcidRadical Fatty Acid Radical (L•) Initiator Initiator (Heat, Light, Metal Ions) Initiator->FattyAcidRadical -H• PeroxyRadical Peroxy Radical (LOO•) FattyAcidRadical->PeroxyRadical +O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxyRadical->Hydroperoxide +LH Hydroperoxide->FattyAcidRadical -L• Aldehydes Aldehydes Hydroperoxide->Aldehydes Decomposition (Secondary Oxidation Products) Ketones Ketones Hydroperoxide->Ketones Decomposition (Secondary Oxidation Products) AnotherFattyAcid Another Fatty Acid (LH) NonRadicalProducts Non-Radical Products PeroxyRadical2 LOO• PeroxyRadical2->NonRadicalProducts FattyAcidRadical2 L• FattyAcidRadical2->NonRadicalProducts G Experimental Workflow for Stability Study start Start prep Sample Preparation - Aliquot fatty acid solution - Flush with inert gas - Seal vials start->prep storage Storage - Set up storage conditions (e.g., -20°C) - Define time points prep->storage sampling Sampling at Time Points - Remove vial from storage - Equilibrate to room temperature storage->sampling analysis Analytical Testing - Visual Inspection - Peroxide Value (PV) - p-Anisidine Value (p-AV) - GC-MS Quantification sampling->analysis data Data Analysis - Plot results over time - Determine degradation rate analysis->data end End data->end

References

Technical Support Center: Separation of 8(Z)- and 11(Z)-Eicosenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 8(Z)- and 11(Z)-eicosenoic acid positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 8(Z)- and 11(Z)-eicosenoic acid?

A1: The main difficulty lies in their nearly identical physicochemical properties. As positional isomers, they share the same molecular weight and elemental composition. Their double bonds are located at the 8th and 11th carbon atoms, respectively, leading to very similar polarities and boiling points. This makes their separation by standard chromatographic techniques challenging, often resulting in co-elution.

Q2: Which analytical technique is generally preferred for separating these isomers?

A2: Gas chromatography (GC) is the most common and effective technique for separating positional isomers of fatty acid methyl esters (FAMEs), including 8(Z)- and 11(Z)-eicosenoic acid.[1] High-performance liquid chromatography (HPLC), particularly with silver-ion columns, can also be employed, though it is often used as a preliminary fractionation step.[2]

Q3: Why is derivatization to fatty acid methyl esters (FAMEs) necessary for GC analysis?

A3: Derivatization to FAMEs is crucial for several reasons. It increases the volatility and thermal stability of the fatty acids, which is essential for their analysis by GC.[3] This process also neutralizes the polar carboxyl group, which can cause peak tailing and adsorption issues on the GC column.[4] The resulting FAMEs can then be separated based on subtle differences in their structure, such as the position of the double bond.[4]

Q4: Can mass spectrometry (MS) alone distinguish between 8(Z)- and 11(Z)-eicosenoic acid?

A4: Standard electron ionization mass spectrometry (EI-MS) is generally not sufficient to differentiate between positional isomers like 8(Z)- and 11(Z)-eicosenoic acid because they produce very similar fragmentation patterns. While specialized MS techniques combined with specific derivatization can provide some structural information, chromatographic separation prior to MS detection is the most reliable method for accurate identification and quantification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor to No Resolution of 8(Z) and 11(Z) Isomers Inadequate GC column stationary phase.- Use a highly polar stationary phase specifically designed for FAME isomer separation, such as a high-percentage cyanopropylsiloxane (e.g., SP-2560, CP-Sil 88) or an ionic liquid column. - Non-polar or mid-polarity columns are generally not suitable for resolving positional isomers.
Sub-optimal GC oven temperature program.- Decrease the temperature ramp rate to increase the time the analytes spend interacting with the stationary phase. - Optimize the isothermal hold temperature to maximize the separation factor between the two isomers.
Insufficient column length.- Use a longer capillary column (e.g., 60 m or 100 m) to increase the number of theoretical plates and improve resolution.
Peak Tailing for FAMEs Incomplete derivatization.- Ensure the esterification reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. - Verify the absence of water in the reaction mixture, as it can inhibit the reaction.
Active sites in the GC inlet or column.- Use a deactivated inlet liner and ensure it is replaced regularly. - Condition the GC column according to the manufacturer's instructions to passivate active sites.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.- Use electronic pressure control (EPC) for the carrier gas to ensure a constant flow rate. - Verify the accuracy and stability of the GC oven temperature.
Column aging or contamination.- Trim a small portion (e.g., 10-20 cm) from the injector end of the column. - If performance does not improve, replace the column.
Co-elution with Other Fatty Acids Complex sample matrix.- For HPLC, consider using a silver-ion (Ag+) column which provides excellent selectivity for unsaturated compounds based on the number and position of double bonds.[5] - For GC, a two-dimensional GC (GCxGC) approach can provide enhanced separation by using two columns with different selectivities.

Quantitative Data

The separation of 8(Z)- and 11(Z)-eicosenoic acid methyl esters is highly dependent on the gas chromatography conditions, particularly the stationary phase of the column. Below is a summary of retention times obtained on a high-polarity GC column.

Fatty Acid Methyl Ester Abbreviation Retention Time (min)
8(Z)-Eicosenoic acidC20:1 (8c)45.44
11(Z)-Eicosenoic acidC20:1 (11c)45.45
Data obtained from an Agilent J&W DB-FastFAME column. The closeness in retention times highlights the difficulty of the separation.

Experimental Protocols

Derivatization of Eicosenoic Acids to FAMEs (BF₃-Methanol Method)

This protocol describes the conversion of free fatty acids to their corresponding methyl esters for GC analysis.

Materials:

  • Sample containing eicosenoic acids

  • Boron trifluoride-methanol (BF₃-methanol) reagent (12-14% w/w)

  • Heptane or Hexane (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Micro-reaction vials (5-10 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro-reaction vial.

  • Add 2 mL of BF₃-methanol reagent to the vial.

  • Securely cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of heptane (or hexane) to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

  • Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-FID analysis.

GC-FID Analysis of 8(Z)- and 11(Z)-Eicosenoic Acid Methyl Esters

This protocol outlines the gas chromatographic conditions for the separation of the target isomers.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Highly polar capillary column: e.g., Agilent J&W DB-FastFAME (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent high-cyanopropyl phase column.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium or Hydrogen

  • Head Pressure: Constant pressure mode (e.g., 230 kPa for Helium)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C, hold for 5 min

  • Detector Temperature: 280°C

  • Detector Gases:

    • Hydrogen: 40 mL/min

    • Air: 450 mL/min

    • Makeup Gas (Helium or Nitrogen): 30 mL/min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis sample Lipid Sample derivatization Derivatization to FAMEs (BF3-Methanol) sample->derivatization extraction Liquid-Liquid Extraction (Heptane) derivatization->extraction drying Drying (Na2SO4) extraction->drying injection GC Injection drying->injection separation Chromatographic Separation (High-Polarity Column) injection->separation detection FID Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for the analysis of eicosenoic acid isomers.

troubleshooting_logic start Poor Isomer Resolution check_column Is a high-polarity cyanopropyl or ionic liquid column being used? start->check_column solution_column Switch to a highly polar stationary phase. check_column->solution_column No check_temp Is the oven temperature program optimized? check_column->check_temp Yes solution_temp Decrease ramp rate and/or optimize hold time. check_temp->solution_temp No check_length Is the column length sufficient (≥60m)? check_temp->check_length Yes solution_length Use a longer column. check_length->solution_length No

References

Technical Support Center: Minimizing Isomerization of 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of 8(Z)-Eicosenoic acid during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern for this compound?

Q2: What are the primary factors that cause isomerization of this compound during sample preparation?

The main factors that can induce the isomerization of unsaturated fatty acids like this compound include:

  • Heat: Elevated temperatures, especially for prolonged periods, can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization.[1]

  • Acid Catalysis: The presence of strong acids, often used in esterification procedures to form fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis, can promote isomerization.[2]

  • Light Exposure: UV light can also contribute to the isomerization of unsaturated fatty acids.

  • Presence of Free Radicals: Oxidative conditions and the presence of free radicals can lead to isomerization.

Q3: How can I detect if my sample of this compound has undergone isomerization?

Isomerization can be detected using various analytical techniques. Gas chromatography (GC) with a suitable capillary column can separate cis and trans isomers.[3] The identity of the peaks can be confirmed by comparing their retention times with those of pure standards of 8(Z)- and 8(E)-Eicosenoic acid methyl esters. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification.[4]

Troubleshooting Guide: Isomerization of this compound

This guide is designed to help you identify and resolve potential issues with isomerization during your sample preparation workflow.

Problem Potential Cause Recommended Solution
High levels of 8(E)-Eicosenoic acid detected in a sample that should primarily contain the 8(Z) isomer. High temperature during derivatization (esterification). Reduce the temperature of the derivatization reaction. For acid-catalyzed methylation, consider performing the reaction at a lower temperature for a longer duration. For example, instead of heating at 100°C for 1-1.5 hours, try incubating at 45°C overnight.[5] A study on conjugated linoleic acid isomers showed that lowering the derivatization temperature from 95°C to room temperature prevented cis to trans double bond isomerization.[4]
Use of a strong acid catalyst for esterification. Switch to a base-catalyzed methylation method, such as using sodium methoxide in methanol. Base-catalyzed methods are generally milder and less likely to cause isomerization of the double bond.[2]
Prolonged exposure to heat or light. Minimize the time samples are exposed to high temperatures. Store samples and standards in amber vials or in the dark to protect them from light.
Inconsistent results for the ratio of 8(Z) to 8(E) isomers across different sample preparations. Variability in reaction conditions. Ensure that all sample preparation steps, including reaction times, temperatures, and reagent concentrations, are consistent across all samples.
Contamination of reagents. Use fresh, high-purity solvents and reagents. Ensure that reagents like methanol are anhydrous, as water can sometimes contribute to side reactions.
Loss of sample or low recovery after changing the protocol to minimize isomerization. Incomplete reaction with a milder method. If switching to a lower temperature or a different catalyst, optimize the reaction time to ensure complete derivatization. Monitor the reaction completion by analyzing a time-course experiment.
Extraction inefficiency. Ensure that the solvent used for extracting the FAMEs is appropriate and that the extraction is performed thoroughly.
Quantitative Data on Isomerization
Derivatization Method Typical Conditions Observed Isomerization Reference
Acid-Catalyzed (HCl in Methanol) 100°C for 1-1.5 hoursCan cause significant isomerization, especially at higher temperatures.[5]
Acid-Catalyzed (BF₃ in Methanol) 100°C for a short periodKnown to cause isomerization of conjugated dienes.[6]
Base-Catalyzed (Sodium Methoxide) 50°C for 10 minutesGenerally does not cause isomerization of double bonds.[6]
Low-Temperature Acid-Catalyzed (Acetyl-chloride in Methanol) Room TemperatureMinimized isomerization compared to high-temperature acid-catalyzed methods.[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification for FAME Preparation

This method is recommended to minimize the isomerization of this compound.

Materials:

  • Lipid sample containing this compound

  • 0.5 M Sodium methoxide in anhydrous methanol

  • Hexane (high purity)

  • Glacial acetic acid

  • Deionized water

  • Screw-cap glass test tubes

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Place the lipid sample (e.g., 10-20 mg of oil) into a screw-cap glass test tube.

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Tightly cap the tube and heat at 50°C for 10 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Neutralize the catalyst by adding 0.1 mL of glacial acetic acid.

  • Add 5 mL of deionized water and vortex briefly.

  • Extract the FAMEs by adding 5 mL of hexane and vortexing thoroughly for 1 minute.

  • Allow the layers to separate. Centrifugation at a low speed (e.g., 1000 x g) for 5 minutes can facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Protocol 2: Low-Temperature Acid-Catalyzed Methylation

If a base-catalyzed method is not suitable, this low-temperature acid-catalyzed method can be used to reduce isomerization.

Materials:

  • Lipid sample containing this compound

  • Anhydrous methanol

  • Acetyl chloride

  • Hexane (high purity)

  • Saturated sodium bicarbonate solution

  • Screw-cap glass test tubes

  • Vortex mixer

Procedure:

  • Place the lipid sample into a screw-cap glass test tube.

  • Prepare the methylation reagent by slowly and carefully adding acetyl chloride to anhydrous methanol in a 1:10 (v/v) ratio under a fume hood. This reaction is exothermic. Prepare this reagent fresh.

  • Add 2 mL of the freshly prepared acetyl chloride/methanol reagent to the sample.

  • Tightly cap the tube and allow the reaction to proceed at room temperature for 1-2 hours, or at 45°C for 1 hour.

  • Stop the reaction by adding 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the FAMEs by adding 2 mL of hexane and vortexing thoroughly.

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial for GC analysis.

Visualizations

Workflow_for_Minimizing_Isomerization cluster_prep Sample Preparation cluster_derivatization_choice Derivatization Method cluster_methods Methods cluster_analysis Analysis start Start: Lipid Sample extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction derivatization Derivatization to FAMEs extraction->derivatization choice Is sample sensitive to acid/heat? derivatization->choice base_catalyzed Base-Catalyzed (Sodium Methoxide) Low Temperature choice->base_catalyzed Yes low_temp_acid Low-Temp Acid-Catalyzed (Acetyl Chloride/Methanol) Room Temperature choice->low_temp_acid No gc_analysis GC Analysis base_catalyzed->gc_analysis low_temp_acid->gc_analysis high_temp_acid High-Temp Acid-Catalyzed (BF3 or HCl) AVOID end End: Accurate 8(Z)-Eicosenoic Acid Quantification gc_analysis->end

Caption: Recommended workflow to minimize isomerization of this compound.

Troubleshooting_Isomerization cluster_cause Potential Causes cluster_solution Solutions start High 8(E) isomer detected? heat High Temperature Used? start->heat Yes acid Strong Acid Catalyst Used? heat->acid No reduce_temp Lower reaction temperature (e.g., room temp or 45°C) heat->reduce_temp Yes light Sample Exposed to Light? acid->light No use_base Switch to base-catalyzed method (e.g., Sodium Methoxide) acid->use_base Yes protect_light Store samples in amber vials and work in low light light->protect_light Yes reanalyze Re-prepare and re-analyze sample light->reanalyze No, problem persists reduce_temp->reanalyze use_base->reanalyze protect_light->reanalyze

References

Technical Support Center: Improving Recovery of 8(Z)-Eicosenoic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 8(Z)-Eicosenoic acid from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering this compound from complex matrices?

A1: The main challenges include its low endogenous concentrations, potential for oxidation due to its cis-double bond, and strong binding to proteins like albumin in biological samples.[1][2] Additionally, co-extracting interfering substances from complex matrices such as plasma, tissues, or cell cultures can lead to ion suppression or enhancement during mass spectrometry analysis, a phenomenon known as matrix effects.[3][4]

Q2: Which extraction technique is most suitable for this compound?

A2: The choice of extraction technique depends on the sample matrix and the desired purity of the extract.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh & Dyer are robust for total lipid extraction.[5] For a highly hydrophobic molecule like this compound, a modified LLE with a higher proportion of a nonpolar solvent may be beneficial.[2]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and is amenable to higher throughput.[6] A reverse-phase sorbent, such as C18, is generally suitable for isolating fatty acids.[2]

  • Supercritical Fluid Extraction (SFE): SFE with supercritical CO2 is an environmentally friendly option that can yield high-purity extracts, particularly for non-polar compounds.[7]

Q3: How critical is pH control during the extraction of this compound?

A3: pH control is crucial. To ensure that this compound is in its protonated, less polar form, the pH of the sample should be adjusted to be acidic (typically below its pKa). This acidification step significantly increases its solubility in organic extraction solvents, thereby improving recovery.[8]

Q4: Can this compound degrade during sample preparation?

A4: Yes, the cis-double bond in this compound makes it susceptible to oxidation.[9] To minimize degradation, it is advisable to keep samples on ice during processing, minimize exposure to light and air, and consider the addition of antioxidants like butylated hydroxytoluene (BHT).[10]

Q5: What are matrix effects, and how can they be minimized for this compound analysis?

A5: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[3] These effects can cause either ion suppression or enhancement, leading to inaccurate quantification. To minimize matrix effects, a thorough sample cleanup is essential. This can be achieved through optimized Solid-Phase Extraction (SPE) or by employing a defatting step with a nonpolar solvent like hexane to remove interfering lipids.[1][3] The use of a stable isotope-labeled internal standard is also highly recommended for accurate quantification.[3]

Troubleshooting Guides

Low Recovery of this compound
ProblemPotential CauseTroubleshooting Steps
Low Recovery in Liquid-Liquid Extraction (LLE) Incomplete phase separation or emulsion formation.Increase centrifugation time and/or force. Add a small amount of saturated sodium chloride (brine) to break up emulsions.[8]
Suboptimal solvent polarity.Test different organic solvents or solvent mixtures of varying polarities (e.g., hexane, ethyl acetate, diethyl ether, or mixtures with chloroform and methanol).[5][8]
Incorrect pH of the aqueous phase.Ensure the sample is acidified to a pH below the pKa of this compound before extraction.[8]
Low Recovery in Solid-Phase Extraction (SPE) Analyte breakthrough during sample loading.Ensure the sample loading solvent is not too strong, which could prevent the analyte from retaining on the sorbent.[11] Consider diluting the sample or using a larger sorbent bed.
Analyte loss during the wash step.The wash solvent may be too strong, prematurely eluting the this compound. Use a weaker wash solvent.[11]
Incomplete elution of the analyte.The elution solvent may not be strong enough to displace the analyte from the sorbent. Increase the polarity or volume of the elution solvent.[11]
Analyte Degradation Oxidation of the double bond.Keep samples on ice, minimize exposure to air and light, and consider adding an antioxidant like BHT to the extraction solvent.[10]
Adsorption to surfaces.The hydrophobic nature of this compound can lead to its adsorption onto plasticware. Use glassware where possible or pre-rinse plasticware with a high-purity solvent.[2][12]
Illustrative Recovery Data for Long-Chain Fatty Acids

The following table provides illustrative recovery percentages for long-chain fatty acids from plasma using different sample preparation techniques. These are typical values and may vary for this compound depending on the specific experimental conditions.

Sample Preparation TechniqueTypical Recovery (%)Reference
Protein Precipitation (PPT)50-70%[3]
Liquid-Liquid Extraction (LLE)70-90%[3]
Solid-Phase Extraction (SPE)85-95%[3]

Experimental Protocols

Adapted Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is an adapted method based on established procedures for eicosanoid extraction from biological fluids.[13]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Reversed-phase SPE columns (e.g., Strata-X)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. Spike the sample with the internal standard. Dilute a 20 µL aliquot of plasma to 1 mL with phosphate buffer before adding the internal standard.[13]

  • SPE Column Conditioning: Condition the SPE column with 1 mL of MeOH followed by 1 mL of water.[13]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 10% MeOH to remove polar impurities.[13]

  • Elution: Elute the this compound and internal standard with 1 mL of MeOH.[13]

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.

Derivatization Protocol for GC-MS Analysis

For GC-MS analysis, derivatization is typically required to increase the volatility of fatty acids.[14]

Materials:

  • Dried lipid extract

  • Methanolic potassium hydroxide solution

  • Boron trifluoride in methanol or acidic methanolysis reagent

  • Hexane

  • Nitrogen evaporator

Procedure:

  • Saponification: Saponify the lipid extract using a methanolic potassium hydroxide solution to analyze total fatty acids (both free and esterified).[14]

  • Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol or by acidic methanolysis. FAMEs are more volatile and provide better chromatographic separation.[14]

  • Extraction of FAMEs: Extract the FAMEs from the reaction mixture using a non-polar solvent like hexane.[14]

  • Sample Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for GC-MS analysis.[14]

Visualizations

Experimental Workflow for SPE-based Recovery of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample spike Spike with Internal Standard start->spike dilute Dilute with Phosphate Buffer spike->dilute load Load Sample dilute->load condition Condition SPE Column (Methanol & Water) condition->load wash Wash (10% Methanol) load->wash elute Elute (Methanol) wash->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute dry->reconstitute analyze GC-MS or LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of this compound using SPE.

Signaling Pathway of this compound

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) ChannelCurrent Potentiated Channel Current nAChR->ChannelCurrent leads to PKCe Protein Kinase C epsilon (PKCε) Substrate Substrate Peptide PKCe->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate EicosenoicAcid This compound EicosenoicAcid->nAChR potentiates EicosenoicAcid->PKCe enhances phosphorylation ACh Acetylcholine (ACh) ACh->nAChR activates

Caption: this compound's modulation of cellular signaling pathways.[7][15][16]

References

dealing with co-elution of fatty acids in 8(Z)-Eicosenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 8(Z)-Eicosenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges in the quantification of this compound, with a specific focus on addressing the co-elution of fatty acids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the gas chromatographic (GC) analysis of this compound, primarily after conversion to its fatty acid methyl ester (FAME), methyl 8(Z)-eicosenoate.

Q1: I am observing a peak that I suspect is a co-elution with my target analyte, methyl 8(Z)-eicosenoate. How can I confirm this?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in a single, often broadened or asymmetrical peak. Here’s how you can investigate potential co-elution:

  • Peak Shape Analysis: A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. The presence of a "shoulder" on the peak or a broad, non-Gaussian peak shape is a strong indicator of co-elution.

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectrum across the elution profile of the peak . If the mass spectrum changes from the leading edge to the tailing edge of the peak, it confirms the presence of multiple components. Deconvolution of the mass spectra can help in identifying the co-eluting compounds.

  • Analysis of Standards: Inject individual standards of suspected co-eluting fatty acids (if available) under the same chromatographic conditions to determine their retention times.

Q2: Which fatty acids are most likely to co-elute with methyl 8(Z)-eicosenoate?

A2: Methyl 8(Z)-eicosenoate is a C20:1 fatty acid methyl ester. On many common GC columns, it is susceptible to co-elution with other C20 FAMEs, particularly other C20:1 isomers and some polyunsaturated C20 fatty acids. The exact co-eluting species will depend on the column's stationary phase and the GC method parameters.

Potential co-eluting FAMEs include:

  • Other C20:1 isomers: Such as methyl 11-eicosenoate (gondoate) and other positional isomers.

  • Saturated and polyunsaturated C20 FAMEs: Depending on the column polarity, there can be overlap with FAMEs of different degrees of unsaturation. For instance, on some columns, C20:0 (arachidic acid methyl ester) may elute close to C20:1 isomers.

Q3: What are the recommended GC columns for separating this compound from other fatty acids?

A3: To achieve the best separation of fatty acid isomers, including positional isomers of eicosenoic acid, highly polar stationary phases are recommended. Standard non-polar or mid-polar columns are often insufficient for this purpose.

Stationary Phase TypeCommon Column NamesSuitability for this compound Analysis
Bis(cyanopropyl)siloxane HP-88, CP-Sil 88, SP-2380Highly Recommended: Excellent for separating positional and geometric isomers of FAMEs.
Cyanopropylphenyl siloxane DB-23, Rtx-2330Recommended: Good selectivity for FAMEs, but may have some limitations with complex mixtures of isomers compared to 100% biscyanopropyl phases.
Polyethylene Glycol (PEG) DB-WAX, OmegawaxUse with Caution: Good for general FAME analysis, but typically does not provide adequate resolution for positional isomers of C20:1.
Ionic Liquid SLB-IL100, SLB-IL111Excellent Performance: These columns offer unique selectivity and can provide baseline separation of challenging FAME isomers.

Q4: How can I optimize my GC method to resolve the co-elution of this compound?

A4: Method optimization is crucial for resolving closely eluting peaks. Here are several parameters you can adjust:

  • Temperature Program:

    • Lower the initial oven temperature: This can improve the separation of earlier eluting compounds.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 1-2°C/min) through the elution range of your target analytes will increase their interaction time with the stationary phase and improve resolution.

    • Incorporate an isothermal hold: An isothermal hold just before the elution of the co-eluting pair can enhance their separation.

  • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (Helium or Hydrogen) for your column dimensions to achieve the highest efficiency.

  • Column Length: Using a longer column (e.g., 100 m) will increase the total number of theoretical plates and generally improve resolution, albeit at the cost of longer run times.

Q5: Can derivatization affect the separation of this compound?

A5: Yes, proper derivatization is critical. Fatty acids are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs) for GC analysis. Incomplete or improper derivatization can lead to peak tailing and poor resolution.

  • Ensure complete derivatization: Use a reliable method such as boron trifluoride-methanol (BF3-MeOH) or methanolic HCl. Ensure all reagents are fresh and anhydrous, as water can interfere with the reaction.

  • Consider alternative derivatization reagents: For specific applications, other derivatives like trimethylsilyl (TMS) esters can be used, although FAMEs are the standard for fatty acid profiling.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound, from sample preparation to GC analysis.

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

This protocol is a standard method for preparing FAMEs from lipids.

Materials:

  • Lipid extract or oil sample

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride in methanol (BF3-MeOH)

  • Saturated NaCl solution

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass test tubes with screw caps

  • Heating block or water bath

Procedure:

  • Place 10-25 mg of the lipid sample into a screw-cap glass test tube.

  • Add 2 mL of 0.5 M KOH in methanol.

  • Heat the tube at 100°C for 5-10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF3-MeOH, cap the tube tightly, and heat at 100°C for 5-10 minutes. This step methylates the fatty acids.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: High-Resolution GC-FID Analysis of C20:1 FAMEs

This protocol is designed for the separation of C20:1 isomers on a highly polar column.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Column: HP-88 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent highly polar biscyanopropyl siloxane column.

GC Conditions:

  • Carrier Gas: Helium or Hydrogen, at an optimized flow rate for the column dimensions.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1 or 100:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at 4°C/min.

    • Hold at 240°C for 15 minutes.

Quantitative Data Summary

The following table provides representative retention time data for selected C20 fatty acid methyl esters on a highly polar cyanopropyl siloxane column, illustrating the typical elution order and the challenge of separating positional isomers.

Fatty Acid Methyl Ester (FAME)AbbreviationTypical Elution Order
Methyl 11,14-eicosadienoateC20:2n-61
Methyl 8,11,14-eicosatrienoateC20:3n-62
Methyl 5,8,11,14-eicosatetraenoateC20:4n-6 (Arachidonate)3
Methyl 11-eicosenoateC20:1n-9 (Gondoate)4
Methyl 8-eicosenoate C20:1n-12 5
Methyl eicosanoateC20:0 (Arachidate)6

Note: The exact retention times and elution order can vary depending on the specific GC column, instrument, and analytical conditions.

Visualizations

Experimental Workflow for FAME Analysis

The following diagram illustrates the typical workflow for the analysis of fatty acids by gas chromatography, highlighting key steps and decision points for troubleshooting co-elution.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_troubleshooting Troubleshooting LipidExtraction Lipid Extraction from Sample Derivatization Derivatization to FAMEs LipidExtraction->Derivatization Lipid Extract GC_Injection GC Injection Derivatization->GC_Injection FAMEs in Solvent Separation Chromatographic Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Chromatogram Quantification Quantification Peak_Integration->Quantification CoElution Co-elution Observed? Peak_Integration->CoElution CoElution->Quantification No Optimize_Method Optimize GC Method (Temp Program, Flow Rate) CoElution->Optimize_Method Yes Optimize_Method->GC_Injection Change_Column Change to Higher Polarity Column Optimize_Method->Change_Column If unresolved Change_Column->GC_Injection

Technical Support Center: Optimizing Injection Parameters for 8(Z)-Eicosenoic Acid FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 8(Z)-Eicosenoic acid methyl esters (FAMEs) by gas chromatography (GC).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound FAMEs and other long-chain FAMEs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound FAME shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for FAMEs is a common issue that can arise from several factors:

    • Active Sites in the Injection Port or Column: Free fatty acids, if present due to incomplete methylation, are highly polar and can interact with active sites in the GC system, leading to tailing. Similarly, the injector liner, if not properly deactivated, can have active sites.

      • Solution: Ensure complete derivatization to FAMEs.[1] Use a deactivated inlet liner, potentially with glass wool, to aid in sample vaporization and minimize interactions.[2][3] Regularly replace the septum and liner to prevent the buildup of non-volatile residues.[4]

    • Column Contamination or Degradation: Accumulation of non-volatile sample matrix components can lead to active sites and peak tailing.

      • Solution: Bake out the column at a high temperature (within its specified limits) while maintaining carrier gas flow to remove contaminants.[5] If the problem persists, trimming a small portion (e.g., 10-15 cm) from the front of the column may help. In severe cases, the column may need to be replaced.

    • Improper Flow Rate: A carrier gas flow rate that is too low can lead to increased peak broadening and tailing.

      • Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.

Issue 2: Low Analyte Response or Poor Sensitivity

  • Question: I am observing a very low signal for my this compound FAME peak. How can I improve the sensitivity?

  • Answer: Low analyte response can be due to several factors related to the injection technique and system setup:

    • High Split Ratio: If you are using a split injection, a high split ratio will direct a large portion of your sample to the split vent, reducing the amount that reaches the detector.

      • Solution: For trace-level analysis, consider using a lower split ratio or switching to a splitless injection.[6][7] Splitless injections are designed to transfer the majority of the sample to the column, significantly improving sensitivity.[2][8]

    • Leaks in the System: Leaks in the injection port, fittings, or septum can lead to sample loss.

      • Solution: Perform a leak check of the GC system. Ensure the septum is properly installed and not cored.

    • Analyte Degradation: Long-chain unsaturated FAMEs can be thermally labile and may degrade at high injector temperatures.[9]

      • Solution: Optimize the injector temperature. It should be high enough for efficient vaporization but not so high as to cause thermal decomposition.[3]

Issue 3: Poor Reproducibility and Inconsistent Peak Areas

  • Question: My peak areas for replicate injections of the same this compound FAME standard are not consistent. What could be the cause?

  • Answer: Poor reproducibility is often linked to the injection process:

    • Injection Technique: Manual injections can introduce variability. The speed of injection and the needle tip placement in the liner are critical.

      • Solution: Use an autosampler for consistent and reproducible injections. If using manual injection, ensure a consistent and rapid injection technique.

    • Sample "Backflash": If the sample volume is too large for the liner under the given temperature and pressure conditions, the vaporized sample can expand beyond the liner volume, leading to contamination of the injector and poor reproducibility.[2]

      • Solution: Reduce the injection volume or use a liner with a larger internal volume. Ensure the initial oven temperature is low enough to provide a solvent-trapping effect, which helps to focus the analytes at the head of the column.[2]

    • Inlet Discrimination: In split injections, higher boiling point compounds (like long-chain FAMEs) may not vaporize as efficiently as lower boiling point compounds, leading to discrimination.

      • Solution: Using a liner with deactivated glass wool can help to ensure complete vaporization of less volatile components.[2]

Frequently Asked Questions (FAQs)

  • Q1: Should I use a split or splitless injection for my this compound FAME analysis?

    • A1: The choice depends on the concentration of your analyte. For high concentration samples, a split injection is suitable.[6] For trace analysis, a splitless injection is recommended to maximize sensitivity.[7][8]

  • Q2: What is a good starting injector temperature for this compound FAME?

    • A2: A common starting point for the injector temperature for FAME analysis is 250 °C.[10][11][12] However, this may need to be optimized to prevent thermal degradation of unsaturated FAMEs.[9]

  • Q3: What type of inlet liner is best for FAME analysis?

    • A3: For splitless analysis, a single taper liner with deactivated glass wool or a double taper cyclo liner are good choices as they promote homogenous vaporization and are inert.[3] For split injections, a liner with deactivated glass wool is also recommended.[2]

  • Q4: How do I prepare my this compound sample for GC analysis?

    • A4: Fatty acids are typically derivatized to their corresponding FAMEs to increase their volatility and thermal stability for GC analysis.[1] This is often achieved through esterification with a reagent like boron trifluoride in methanol.[1] The resulting FAMEs are then extracted into a nonpolar solvent like heptane for injection.[1]

  • Q5: What carrier gas should I use?

    • A5: Hydrogen or helium are commonly used as carrier gases for FAME analysis.[13] Hydrogen can provide faster analysis times and sharper peaks.[13]

Data Presentation

Table 1: Example GC Injection Parameters for FAME Analysis

ParameterMethod 1 (Split)Method 2 (Split)Method 3 (Splitless)
Injector Type SplitSplitSplitless
Injector Temperature 250 °C[10]240 °C[12]250 °C[11]
Split Ratio 50:1[10]100:1[12]N/A (Split opened after 2 min)[11]
Injection Volume 1 µL[10]1 µL[12]1 µL
Carrier Gas Hydrogen[10]Helium[12]Helium[11]
Head Pressure/Flow Rate 53 kPa[10]1.0 mL/min (constant flow)[12]1 mL/min (constant flow)[11]
Liner Type Single Taper with Wool (recommended)[12]Single Taper with Wool (recommended)[12]Single Taper or Double Taper (recommended)[3]

Experimental Protocols

Protocol 1: General GC-FID Method for FAME Analysis (Split Injection)

This protocol is based on established methods for the analysis of FAME mixtures.[10][12]

  • Sample Preparation: Derivatize the this compound to its methyl ester using a standard procedure (e.g., with BF3-methanol).[1] Dissolve the resulting FAME in hexane or heptane.

  • GC System: Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyanopropylsilicone phase column).[10][13]

  • Injection Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Liner: Deactivated single taper liner with glass wool.

  • Carrier Gas: Hydrogen at a constant pressure of 53 kPa.[10]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 200 °C.

    • Ramp 2: 3 °C/min to 230 °C, hold for 18 min.[10]

  • Detector:

    • FID Temperature: 280 °C

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup gas (Helium): 30 mL/min[10]

Protocol 2: GC-MS Method for FAME Analysis (Splitless Injection)

This protocol is adapted from methods used for the mass spectrometric analysis of FAMEs.[11]

  • Sample Preparation: As described in Protocol 1.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for GC-MS analysis of FAMEs (e.g., CP-Sil 88 for FAME).

  • Injection Parameters:

    • Injector: Split/splitless injector operated in splitless mode.

    • Injector Temperature: 250 °C

    • Splitless Period: 2 minutes[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 7 °C/min to 180 °C.

    • Ramp 2: 3 °C/min to 200 °C, hold for 1 min.

    • Ramp 3: 10 °C/min to 230 °C, hold for 20 min.[11]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 165 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 50-450[11]

Mandatory Visualizations

TroubleshootingWorkflow Start Start: Chromatographic Problem (e.g., Peak Tailing, Low Response) CheckInjection Review Injection Parameters - Split/Splitless Mode - Temperature - Split Ratio Start->CheckInjection CheckSystem Inspect GC System Hardware - Septum - Liner - Column Start->CheckSystem CheckSamplePrep Verify Sample Preparation - Complete Derivatization - Correct Solvent Start->CheckSamplePrep ProblemResolved Problem Resolved CheckInjection->ProblemResolved Parameters OK OptimizeInjection Optimize Injection Method - Adjust Temperature - Change Split Ratio/Mode CheckInjection->OptimizeInjection Parameter Issue CheckSystem->ProblemResolved Hardware OK MaintainSystem Perform System Maintenance - Replace Septum/Liner - Trim/Replace Column CheckSystem->MaintainSystem Hardware Issue CheckSamplePrep->ProblemResolved Preparation OK OptimizeSamplePrep Refine Derivatization Protocol CheckSamplePrep->OptimizeSamplePrep Preparation Issue OptimizeInjection->ProblemResolved MaintainSystem->ProblemResolved OptimizeSamplePrep->ProblemResolved InjectionParameterRelationships InjectorTemp Injector Temperature PeakShape Peak Shape InjectorTemp->PeakShape affects vaporization AnalyteStability Analyte Stability InjectorTemp->AnalyteStability high temp can cause degradation SplitRatio Split Ratio Sensitivity Sensitivity SplitRatio->Sensitivity inversely proportional InjectionVolume Injection Volume InjectionVolume->Sensitivity directly proportional (to a limit) Reproducibility Reproducibility InjectionVolume->Reproducibility backflash risk CarrierGasFlow Carrier Gas Flow CarrierGasFlow->PeakShape affects band broadening CarrierGasFlow->Sensitivity optimal flow maximizes efficiency

References

Technical Support Center: Enhancing Ionization Efficiency of 8(Z)-Eicosenoic Acid in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the mass spectrometry (MS) analysis of 8(Z)-Eicosenoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance ionization efficiency and achieve reliable, high-sensitivity results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor signal intensity for this compound in my ESI-MS analysis?

A1: Poor signal intensity for fatty acids like this compound in electrospray ionization-mass spectrometry (ESI-MS) is a common issue. In negative ion mode, the carboxylic acid group is readily deprotonated. However, the acidic mobile phases often required for optimal reversed-phase liquid chromatography (LC) can suppress the ionization of the fatty acid, leading to a weak signal.[1] Additionally, inherent structural properties of the molecule can contribute to poor ionization efficiency.[2]

Q2: How can I significantly improve the ionization efficiency of this compound?

A2: Chemical derivatization is a highly effective strategy to enhance MS detection signals.[1] By converting the carboxylic acid group to a derivative with a permanent positive charge (a process known as charge reversal), you can analyze the molecule in the more sensitive positive ion mode.[3][4] This approach not only improves ionization efficiency but can also enhance chromatographic resolution.[1]

Q3: What are some recommended derivatization reagents for fatty acids?

A3: Several reagents are available for charge-reversal derivatization of fatty acids. Two commonly used and effective reagents are:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This reagent reacts with the carboxylic acid to form a cationic amide, which has been shown to improve detection sensitivity by 10- to 20-fold compared to underivatized analysis in negative ion mode.[3][4][5]

  • 3-acyloxymethyl-1-methylpyridinium iodide (AMMP): Formed by derivatizing with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide, this derivative attaches a quaternary amine to the analyte, enabling sensitive analysis in positive ion mode with a reported 2500-fold increase in sensitivity.[6]

Q4: Can derivatization also help in identifying the position of the double bond in this compound?

A4: Yes, certain derivatization strategies coupled with tandem mass spectrometry (MS/MS) can help elucidate the position of double bonds. While underivatized fatty acid anions show limited fragmentation upon collision-induced dissociation (CID), some derivatization methods can promote fragmentation along the fatty acid backbone, providing structural information.[7][8] For instance, the use of trimethylenediamine derivatization has been shown to generate diagnostic fragment ions to localize double bond positions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal Poor ionization efficiency in negative ion mode.Derivatize this compound with a charge-reversal reagent like AMPP or AMMP to enable analysis in the more sensitive positive ion mode.[3][4][6]
Sample concentration is too low.Concentrate your sample before injection.[9]
Ion suppression from matrix components.Implement sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9]
Poor Peak Shape (Broadening, Tailing, or Splitting) Contamination of the LC column or sample.Ensure proper sample preparation and regular column maintenance.[9][10]
Inappropriate injection solvent.Reconstitute your sample in a solvent that is compatible with the initial mobile phase conditions.[11]
Suboptimal ionization conditions.Adjust ion source parameters, such as gas flows and temperatures, to optimize peak shape.[9]
Inconsistent Retention Times Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure accurate pH measurement.[10]
LC column degradation.Replace the column if it has exceeded its lifetime or shows signs of degradation.[10]
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents.[10]
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.[10]

Quantitative Data Summary

The following table summarizes the reported improvements in detection sensitivity for fatty acids upon derivatization.

Derivatization ReagentIonization ModeFold Increase in Sensitivity (Compared to Negative Ion Mode)Reference
N-(4-aminomethylphenyl)pyridinium (AMPP)Positive10- to 20-fold[3][4][5]
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Positive~2500-fold[6]

Experimental Protocols

Protocol 1: Lipid Extraction and Saponification

This protocol describes a general procedure for extracting total lipids from a biological sample and hydrolyzing them to free fatty acids.

  • Lipid Extraction (Modified Folch Method):

    • To your sample (e.g., 50 µL of plasma), add an internal standard such as [D4] FA 18:0.[12]

    • Add 1 mL of water, 1 mL of methanol, and 2 mL of chloroform to a centrifuge tube containing the sample.[12]

    • Vortex the mixture for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes.[12]

    • Collect the lower organic layer.

    • Repeat the extraction of the aqueous layer with another 2 mL of chloroform.

    • Combine the organic layers and dry the extract under a stream of nitrogen.[12]

  • Saponification:

    • Resuspend the dried lipid extract in 500 µL of a 1:1 (v/v) mixture of methanol and 15% potassium hydroxide (KOH).[12]

    • Incubate the mixture at 37°C for 30 minutes to hydrolyze the ester bonds.[12]

    • Acidify the solution by adding 1 mL of 1 M hydrochloric acid (HCl).[12]

    • Extract the free fatty acids twice with 1.5 mL of isooctane.

    • Collect the organic layers, dry under nitrogen, and reconstitute in a suitable solvent (e.g., methanol) for derivatization.[12]

Protocol 2: Derivatization of this compound with AMPP

This protocol outlines the derivatization of the carboxylic acid group with N-(4-aminomethylphenyl)pyridinium (AMPP) for enhanced positive mode ESI-MS detection.

  • Reagent Preparation: Prepare a fresh solution of AMPP derivatization reagent.

  • Derivatization Reaction:

    • To the dried fatty acid extract, add the AMPP reagent.

    • The reaction is typically carried out in the presence of a coupling agent to facilitate amide bond formation.

    • The reaction can be performed at room temperature or with gentle heating.

  • Sample Preparation for LC-MS:

    • After the reaction is complete, the sample may require a cleanup step to remove excess reagent and byproducts.

    • The derivatized sample is then diluted with a suitable solvent (e.g., 1:1 methanol/water) before injection into the LC-MS system.[8]

Visualizations

experimental_workflow Experimental Workflow for Enhanced MS Analysis of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Lipid Extraction start->extraction saponification Saponification extraction->saponification derivatization Charge-Reversal Derivatization (e.g., with AMPP) saponification->derivatization lcms LC-MS/MS Analysis (Positive Ion Mode) derivatization->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for enhanced MS analysis of this compound.

troubleshooting_workflow Troubleshooting Poor Signal Intensity start Poor Signal for this compound check_mode Are you analyzing in negative ion mode? start->check_mode derivatize Derivatize with a charge-reversal reagent and analyze in positive ion mode. check_mode->derivatize Yes check_concentration Is the sample concentration sufficient? check_mode->check_concentration No concentrate Concentrate the sample. check_concentration->concentrate No check_suppression Is ion suppression suspected? check_concentration->check_suppression Yes cleanup Perform sample cleanup (SPE or LLE). check_suppression->cleanup Yes optimize Optimize MS source parameters. check_suppression->optimize No

Caption: Decision tree for troubleshooting poor signal intensity.

References

troubleshooting low signal intensity for 8(Z)-Eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8(Z)-Eicosenoic Acid Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the analysis of this compound and related fatty acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Weak or No Signal from my this compound Sample

Question: I am not detecting a strong signal for this compound in my LC-MS analysis. What are the common causes and how can I troubleshoot this?

Answer: Low signal intensity for fatty acids like this compound is a frequent challenge in mass spectrometry. The primary causes can be grouped into sample preparation issues, poor ionization efficiency, and suboptimal instrument parameters.[1]

Troubleshooting Steps:

  • Verify Compound & System Suitability: First, confirm the integrity of your this compound standard. Prepare a fresh, known concentration and inject it directly into the mass spectrometer via infusion, bypassing the LC column.

    • Signal Observed: If you see a signal, the issue is likely with your sample preparation, chromatography, or matrix effects.[2]

    • No Signal: If no signal is detected, the problem is likely with the mass spectrometer settings or the inherent instability of the analyte under the chosen conditions.[2]

  • Check Instrument Settings: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of this compound (m/z 310.5).[3] Verify that the ionization source is clean and stable.[1]

  • Address Ionization Efficiency: this compound, like other free fatty acids, has a carboxyl group that is best ionized in negative ion mode (ESI-).[4] However, the acidic mobile phases often required for good reversed-phase chromatography can suppress this ionization.[4] Consider the troubleshooting workflow below to address these issues.

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// Connections Start -> Check_Standard; Check_Standard -> Signal_OK [label="Yes"]; Check_Standard -> No_Signal [label="No"];

Signal_OK -> Sub_LC; Sub_LC -> Optimize_LC -> Check_Prep -> Matrix_Effects -> End;

No_Signal -> Sub_MS; Sub_MS -> Optimize_MS -> Check_Ion_Mode -> Consider_Deriv -> End; }

Caption: Derivatization enhances signal by enabling positive ion mode analysis.

Data & Protocols
Table 1: Example Optimized Mass Spectrometry Parameters for Eicosanoids

For targeted lipidomics, optimizing MS parameters is critical. The following table provides example starting points for LC-dMRM-MS analysis of eicosanoids, which can be adapted for this compound.

ParameterSettingRationale
Ionization ModeElectrospray Ionization (ESI), NegativeOptimal for underivatized fatty acids. [4]
Capillary Voltage3500 VTo promote efficient spray and ionization. [5]
Nozzle Voltage1500 VTo facilitate ion transfer. [5]
Gas Temperature200 - 280 °CHigher temperatures can improve desolvation, but lower temperatures may reduce in-source fragmentation. [6][5]
Gas Flow (N₂)14 L/minServes as the drying gas to aid in droplet desolvation. [5]
Nebulizer Pressure45 psiControls the formation of the aerosol from the LC eluent. [5]
Sheath Gas Temp350 °CHelps to focus and desolvate the ion plume. [5]
Sheath Gas Flow12 L/minAssists in nebulization and desolvation. [5]
Acquisition ModeDynamic Multiple Reaction Monitoring (dMRM)Increases the signal of the ion of interest by reducing noise and acquiring data only when the precursor is present. [6][5]

Note: These parameters are illustrative and must be optimized for your specific instrument and method. [15]

Experimental Protocol: Solid-Phase Extraction (SPE) for Eicosanoids

This protocol provides a general method for extracting eicosanoids from biological fluids (e.g., plasma, serum, cell supernatant) to reduce matrix effects and concentrate the analyte.

Materials:

  • SPE Cartridges (e.g., C18)

  • Methanol

  • Deionized Water

  • Hexane

  • Ethyl Acetate

  • Sample acidified with formic or acetic acid (to pH ~3.5)

  • Internal Standard (isotope-labeled this compound)

Procedure:

  • Sample Preparation: Spike the biological sample with an internal standard. Acidify the sample to ensure the carboxylic acid group is protonated.

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 2-3 column volumes of methanol.

    • Equilibrate the cartridge with 2-3 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of deionized water to remove salts and polar contaminants. [1] * Wash with 2-3 column volumes of hexane to remove neutral lipids.

  • Elution: Elute the this compound and other fatty acids with ethyl acetate or methanol. [1]6. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis. [1]

dot

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

identifying and removing contaminants in 8(Z)-Eicosenoic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8(Z)-Eicosenoic acid. Our goal is to help you identify and remove contaminants effectively, ensuring the purity of your samples for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound samples?

A1: Common contaminants can be broadly categorized as follows:

  • Structural Isomers: Positional (e.g., 11(Z)-Eicosenoic acid) and geometric (e.g., 8(E)-Eicosenoic acid) isomers of eicosenoic acid.

  • Other Fatty Acids: Saturated fatty acids (e.g., arachidic acid, C20:0) and other unsaturated fatty acids that may be present from the original source material.

  • Oxidation Products: Hydroperoxides, aldehydes, and other degradation products resulting from exposure to air and light.

  • Process-Related Impurities: Residual solvents from extraction and purification steps, catalysts, and contaminants leached from plastic labware (e.g., phthalates, palmitic acid, stearic acid).[1][2]

Q2: Which analytical techniques are best for identifying contaminants in my this compound sample?

A2: The choice of technique depends on the suspected contaminants:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile contaminants, including other fatty acid methyl esters (FAMEs), isomers, and some process-related impurities.[3][4][5][6] Derivatization to FAMEs is typically required.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile contaminants, positional isomers, and oxidation products.[7][8][9][10][11] Reversed-phase HPLC is a common method for fatty acid separation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the fatty acid profile, including the degree of unsaturation, without the need for derivatization.[12][13][14][15][16] ¹H-NMR and ¹³C-NMR are both valuable techniques.[12][16]

Q3: How can I remove identified contaminants from my sample?

A3: Several purification techniques can be employed:

  • Column Chromatography: Effective for separating fatty acids based on polarity. Silver-ion chromatography can be used to separate based on the degree of unsaturation.[10]

  • Fractional Distillation: Can be used to separate fatty acids with different boiling points, although it may not be suitable for heat-sensitive compounds.

  • Crystallization: A method to purify fatty acids based on their differential solubility at low temperatures.[17][18][19] The choice of solvent is critical for successful crystallization.[18]

Troubleshooting Guides

Contaminant Identification Issues
Problem Possible Cause Suggested Solution
Poor peak resolution in GC-MS. Incomplete derivatization to FAMEs.Optimize the methylation reaction conditions (e.g., catalyst concentration, reaction time, and temperature).
Co-elution of isomers.Use a longer capillary column or a column with a different stationary phase (e.g., a more polar column). Adjust the temperature program.[4]
Unexpected peaks in the chromatogram. Contamination from plastic labware.[2]Use glass or solvent-rinsed stainless-steel labware. Run a blank with your solvents and labware to identify the source of contamination.[2]
Air leaks in the GC-MS system.Check for leaks in the injection port, column fittings, and mass spectrometer interface.
Difficulty in identifying isomers by mass spectrometry. Similar fragmentation patterns of isomers.Use a soft ionization technique to enhance the molecular ion peak.[20] Compare retention times with certified reference standards.
Purification Challenges
Problem Possible Cause Suggested Solution
Low recovery after column chromatography. Irreversible adsorption of the fatty acid to the stationary phase.Use a less polar solvent system or a different stationary phase.
Sample overload.Reduce the amount of sample loaded onto the column.
Inefficient separation of geometric isomers by HPLC. Inappropriate mobile phase composition.Optimize the solvent gradient and composition. Acetonitrile-water mixtures are commonly used for reversed-phase separation of fatty acids.[8]
Sample degradation during purification. Oxidation of the double bond.Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Add an antioxidant like BHT if compatible with your downstream applications.
Poor crystal formation during crystallization. Inappropriate solvent or cooling rate.Screen different solvents to find one where the desired fatty acid has low solubility at low temperatures while impurities remain in solution.[18] Control the cooling rate to allow for selective crystallization.[19]

Quantitative Data on Purification

The following table provides illustrative data on the expected purity improvement of a generic unsaturated fatty acid sample after applying different purification techniques. Actual results for this compound may vary depending on the initial sample purity and the specific experimental conditions.

Purification Method Initial Purity (%) Purity After One Round (%) Purity After Two Rounds (%)
Column Chromatography (Silica Gel) 8592-9597-98
Reversed-Phase HPLC 9098-99>99
Low-Temperature Crystallization 8090-9496-98

Experimental Protocols

Protocol 1: Identification of Contaminants by GC-MS
  • Sample Preparation (Derivatization to FAMEs):

    • Dissolve approximately 10 mg of the this compound sample in 1 mL of toluene in a glass vial.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Cap the vial tightly and heat at 50°C for 2 hours.

    • After cooling, add 5 mL of 5% sodium chloride solution and 2 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-23 polar capillary column (60 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 10 min.[4]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

Protocol 2: Purification by Low-Temperature Crystallization
  • Dissolution:

    • Dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., acetonitrile or a hexane/acetone mixture) at room temperature to create a saturated solution.

  • Crystallization:

    • Slowly cool the solution in a controlled manner. For example, place the sealed container in a -20°C freezer.

    • Allow the solution to stand undisturbed for 12-24 hours to promote the formation of well-defined crystals.

  • Isolation:

    • Quickly filter the cold solution through a pre-chilled Büchner funnel to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of the cold solvent to remove residual impurities.

  • Drying:

    • Dry the purified crystals under a stream of inert gas or in a vacuum desiccator to remove residual solvent.

Visualizations

Contaminant_Identification_Workflow Sample This compound Sample Derivatization Derivatization to FAMEs (for GC-MS) Sample->Derivatization Volatile Contaminants HPLC HPLC Analysis Sample->HPLC Non-Volatile Contaminants NMR NMR Analysis Sample->NMR Structural Confirmation GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Contaminant Identification GCMS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for contaminant identification in this compound samples.

Purification_Workflow Impure_Sample Impure 8(Z)-Eicosenoic Acid Sample Purification_Method Select Purification Method (e.g., Crystallization) Impure_Sample->Purification_Method Purification_Step Perform Purification Purification_Method->Purification_Step Purity_Analysis Analyze Purity (GC-MS, HPLC, NMR) Purification_Step->Purity_Analysis Decision Purity > 98%? Purity_Analysis->Decision Purified_Product Purified Product Decision->Purified_Product Yes Repeat_Purification Repeat Purification Decision->Repeat_Purification No Repeat_Purification->Purification_Step

References

Technical Support Center: Method Validation for 8(Z)-Eicosenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the validation of analytical methods for the quantification of 8(Z)-Eicosenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, typically analyzing the underivatized fatty acid.[1][2] GC-MS is also a robust technique but usually requires derivatization of the fatty acid to its more volatile methyl ester (FAME) prior to analysis.[3]

Q2: What are the key parameters to assess during method validation for this compound quantification?

A2: According to regulatory guidelines from the FDA and ICH, the key validation parameters include: selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.[4][5] These parameters ensure the method is reliable and reproducible for its intended purpose.

Q3: Is an internal standard necessary for the analysis?

A3: Yes, the use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. An internal standard is crucial for correcting for variability during sample preparation and potential matrix effects in LC-MS/MS analysis, leading to more accurate and precise quantification.[6][7]

Q4: How can I resolve this compound from its isomers?

A4: The separation of cis/trans isomers, such as this compound from its trans counterpart, can be challenging. For GC analysis, highly polar capillary columns (e.g., cyanopropyl-based) are effective in resolving geometric isomers.[8] For HPLC, silver ion (Ag+) chromatography can be employed for enhanced separation based on the degree of unsaturation and double bond configuration.[9]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Low Signal Intensity or Poor Sensitivity Inefficient ionization in the mass spectrometer source.This compound is best analyzed in negative ion mode (ESI-). Ensure the mobile phase composition promotes deprotonation (e.g., by adding a small amount of a weak base or using a buffered mobile phase at a pH above the pKa of the carboxylic acid).
Suboptimal sample preparation leading to low recovery.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the pH of the sample is adjusted to be acidic before extraction to ensure the fatty acid is in its neutral form for efficient partitioning into the organic solvent.
Matrix effects (ion suppression).Use a stable isotope-labeled internal standard. Dilute the sample extract if the analyte concentration is sufficiently high. Improve sample cleanup using a more rigorous SPE method.
Peak Tailing or Broad Peaks Secondary interactions with the stationary phase.Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanols in the HPLC column.
Inappropriate mobile phase pH.Ensure the mobile phase pH is suitable for the analysis of acidic compounds.
Inconsistent Retention Times Inadequate column equilibration.Equilibrate the column with the initial mobile phase for a sufficient time before each injection, especially when using gradient elution.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
GC-MS Analysis
Problem Potential Cause Recommended Solution
No or Low Peak for this compound Methyl Ester Incomplete derivatization.Ensure the derivatization reagent (e.g., BF3-methanol or acidic methanol) is fresh and the reaction conditions (temperature and time) are optimal. Water can interfere with the reaction, so ensure samples are dry.
Degradation of the analyte in the injector port.Use a deactivated inlet liner and optimize the injector temperature to prevent thermal degradation of the unsaturated fatty acid methyl ester.
Poor Resolution of Isomers Inadequate GC column.Use a highly polar capillary column specifically designed for FAME analysis (e.g., a biscyanopropyl polysiloxane stationary phase).
Suboptimal oven temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the resolution of closely eluting isomers.[9]
Peak Tailing Active sites in the GC system.Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old, it may need to be replaced.
Presence of underivatized fatty acid.Confirm complete derivatization. Underivatized fatty acids are polar and will exhibit poor peak shape.

Quantitative Data Summary

The following tables provide representative validation data for the quantification of a long-chain fatty acid using LC-MS/MS. These values can serve as a benchmark for the expected performance of a validated method for this compound.

Table 1: Linearity and Sensitivity

ParameterResult
Linear Range5 - 2500 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (% bias)± 10%

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (% bias) (n=6)Inter-day Accuracy (% bias) (n=18)
Low QC156.88.2+5.3+4.1
Medium QC1504.55.9-2.7-1.5
High QC15003.14.7+1.2+0.8

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

1. Sample Preparation (Human Plasma)

  • Internal Standard Spiking: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d4 in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 20% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (representative):

    • This compound: Q1 (m/z) 309.3 -> Q3 (m/z) 309.3 (parent ion) or a characteristic fragment.

    • This compound-d4 (IS): Q1 (m/z) 313.3 -> Q3 (m/z) 313.3 or a corresponding fragment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation to Dryness transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect Tandem Mass Spectrometry (MRM Detection) ionize->detect quantify Quantification (Peak Area Ratio vs. Calibration Curve) detect->quantify report Final Concentration Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow cluster_prep_solutions Sample Preparation Troubleshooting cluster_lc_solutions LC Troubleshooting cluster_ms_solutions MS Troubleshooting start Poor Analytical Result (e.g., Low Signal, Peak Tailing) check_sample_prep Review Sample Preparation? start->check_sample_prep sol_recovery Optimize Extraction pH and Solvents check_sample_prep->sol_recovery Yes check_lc Review LC Conditions? check_sample_prep->check_lc No sol_matrix Improve Sample Cleanup (SPE) or Dilute Sample sol_recovery->sol_matrix sol_is Verify Internal Standard Addition sol_matrix->sol_is end_node Improved Result sol_is->end_node sol_peak_shape Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_lc->sol_peak_shape Yes check_ms Review MS Settings? check_lc->check_ms No sol_retention Ensure Column Equilibration and Stable Temperature sol_peak_shape->sol_retention sol_column Check Column Performance (Consider Replacement) sol_retention->sol_column sol_column->end_node check_ms->start No, issue persists sol_ionization Confirm Negative Ion Mode Optimize Source Parameters check_ms->sol_ionization Yes sol_mrm Verify MRM Transitions and Collision Energy sol_ionization->sol_mrm sol_maintenance Perform Source Cleaning and Calibration sol_mrm->sol_maintenance sol_maintenance->end_node

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

comparison of 8(Z)-Eicosenoic acid and its trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 8(Z)-Eicosenoic Acid and its Trans Isomer

This guide provides a detailed comparison of the cis and trans isomers of 8-Eicosenoic acid, offering insights into their physicochemical properties, biological activities, and metabolic fates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acids and their roles in biological systems. While direct comparative experimental data for these specific isomers are limited, this guide synthesizes available information for this compound and draws upon established principles of cis-trans isomerism in fatty acids to infer the properties and potential biological effects of its trans counterpart.

Physicochemical Properties

The geometry of the double bond in cis and trans isomers leads to significant differences in their physical properties. The "kink" introduced by the cis double bond in this compound results in a lower melting point compared to the more linear structure of the trans isomer, which can pack more closely together.

PropertyThis compound (cis)trans-8-Eicosenoic Acid (trans)
Synonyms cis-8-Eicosenoic Acid, FA 20:1[1]trans-8-Eicosenoic Acid
Molecular Formula C₂₀H₃₈O₂[1]C₂₀H₃₈O₂
Molecular Weight 310.5 g/mol [1]310.5 g/mol
CAS Number 76261-96-6[1]Not readily available
Appearance Crystalline solid[1]Expected to be a solid at room temperature
Melting Point Not specified, but generally lower than trans isomerExpected to be higher than the cis isomer
Boiling Point Not specifiedNot specified
Solubility Soluble in DMF, DMSO, and Ethanol[1]Expected to have similar solubility in organic solvents

Biological Activity and Signaling Pathways

This compound has been shown to exhibit specific biological activities, particularly in the nervous system. The trans isomer, while not extensively studied, is generally expected to have different, and potentially less potent or even inhibitory, effects on biological pathways due to its distinct molecular shape.

This compound:

  • Neuromodulatory Effects: It potentiates acetylcholine (ACh) receptor channel currents without causing depression[1].

  • Enzyme Activation: It enhances the phosphorylation of a substrate peptide by Protein Kinase C epsilon (PKCε) in Xenopus oocytes[1].

The signaling pathway for this compound's effect on the acetylcholine receptor and PKCε is illustrated below.

Cis_EA 8(Z)-Eicosenoic Acid AChR Acetylcholine Receptor (AChR) Cis_EA->AChR potentiates PKC Protein Kinase C ε (PKCε) Cis_EA->PKC enhances Ion_Channel Ion Channel Opening AChR->Ion_Channel Phosphorylation Substrate Phosphorylation PKC->Phosphorylation Cellular_Response Cellular Response Ion_Channel->Cellular_Response Phosphorylation->Cellular_Response

Signaling pathway of this compound.

trans-8-Eicosenoic Acid:

  • Be incorporated into cell membranes, potentially altering their fluidity and the function of membrane-bound proteins.

  • Interfere with the metabolism of essential fatty acids.

  • Exhibit different or weaker interactions with receptors and enzymes compared to the cis isomer.

Metabolism

The metabolism of eicosenoic acids involves processes such as uptake by cells, conversion to other fatty acids, and incorporation into lipids.

  • Uptake and Conversion: Studies on the related eicosa-8,11,14-trienoic acid show it is taken up by hepatocytes and converted to arachidonic acid[2]. It is likely that this compound can also be metabolized by desaturase and elongase enzymes.

  • Incorporation into Lipids: Like other fatty acids, this compound is expected to be incorporated into cellular lipids such as phospholipids and triglycerides.

  • Metabolism of the Trans Isomer: The metabolism of trans fatty acids can differ significantly from their cis counterparts. They may be metabolized more slowly and can sometimes inhibit the metabolism of endogenous fatty acids.

The hypothetical metabolic pathway for this compound is depicted below.

cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fate Cis_EA This compound Desaturases Desaturases & Elongases Cis_EA->Desaturases Incorporation Incorporation into Cellular Lipids Cis_EA->Incorporation Beta_Oxidation β-Oxidation (Energy) Cis_EA->Beta_Oxidation Trans_EA trans-8-Eicosenoic Acid (Hypothetical) Trans_EA->Desaturases potentially inhibitory Trans_EA->Incorporation Trans_EA->Beta_Oxidation Arachidonic_Acid Arachidonic Acid & Other PUFAs Desaturases->Arachidonic_Acid

Hypothetical metabolic fate of 8-Eicosenoic acid isomers.

Experimental Protocols

To directly compare the biological effects of this compound and its trans isomer, the following experimental protocols could be employed.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of the cis and trans isomers on a relevant cell line (e.g., neuronal cells, hepatocytes).

Methodology:

  • Cell Culture: Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and trans-8-Eicosenoic acid (e.g., 1-100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., ethanol or DMSO) should be included.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Enzyme Activity Assay (e.g., PKCε)

Objective: To compare the ability of the cis and trans isomers to modulate the activity of a specific enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Obtain purified recombinant PKCε and a fluorescently labeled substrate peptide.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, the enzyme, the substrate, and varying concentrations of this compound or trans-8-Eicosenoic acid.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader.

  • Data Analysis: Plot the enzyme activity as a function of the fatty acid concentration to determine the EC50 or IC50 values.

Electrophysiological Recording (for AChR activity)

Objective: To assess the effects of the isomers on ion channel function.

Methodology:

  • Cell Preparation: Use a cell line expressing the target acetylcholine receptor (e.g., Xenopus oocytes injected with AChR mRNA).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the ion currents in response to acetylcholine application.

  • Treatment: Perfuse the cells with solutions containing acetylcholine alone, and in combination with different concentrations of this compound or trans-8-Eicosenoic acid.

  • Data Acquisition: Record the changes in membrane current.

  • Data Analysis: Analyze the current-voltage relationships and the potentiation or inhibition of the acetylcholine-induced currents by the fatty acid isomers.

The following workflow illustrates a general approach for comparing the isomers.

cluster_invitro In Vitro Assays cluster_analysis Data Analysis Isomers This compound vs. trans-8-Eicosenoic Acid Cell_Culture Cell Culture (e.g., Neurons, Hepatocytes) Isomers->Cell_Culture Enzyme_Assay Enzyme Activity (e.g., PKCε) Isomers->Enzyme_Assay Electrophysiology Electrophysiology (e.g., AChR) Isomers->Electrophysiology Cytotoxicity Cytotoxicity (IC50) Cell_Culture->Cytotoxicity Enzyme_Kinetics Enzyme Kinetics (EC50/IC50) Enzyme_Assay->Enzyme_Kinetics Channel_Modulation Ion Channel Modulation Electrophysiology->Channel_Modulation Comparison Comparative Analysis of Biological Effects Cytotoxicity->Comparison Enzyme_Kinetics->Comparison Channel_Modulation->Comparison

References

A Comparative Guide to the Biological Activities of 8(Z)-Eicosenoic Acid and Other C20:1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 8(Z)-Eicosenoic acid and other C20:1 isomers. The available experimental data highlights distinct functional roles for these structurally similar fatty acids, with this compound showing activity in neurological signaling pathways, while other C20:1 isomers have been primarily studied in the context of adipogenesis and lipid metabolism.

Overview of C20:1 Isomers and their Investigated Biological Activities

Eicosenoic acid (C20:1) is a monounsaturated fatty acid with several positional isomers, the biological activities of which are an emerging area of research. The position of the double bond within the 20-carbon chain significantly influences the molecule's interaction with cellular machinery, leading to distinct physiological effects.

  • This compound: This isomer has been shown to potentiate acetylcholine (ACh) receptor channel currents and enhance the phosphorylation of a substrate peptide by protein kinase C epsilon (PKCε) in Xenopus oocytes[1]. This suggests a role in modulating neuronal signaling.

  • Other C20:1 Isomers (cis-5, -7, -9, -11, -13, and -15): A direct comparative study on these isomers has revealed their differential effects on adipogenesis and lipid accumulation in 3T3-L1 preadipocytes. Notably, these isomers generally exhibit an inhibitory effect on triglyceride accumulation compared to oleic acid (C18:1)[2].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available research.

Table 1: Effect of C20:1 Isomers on Triglyceride (TG) Accumulation in 3T3-L1 Adipocytes [2]

Fatty Acid Isomer (50 µM)Relative TG Content (%) vs. Oleic Acid (C18:1)
cis-5-Eicosenoic acidSignificantly lower
cis-7-Eicosenoic acidSignificantly lower
cis-9-Eicosenoic acidSignificantly lower
cis-11-Eicosenoic acidSignificantly lower
cis-13-Eicosenoic acidSignificantly lower
cis-15-Eicosenoic acidSignificantly lower

Table 2: Relative mRNA Expression of Adipogenic Transcription Factors in 3T3-L1 Adipocytes Treated with C20:1 Isomers [2]

Fatty Acid Isomer (50 µM)PPARγ Expression (relative to control)C/EBPα Expression (relative to control)SREBP-1c Expression (relative to control)
cis-15-Eicosenoic acidDown-regulatedDown-regulatedDown-regulated

Note: Detailed quantitative values for the percentage decrease in TG content and the fold-change in gene expression for each isomer were not explicitly provided in the abstract and would require access to the full-text article. The table reflects the reported significant effects.

There is currently no available quantitative data on the effect of this compound on adipogenesis or lipid accumulation in 3T3-L1 cells for a direct comparison.

Experimental Protocols

Adipogenesis and Lipid Accumulation Assay for C20:1 Isomers (c-5, -7, -9, -11, -13, -15)[2]
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced using a standard adipogenic cocktail, and the cells are cultured in a medium supplemented with 50 µM of the respective cis-eicosenoic acid positional isomer or oleic acid (as a control).

  • Oil Red O Staining: To visualize and quantify lipid accumulation, mature adipocytes are fixed and stained with Oil Red O solution. The stained lipid droplets are then eluted, and the absorbance is measured spectrophotometrically to determine the relative intracellular lipid content.

  • Triglyceride Quantification: Cellular lipids are extracted, and the triglyceride content is measured using a commercial enzymatic assay kit.

  • Gene Expression Analysis (RT-qPCR): Total RNA is isolated from the treated adipocytes. Reverse transcription is performed to synthesize cDNA, followed by quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c).

PKCε Activation and Nicotinic ACh Receptor Response Assay for this compound[1]
  • Cell System: Xenopus oocytes are used as the model system.

  • PKCε Phosphorylation Assay: The effect of this compound on PKCε activation is determined by measuring the phosphorylation of a specific substrate peptide in the oocytes.

  • Electrophysiology: The potentiation of acetylcholine (ACh) receptor channel currents by this compound is measured using standard electrophysiological techniques, likely two-electrode voltage clamp, in oocytes expressing the nicotinic ACh receptor.

Visualization of Signaling Pathways

Adipogenesis_Signaling_Pathway C20_1_isomers c-15 Eicosenoic Acid (and other isomers) PPARg PPARγ C20_1_isomers->PPARg down-regulates CEBPa C/EBPα C20_1_isomers->CEBPa down-regulates SREBP1c SREBP-1c C20_1_isomers->SREBP1c down-regulates Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation Lipogenesis->Lipid_Accumulation

Caption: Adipogenesis signaling pathway modulated by C20:1 isomers.

Eicosenoic_Acid_Signaling Eicosenoic_Acid This compound PKCe PKCε Eicosenoic_Acid->PKCe enhances AChR Nicotinic ACh Receptor Eicosenoic_Acid->AChR potentiates Substrate Substrate Peptide PKCe->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Channel_Current Channel Current Potentiation AChR->Channel_Current

Caption: Signaling pathways affected by this compound.

Conclusion

The current body of research indicates that the biological activity of C20:1 isomers is highly dependent on the position of the double bond. While several cis-isomers of eicosenoic acid demonstrate anti-adipogenic and anti-lipogenic effects by down-regulating key transcription factors, this compound has been shown to modulate neuronal signaling pathways. This functional divergence underscores the importance of studying individual fatty acid isomers.

For drug development professionals and researchers, these findings highlight the potential for designing targeted therapeutic interventions. For instance, specific C20:1 isomers could be explored for their potential in metabolic disorders, while this compound might be a candidate for investigating neurological conditions. Further research is warranted to directly compare the effects of this compound with other C20:1 isomers in a wider range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential.

References

Differentiating 8(Z)-Eicosenoic Acid and Gondoic Acid (11(Z)-Eicosenoic Acid): A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of fatty acid isomers is critical, as the position of a double bond can significantly alter a molecule's biological activity and physical properties. This guide provides a comparative analysis of 8(Z)-Eicosenoic acid and gondoic acid (11(Z)-Eicosenoic acid), two C20:1 monounsaturated fatty acid positional isomers, outlining key analytical techniques and expected experimental data for their differentiation.

This compound and gondoic acid share the same chemical formula (C20H38O2) and molecular weight (310.51 g/mol ), making their distinction challenging with routine analytical methods. However, advanced chromatographic and spectroscopic techniques can effectively resolve and identify these isomers. This guide focuses on Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary methods for their differentiation.

Comparative Physicochemical Properties

While many physical properties are similar, slight differences may be observed due to the different double bond positions.

PropertyThis compoundGondoic Acid (11(Z)-Eicosenoic Acid)Data Source
Systematic Name (8Z)-Icos-8-enoic acid(11Z)-Icos-11-enoic acidIUPAC Nomenclature
CAS Number 76261-96-65561-99-9[1][2]
Molecular Formula C20H38O2C20H38O2[1][2]
Molecular Weight 310.51 g/mol 310.51 g/mol [1][2]
Melting Point Not readily available23-24 °C[2]
Density Not readily available0.883 g/mL[2]

Differentiating the Isomers: Experimental Approaches and Data

Gas Chromatography (GC)

Gas chromatography, particularly with a highly polar stationary phase, is a powerful technique for separating fatty acid methyl ester (FAME) positional isomers. The elution order on these columns is influenced by the double bond's position relative to the carboxyl group.

Expected Results: When analyzed as fatty acid methyl esters (FAMEs) on a highly polar cyanopropyl-substituted capillary column, positional isomers of monounsaturated fatty acids can be separated. Generally, for a given chain length, isomers with the double bond closer to the carboxyl group tend to have slightly longer retention times. Therefore, it is expected that 8(Z)-eicosenoate methyl ester would elute slightly after 11(Z)-eicosenoate methyl ester.

Analytical MethodExpected Outcome for this compound (as FAME)Expected Outcome for Gondoic Acid (as FAME)
GC on a highly polar column (e.g., cyanopropyl phase) Longer retention timeShorter retention time
Mass Spectrometry (MS)

Standard electron ionization mass spectrometry (EI-MS) of FAMEs is often insufficient for pinpointing the double bond position due to ion migration. To overcome this, derivatization techniques are employed to yield diagnostic fragmentation patterns.

1. Dimethyl Disulfide (DMDS) Adducts: Reaction with DMDS forms a thioether adduct at the site of the double bond. Subsequent EI-MS analysis results in characteristic fragmentation between the two methylthio-substituted carbons, revealing the original position of the double bond.[3]

  • Expected Fragmentation for this compound Methyl Ester DMDS Adduct: Cleavage between C8 and C9 would yield diagnostic ions.

  • Expected Fragmentation for 11(Z)-Eicosenoic Acid Methyl Ester DMDS Adduct: Cleavage between C11 and C12 would yield different diagnostic ions.

2. Picolinyl Esters: Derivatization to picolinyl esters provides a "charge-remote" fragmentation mechanism, where fragmentation is directed to the fatty acid chain, allowing for the localization of double bonds.[4]

3. Ozonolysis-Mass Spectrometry: This technique involves the cleavage of the double bond by ozone, generating two carbonyl products (aldehydes or carboxylic acids) whose masses can be used to determine the original double bond position.

Analytical MethodKey Differentiating Data for this compoundKey Differentiating Data for Gondoic Acid
GC-MS of DMDS Adducts Diagnostic fragment ions corresponding to cleavage at the C8-C9 position.Diagnostic fragment ions corresponding to cleavage at the C11-C12 position.
GC-MS of Picolinyl Esters Characteristic fragmentation pattern indicating a double bond at the C8 position.Characteristic fragmentation pattern indicating a double bond at the C11 position.
Ozonolysis-MS Formation of octanal and a C12 dicarboxylic acid derivative.Formation of undecanal and a C9 dicarboxylic acid derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy can distinguish between positional isomers based on the chemical shifts of the olefinic and allylic protons and carbons. The chemical environment, and thus the chemical shift, of these nuclei is influenced by their proximity to the carboxyl group.[5][6]

Expected ¹H NMR Differences:

  • The olefinic protons (-CH=CH-) of both isomers will appear around 5.3 ppm.

  • The allylic protons (-CH₂-CH=) will appear around 2.0 ppm. Subtle differences in the chemical shifts of these protons are expected due to the different electronic environments.

Expected ¹³C NMR Differences:

  • The chemical shifts of the olefinic carbons are particularly sensitive to their position in the fatty acid chain. The carbon closer to the carboxyl group will have a different chemical shift compared to the one further away. This difference in chemical shifts between the two olefinic carbons (Δδ) varies with the double bond's position and can be used for identification.

NMR SignalExpected Chemical Shift (ppm) for this compoundExpected Chemical Shift (ppm) for Gondoic Acid
¹H Olefinic Protons (H8, H9) ~5.34
¹H Olefinic Protons (H11, H12) ~5.34
¹H Allylic Protons (H7, H10) ~2.01
¹H Allylic Protons (H10, H13) ~2.01
¹³C Olefinic Carbons (C8, C9) Distinct shifts around 129-130
¹³C Olefinic Carbons (C11, C12) Distinct shifts around 129-130
¹³C Allylic Carbons (C7, C10) ~27
¹³C Allylic Carbons (C10, C13) ~27

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative difference in shifts between the isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

1. FAME Preparation (via BF₃-Methanol):

  • To approximately 10 mg of the fatty acid sample in a screw-capped tube, add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 100 °C for 30 minutes.

  • Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 6890 GC or equivalent.

  • Column: Highly polar capillary column, e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250 °C with a split ratio of 50:1.

  • Oven Program: 140 °C hold for 5 min, then ramp at 4 °C/min to 240 °C, and hold for 5 min.[7]

  • MS System: Agilent 5975 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Data Analysis: Compare the retention times of the two isomers.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 10-20 mg of the fatty acid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: Bruker Avance 500 MHz or equivalent.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical spectral width: 220 ppm.

    • Number of scans: 1024 or more, depending on concentration.

  • Data Analysis: Assign the peaks for the olefinic and allylic protons and carbons. Compare the chemical shifts between the two isomers.

Visualization of Analytical Workflow

Differentiation_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_ms_deriv Advanced MS Analysis cluster_nmr NMR Spectroscopy Sample Fatty Acid Isomer Mixture (8(Z)- and 11(Z)-Eicosenoic Acid) FAME_Prep Fatty Acid Methyl Ester (FAME) Derivatization Sample->FAME_Prep DMDS_Adduct DMDS Adduct Formation Sample->DMDS_Adduct Picolinyl_Ester Picolinyl Ester Formation Sample->Picolinyl_Ester NMR_Sample Sample Dissolution (CDCl₃) Sample->NMR_Sample GC_Separation Gas Chromatography (Highly Polar Column) FAME_Prep->GC_Separation MS_Detection Mass Spectrometry (EI) GC_Separation->MS_Detection Retention_Time Compare Retention Times MS_Detection->Retention_Time MS_Fragmentation GC-MS Fragmentation Analysis DMDS_Adduct->MS_Fragmentation Picolinyl_Ester->MS_Fragmentation Structure_ID Identify Double Bond Position MS_Fragmentation->Structure_ID NMR_Acquisition 1H and 13C NMR Acquisition NMR_Sample->NMR_Acquisition Chemical_Shifts Compare Chemical Shifts (Olefinic & Allylic) NMR_Acquisition->Chemical_Shifts

Analytical workflow for differentiating fatty acid isomers.

Signaling_Pathway_Placeholder cluster_pathway Illustrative Biological Differentiation Isomer_8Z This compound Enzyme_A Enzyme A (e.g., Desaturase) Isomer_8Z->Enzyme_A Isomer_11Z 11(Z)-Eicosenoic Acid Enzyme_B Enzyme B (e.g., Elongase) Isomer_11Z->Enzyme_B Metabolite_X Metabolite X Enzyme_A->Metabolite_X Metabolite_Y Metabolite Y Enzyme_B->Metabolite_Y Bio_Effect_1 Specific Biological Effect 1 Metabolite_X->Bio_Effect_1 Bio_Effect_2 Specific Biological Effect 2 Metabolite_Y->Bio_Effect_2

Positional isomers can lead to distinct metabolic pathways.

By employing these advanced analytical techniques, researchers can confidently differentiate between this compound and gondoic acid, enabling a more precise understanding of their respective roles in biological systems and facilitating their application in drug development and other scientific disciplines.

References

A Comparative Analysis of 8(Z)-Eicosenoic Acid and Oleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and signaling pathways of two distinct monounsaturated fatty acids.

This guide provides a detailed comparative analysis of 8(Z)-Eicosenoic acid and oleic acid, two monounsaturated fatty acids that, despite structural similarities, exhibit distinct biological effects. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these molecules for potential therapeutic applications. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key cited experiments are provided.

Physicochemical and Biological Properties: A Tabular Comparison

The fundamental properties of this compound and oleic acid are summarized below. These quantitative data highlight their structural and functional distinctions.

PropertyThis compoundOleic Acid
IUPAC Name (8Z)-Icos-8-enoic acid(9Z)-Octadec-9-enoic acid
Molecular Formula C₂₀H₃₈O₂[1][2]C₁₈H₃₄O₂
Molecular Weight 310.51 g/mol [2][3]282.47 g/mol
Chain Length 20 carbons18 carbons
Double Bond Position C8-C9 (cis)C9-C10 (cis)
Melting Point Not available13-14 °C
Boiling Point 431.5 ± 15.0 °C[3]286 °C (at 100 mmHg)
Solubility Soluble in ethanol, DMSO, and DMF (~10 mg/ml)[1]Soluble in ethanol, ether, and other organic solvents
Natural Occurrence Found in the seed oil of Banksia collina (6% of fatty acid pool)[1]One of the most abundant fatty acids in nature, major component of olive oil
Key Biological Role Potentiates acetylcholine receptor channel currents and enhances PKCε phosphorylation[1][4][5][6]Energy source, component of cell membranes, precursor for bioactive lipids, modulator of various signaling pathways

Comparative Biological and Signaling Effects

While both are monounsaturated fatty acids, their differing structures lead to distinct interactions with cellular signaling machinery, particularly Protein Kinase C (PKC).

Effects on Protein Kinase C (PKC)

This compound:

  • Specifically enhances the phosphorylation of a substrate peptide by the PKCε isoform in Xenopus oocytes[1][4][5][6]. This suggests a relatively targeted interaction with this specific PKC isozyme.

Oleic Acid:

  • Exhibits a more complex and multifaceted interaction with the PKC family.

  • Can activate several PKC isoforms, with a preference for calcium-independent isoforms like PKCδ at lower concentrations.

  • Promotes the translocation of PKCβ from the cytosol to the membrane in hepatocytes.

  • Its activation of PKC can be synergistic with diacylglycerol (DAG).

Effects on Ion Channels

This compound:

  • Potentiates acetylcholine (ACh) receptor channel currents without causing the initial depression of the current that is observed with some other fatty acids[5].

Oleic Acid:

  • Can modulate the activity of various ion channels, but its effects on nicotinic ACh receptors are often biphasic, involving both depression and potentiation of currents.

Metabolic Pathways

The metabolic fates of these two fatty acids are generally expected to follow the canonical pathways for long-chain fatty acids, primarily involving beta-oxidation for energy production.

This compound Metabolism (Predicted)
Oleic Acid Metabolism

The metabolism of oleic acid is well-characterized and primarily occurs through mitochondrial beta-oxidation[7][8][9][10][11][12]. Similar to the predicted pathway for this compound, the process requires an isomerase to handle the cis-double bond[9][11][13]. The acetyl-CoA generated from oleic acid oxidation is a key source of energy for many tissues[7][10][12].

Oleic_Acid_Metabolism Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Oleoyl-CoA->Beta-Oxidation Spiral Requires Isomerase Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP

Fig. 1: Simplified overview of Oleic Acid metabolism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Protocol for Assessing PKCε Activation by Fatty Acids

This protocol is based on the methodology described by Yaguchi et al. (2005) for measuring the effect of cis-unsaturated fatty acids on PKCε activation[5].

Objective: To determine the ability of a fatty acid to activate PKCε in vitro.

Materials:

  • Recombinant human PKCε

  • PKC substrate peptide (e.g., a peptide corresponding to the ε-PKC-selective substrate, HDAPIGYD)

  • [γ-³²P]ATP

  • Fatty acid of interest (this compound or Oleic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM CaCl₂, and 1 mg/ml phosphatidylserine)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PKC substrate peptide, and [γ-³²P]ATP.

  • Add the fatty acid of interest to the reaction mixture at the desired concentration. Ensure the final solvent concentration is minimal and does not interfere with the assay.

  • Initiate the reaction by adding recombinant human PKCε to the mixture.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Compare the PKC activity in the presence of the fatty acid to a control reaction without the fatty acid.

PKC_Activation_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification Assay Buffer Assay Buffer Reaction Mixture Reaction Mixture Assay Buffer->Reaction Mixture Substrate Peptide Substrate Peptide Substrate Peptide->Reaction Mixture [γ-³²P]ATP [γ-³²P]ATP [γ-³²P]ATP->Reaction Mixture Fatty Acid Fatty Acid Fatty Acid->Reaction Mixture Add PKCε Add PKCε Reaction Mixture->Add PKCε Incubate (30°C) Incubate (30°C) Add PKCε->Incubate (30°C) Spot on Paper Spot on Paper Incubate (30°C)->Spot on Paper Wash Wash Spot on Paper->Wash Scintillation Counting Scintillation Counting Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

References

8(Z)-Eicosenoic Acid: A Potential Biological Marker in Need of Validation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Established Biomarkers for Researchers, Scientists, and Drug Development Professionals

Introduction to 8(Z)-Eicosenoic Acid

This compound is a monounsaturated omega-12 fatty acid with a 20-carbon chain. While its role as a validated biological marker in human disease is not yet established, preclinical research has identified specific biological activities that suggest its potential for further investigation. Notably, it has been shown to potentiate acetylcholine (ACh) receptor channel currents and enhance the phosphorylation of substrates by protein kinase C epsilon (PKCε)[1][2][3][4][5]. These activities hint at a possible role in modulating cellular signaling pathways relevant to various physiological and pathological processes.

The Untapped Potential of this compound as a Biomarker

The known biological activities of this compound provide a foundation for hypothesizing its potential as a biomarker in specific disease contexts.

  • Neurological and Inflammatory Pathways: The potentiation of acetylcholine receptors suggests a possible role in neurological and inflammatory signaling. Acetylcholine is a key neurotransmitter, and its receptors are also involved in the "cholinergic anti-inflammatory pathway," a mechanism that regulates the inflammatory response.

  • Cellular Growth and Proliferation: Protein kinase C epsilon (PKCε) is a crucial enzyme in signal transduction pathways that govern cell growth, proliferation, and differentiation. Dysregulation of PKCε activity has been implicated in various diseases, including cancer and cardiovascular conditions.

While these biological functions are promising, it is crucial to underscore the absence of clinical validation studies. To date, no research has been published that establishes a definitive link between the levels of this compound in human subjects and specific disease states, nor has its performance (e.g., sensitivity and specificity) as a biomarker been evaluated.

Established Biomarkers for Cardiovascular and Metabolic Diseases: A Comparative Benchmark

In contrast to the nascent state of research on this compound, several other fatty acids and inflammatory markers are well-established as biomarkers for cardiovascular disease (CVD) and metabolic syndrome. These provide a benchmark against which the potential of novel markers can be assessed.

Fatty Acid Biomarkers:

  • Pentadecanoic acid (15:0) and Heptadecanoic acid (17:0): These odd-chain saturated fatty acids are considered biomarkers of dairy fat intake. Higher levels of these fatty acids have been associated with a lower risk of CVD and type 2 diabetes[6][7].

  • Palmitic acid (16:0) and Palmitoleic acid (16:1n7): Elevated levels of these fatty acids are linked to an increased risk of cardiometabolic diseases[8].

  • trans-Palmitoleic acid (t16:1n-7): This fatty acid is also associated with dairy consumption and has been linked to a lower risk of type 2 diabetes[6][9].

Inflammatory Biomarkers:

  • High-Sensitivity C-Reactive Protein (hs-CRP): An established marker of inflammation, elevated hs-CRP levels are associated with an increased risk of cardiovascular events[10][11][12].

Comparative Analysis: this compound vs. Established Biomarkers

The following tables provide a comparative overview of this compound and established biomarkers. It is important to note the significant gap in the available data for this compound.

Table 1: Profile of this compound

FeatureDescription
Chemical Structure C20:1 monounsaturated fatty acid
Known Biological Activity Potentiates acetylcholine receptor currents; enhances PKCε phosphorylation[1][2][3][4][5].
Potential Disease Relevance Neurological disorders, inflammatory conditions, cardiovascular disease (hypothesized).
Validation Status Not validated as a clinical biomarker.
Quantitative Performance No data available (sensitivity, specificity, etc.).

Table 2: Comparison of this compound with Established Biomarkers

BiomarkerValidated ForType of Association with Disease RiskQuantitative Data Available?
This compound NoneUnknownNo
Pentadecanoic acid (15:0) Cardiovascular Disease, Type 2 DiabetesInverse[7]Yes
Palmitic acid (16:0) Cardiometabolic DiseasesPositive[8]Yes
hs-CRP Cardiovascular DiseasePositive[10][11]Yes

Table 3: Performance Metrics of Selected Established Biomarkers

BiomarkerDiseaseMetricValue
Pentadecanoic acid (15:0) Cardiovascular DiseaseHazard Ratio (per IQR)0.75[7]
Palmitic acid (16:0) / Stearic acid (18:0) ratio Diabetes Remission after RYGBOdds Ratio2.16[13]
hs-CRP Coronary Heart DiseaseOdds Ratio (extreme tertiles)1.58[11]

Experimental Protocols

The validation of a new biomarker like this compound would require rigorous experimental protocols. Below are generalized methodologies for fatty acid analysis and biomarker validation.

1. Quantification of Fatty Acids in Biological Samples (e.g., Plasma)

This protocol outlines a general method for the analysis of fatty acids using gas chromatography-mass spectrometry (GC-MS), a common and reliable technique.

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from plasma samples using a solvent mixture such as chloroform:methanol.

    • Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids.

    • Derivatization: The free fatty acids are converted to their more volatile methyl esters (FAMEs) or pentafluorobenzyl esters for GC-MS analysis.

  • GC-MS Analysis:

    • Injection: The derivatized fatty acid sample is injected into the gas chromatograph.

    • Separation: The different fatty acid esters are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Detection and Quantification: The separated esters are ionized and detected by the mass spectrometer. The abundance of each fatty acid is quantified by comparing its peak area to that of a known concentration of an internal standard.

  • Data Analysis:

    • The concentration of each fatty acid, including this compound, is calculated and typically expressed as a percentage of total fatty acids or as an absolute concentration.

2. Biomarker Validation Workflow

A typical workflow for validating a new biomarker involves several stages:

  • Discovery Phase: Identification of a potential biomarker through untargeted metabolomics or other high-throughput methods in a small cohort of cases and controls.

  • Assay Development and Analytical Validation: Development of a robust and reproducible assay for the accurate quantification of the biomarker in relevant biological matrices. This includes assessing linearity, precision, and accuracy.

  • Clinical Validation:

    • Case-Control Studies: Measuring the biomarker in a larger, well-defined cohort of individuals with and without the disease of interest to determine its diagnostic accuracy (sensitivity and specificity).

    • Prospective Cohort Studies: Measuring the biomarker in a large cohort of healthy individuals at baseline and following them over time to assess its prognostic value for predicting future disease development.

  • Statistical Analysis: Rigorous statistical analysis is performed to determine the association between the biomarker and the disease, and to evaluate its performance as a diagnostic or prognostic tool. This often includes calculating odds ratios, relative risks, and generating receiver operating characteristic (ROC) curves.

Visualizing the Potential of this compound

The following diagrams illustrate the known signaling pathways of this compound, a generalized workflow for biomarker validation, and a conceptual comparison with established biomarkers.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 8Z_Eicosenoic_acid This compound AChR Acetylcholine Receptor 8Z_Eicosenoic_acid->AChR potentiates PKCepsilon PKCε 8Z_Eicosenoic_acid->PKCepsilon enhances Channel_Current Increased Channel Current AChR->Channel_Current Substrate_P Substrate Phosphorylation PKCepsilon->Substrate_P

Caption: Known signaling interactions of this compound.

Discovery Biomarker Discovery (e.g., Metabolomics) AssayDev Assay Development & Analytical Validation Discovery->AssayDev CaseControl Case-Control Study (Diagnostic Accuracy) AssayDev->CaseControl Prospective Prospective Cohort Study (Prognostic Value) CaseControl->Prospective Validation Clinical Validation Prospective->Validation

Caption: Generalized experimental workflow for biomarker validation.

cluster_potential Potential Biomarker cluster_established Established Biomarkers 8Z_EA This compound - Biological activity known - No clinical validation data Established e.g., Pentadecanoic acid, hs-CRP - Clinical utility demonstrated - Quantitative performance data available 8Z_EA->Established Requires Validation

References

Comparative Guide to Fatty Acid Antibody Cross-Reactivity: Focus on 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fatty acid antibody cross-reactivity with a focus on 8(Z)-Eicosenoic acid. Due to a lack of commercially available antibodies specifically targeting this compound and published cross-reactivity data, this guide will focus on the principles of fatty acid antibody recognition and provide a framework for evaluating potential cross-reactivity with structurally similar molecules. The information presented here is intended to aid researchers in the selection of appropriate antibodies and the design of immunoassays for fatty acid detection.

Principles of Fatty Acid Antibody Cross-Reactivity

The specificity of anti-fatty acid antibodies is determined by the structural features of the fatty acid molecule that the antibody's paratope recognizes. Key factors influencing this recognition and the potential for cross-reactivity include:

  • Chain Length: Antibodies raised against a specific fatty acid may show a higher affinity for fatty acids of similar chain length.

  • Degree of Unsaturation: The presence and number of double bonds can be a critical determinant for antibody binding.

  • Position of Double Bonds: The location of the double bond(s) along the acyl chain is a key feature for specific recognition.

  • Stereochemistry: The cis or trans configuration of the double bonds can significantly impact antibody binding.

  • Carboxylic Acid Group: The terminal carboxylic acid group is a common feature and may be a primary epitope for some antibodies, leading to broader cross-reactivity among different fatty acids.

Comparative Cross-Reactivity of Anti-Long Chain Saturated Fatty Acid (LCSFA) Antibodies

While specific data for this compound is unavailable, a study on anti-LCSFA IgG antibodies isolated from patients with type 2 diabetes provides valuable insights into fatty acid antibody specificity. The following table summarizes the observed cross-reactivity of these antibodies with a panel of different fatty acids. This data can serve as a proxy for understanding how structural similarities might predict antibody cross-reactivity.

Fatty AcidStructureChain LengthUnsaturationObserved Cross-Reactivity with Anti-LCSFA IgG
Palmitic acid16:016SaturatedHigh
Stearic acid18:018SaturatedHigh
Lignoceric acid24:024SaturatedHigh
Elaidic acid18:1 (trans-9)18Monounsaturated (trans)High
This compound 20:1 (cis-8) 20 Monounsaturated (cis) Unknown (Hypothesized Moderate-Low)

Data for Palmitic, Stearic, Lignoceric, and Elaidic acid is based on a study by Montes-Vizuet et al.[1]

Based on these findings, it is plausible that an antibody raised against a saturated fatty acid would have lower affinity for a cis-monounsaturated fatty acid like this compound. The presence and cis configuration of the double bond in this compound introduce a significant structural difference compared to saturated fatty acids.

Experimental Protocol: Determining Antibody Cross-Reactivity using Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method to quantify the cross-reactivity of an antibody with various antigens.

Objective: To determine the percentage of cross-reactivity of a given anti-fatty acid antibody with this compound and other structurally related fatty acids.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-fatty acid antibody (primary antibody)

  • Fatty acid-protein conjugate (e.g., fatty acid-BSA) for coating

  • Standard fatty acid (the immunogen used to raise the antibody)

  • Test fatty acids (including this compound and other fatty acids of interest)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the fatty acid-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the standard fatty acid and each of the test fatty acids.

    • In separate tubes, pre-incubate a fixed, predetermined concentration of the primary antibody with the various concentrations of the standard or test fatty acids for 1-2 hours at room temperature.

    • Add 100 µL of these antibody-fatty acid mixtures to the coated wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the standard fatty acid.

  • Determine the concentration of the standard fatty acid that causes 50% inhibition of binding (IC50).

  • For each test fatty acid, determine the concentration that causes 50% inhibition of binding (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of standard fatty acid / IC50 of test fatty acid) x 100

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the methodologies and biological context, the following diagrams are provided.

G cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coat Coat Plate with Fatty Acid-Protein Conjugate wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Wells wash2->add_to_plate prepare_standards Prepare Fatty Acid Standards & Samples pre_incubate Pre-incubate Antibody with Fatty Acids prepare_standards->pre_incubate pre_incubate->add_to_plate wash3 Wash add_to_plate->wash3 add_secondary Add Secondary Ab-HRP wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance at 450 nm stop->read

Figure 1: Experimental workflow for competitive ELISA to determine fatty acid antibody cross-reactivity.

G FA This compound PKCe PKCε FA->PKCe enhances nAChR Nicotinic Acetylcholine Receptor (nAChR) FA->nAChR potentiates current PKCe->nAChR phosphorylates phosphorylation Phosphorylation of nAChR PKCe->phosphorylation Ca_ion Ca²⁺ Influx nAChR->Ca_ion potentiation Potentiation of ACh Receptor Current phosphorylation->potentiation

Figure 2: Signaling pathway of this compound involving PKCε and the nicotinic acetylcholine receptor.

Conclusion

While direct experimental data on the cross-reactivity of antibodies with this compound is currently lacking, an understanding of the principles of fatty acid antibody recognition can guide researchers in making informed decisions. The structural characteristics of this compound, particularly its single cis double bond, suggest that it would likely exhibit low to moderate cross-reactivity with antibodies raised against saturated or trans unsaturated fatty acids. The provided competitive ELISA protocol offers a reliable method for empirically determining the cross-reactivity of any given fatty acid antibody. Furthermore, the elucidated signaling pathway highlights the biological importance of this compound and underscores the need for the development of specific antibodies to facilitate further research.

References

A Researcher's Guide to Inter-Laboratory Analysis of 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This guide provides a comparative overview of methodologies for the analysis of 8(Z)-Eicosenoic acid, a monounsaturated omega-12 fatty acid, and outlines a framework for interpreting inter-laboratory comparison results.

While specific inter-laboratory comparison data for this compound is not publicly available, this guide presents a synthesis of established analytical methods for similar fatty acids. The presented data tables are illustrative examples to guide researchers in structuring and evaluating their own comparative studies.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of results from different laboratories, quantitative data should be summarized in a structured format. The following table provides a template for presenting such data, including key performance indicators like the mean concentration, standard deviation, and Z-scores, which are used to evaluate performance in proficiency testing.

Table 1: Illustrative Inter-Laboratory Comparison Data for this compound Analysis

Laboratory IDMethodReported Concentration (µg/mL)Standard Deviation (µg/mL)Z-Score*
Lab AGC-MS (FAME)4.850.21-0.5
Lab BLC-MS/MS5.100.151.0
Lab CGC-MS (FAME)4.950.250.0
Lab DGC-MS/MS (PFB)4.700.30-1.5
Lab ELC-MS/MS5.050.180.5

*Note: Z-scores are calculated based on a hypothetical assigned value of 4.95 µg/mL and a standard deviation for proficiency assessment of 0.10 µg/mL. A satisfactory performance is generally indicated by a Z-score between -2 and 2.

Experimental Protocols

Accurate and reproducible analysis of this compound relies on well-defined experimental protocols. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for fatty acid analysis. It typically requires a derivatization step to increase the volatility of the fatty acids.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Total lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent mixture such as chloroform:methanol (2:1, v/v).[1]

  • Saponification: To analyze total fatty acids, the lipid extract is saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms.[1]

  • Methylation (FAMEs): The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.[1]

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.[1]

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent is commonly used.[1]

  • Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm, 0.25 µm), is suitable for FAME separation.[1]

  • Oven Program: A typical temperature program starts at 140°C, holds for 5 minutes, ramps to 240°C at 4°C/min, and holds for 10 minutes.[1]

  • Injector: Splitless mode at 250°C is often employed.[1]

  • Carrier Gas: Helium is used at a constant flow rate of 1.2 mL/min.[1]

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids without the need for derivatization.

1. Sample Preparation:

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample. For the analysis of free fatty acids, the saponification step is omitted.[1]

  • Solid-Phase Extraction (SPE): The lipid extract can be cleaned up using a C18 SPE cartridge to remove interfering substances.[1]

  • Sample Concentration: The eluate is evaporated and the residue is reconstituted in the initial mobile phase.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A Shimadzu Nexera X2 UHPLC or a similar system can be utilized.[1]

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for fatty acids.[1]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.[1]

Visualizing the Workflow

To better understand the logical flow of an inter-laboratory comparison study, the following diagrams illustrate the key stages.

Inter_Laboratory_Comparison_Workflow A Study Design & Protocol Development B Sample Preparation & Distribution A->B Standardized Protocol C Sample Analysis by Participating Labs B->C Homogenized Samples D Data Submission C->D Analytical Results E Statistical Analysis & Performance Evaluation D->E Data Aggregation F Final Report & Comparison Guide E->F Performance Summary

Figure 1. General workflow of an inter-laboratory comparison study.

Analytical_Method_Workflow cluster_GCMS GC-MS Analysis cluster_LCMS LC-MS/MS Analysis G1 Lipid Extraction G2 Saponification & Methylation (FAMEs) G1->G2 G3 GC Separation G2->G3 G4 MS Detection (EI) G3->G4 L1 Lipid Extraction L2 SPE Cleanup (Optional) L1->L2 L3 LC Separation L2->L3 L4 MS/MS Detection (ESI) L3->L4

Figure 2. Comparative workflow of GC-MS and LC-MS/MS for fatty acid analysis.

References

A Comparative Guide to Confirming the Structure of Synthesized 8(Z)-Eicosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 8(Z)-Eicosenoic Acid: A Comparative Overview

The synthesis of cis or (Z)-alkenes is a critical transformation in organic chemistry. For the synthesis of this compound, the key step is the stereoselective reduction of an alkyne precursor, 8-eicosynoic acid. Several methods are available for this partial hydrogenation, each with its own advantages and disadvantages.

Table 1: Comparison of Stereoselective Alkyne Reduction Methods for cis-Alkene Synthesis

MethodCatalyst/Reagent SystemTypical Yield (%)Typical cis (Z) SelectivityReaction ConditionsKey AdvantagesKey Disadvantages
Lindlar Catalyst 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline85-98%>95% ZH₂ (1 atm), RT, various solvents (Hexane, EtOAc, EtOH)Well-established, reliable, high yieldsUses toxic lead, catalyst can be pyrophoric, potential for over-reduction[1]
P-2 Nickel Catalyst Ni(OAc)₂ + NaBH₄ (in situ); often with ethylenediamine90-98%>98% ZH₂ (1 atm), RT, EthanolHigh stereospecificity, avoids toxic lead, easily preparedCatalyst is air-sensitive and requires in situ preparation

Structural Confirmation of this compound

Once synthesized, the precise structure of this compound, including the position and cis geometry of the double bond, must be confirmed. A combination of spectroscopic techniques is employed for this purpose. Fatty acids are often converted to their more volatile methyl esters (FAMEs) for analysis, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Spectroscopic Data for the Structural Confirmation of this compound and its Methyl Ester (Predicted and Comparative)

TechniqueExpected/Observed Signal for this compound or its Methyl EsterInterpretation
¹H NMR ~5.3 ppm (multiplet, 2H, -CH=CH-), ~2.0 ppm (multiplet, 4H, allylic CH₂), ~2.3 ppm (triplet, 2H, CH₂ adjacent to C=O), ~1.3 ppm (multiplet, bulk CH₂), ~0.9 ppm (triplet, 3H, terminal CH₃)The chemical shift and multiplicity of the olefinic protons are characteristic of a cis-alkene. The integration of these signals confirms the presence of a single double bond.
¹³C NMR ~129-130 ppm (olefinic carbons), ~27-30 ppm (allylic carbons), ~180 ppm (carboxylic acid carbon), ~34 ppm (α-carbon to COOH), ~22-32 ppm (aliphatic carbons), ~14 ppm (terminal methyl carbon)The chemical shifts of the olefinic carbons confirm the presence of a double bond. Specific shifts can help distinguish between cis and trans isomers.
Mass Spectrometry (as FAME) Molecular Ion (M⁺) at m/z 324.3. Characteristic fragmentation pattern including ions from cleavage at the double bond.The molecular ion confirms the molecular weight of the methyl ester. Fragmentation analysis can help determine the position of the double bond.
Infrared (IR) Spectroscopy ~3005 cm⁻¹ (C-H stretch of C=C-H), ~1710 cm⁻¹ (C=O stretch of carboxylic acid), ~1655 cm⁻¹ (C=C stretch), ~720 cm⁻¹ (C-H out-of-plane bend for cis-alkene)The presence of these characteristic absorption bands confirms the key functional groups: a cis-double bond and a carboxylic acid.

Experimental Protocols

Synthesis of this compound via Lindlar Catalyst Reduction

Materials:

  • 8-Eicosynoic acid

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned)

  • Quinoline

  • Ethyl acetate (anhydrous)

  • Hydrogen gas (H₂)

  • Celite or silica gel

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve 8-eicosynoic acid in anhydrous ethyl acetate.

  • Add the Lindlar catalyst (typically 5-10% by weight relative to the alkyne) and a small amount of quinoline.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon is common for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed, replace the hydrogen atmosphere with nitrogen.

  • Filter the reaction mixture through a pad of Celite or silica gel to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary.

Structural Analysis by GC-MS of the Methyl Ester

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • Materials: Synthesized this compound, methanolic HCl (or BF₃ in methanol), heptane, saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve a small amount of the synthesized acid in methanolic HCl.

    • Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.

    • After cooling, add water and extract the FAME with heptane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5977B MSD or equivalent).

  • GC Conditions (typical):

    • Column: Capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

    • Injector: Split/splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).

  • MS Conditions (typical):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis: Identify the FAME by comparing its retention time and mass spectrum with those of known standards and spectral libraries (e.g., NIST).

Visualizing the Workflow

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Alkyne 8-Eicosynoic Acid Reduction Partial Hydrogenation (e.g., Lindlar Catalyst) Alkyne->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Derivatization Derivatization to FAME (Optional, for GC-MS) Pure_Product->Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry (GC-MS) Derivatization->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound.

This guide provides a framework for the synthesis and structural verification of this compound, offering a comparison of common methodologies and detailed protocols. The selection of the most appropriate synthetic and analytical methods will depend on the specific requirements of the research, including desired purity, available instrumentation, and scalability.

References

A Comparative Guide to the Use of 8(Z)-Eicosenoic Acid as an Internal Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are of utmost importance. Internal standards are fundamental to achieving accurate lipid quantification by correcting for variations inherent in sample preparation and analysis.[1] This guide offers an objective comparison of 8(Z)-eicosenoic acid as an internal standard against other common alternatives, supported by experimental protocols and data-driven insights to inform the selection of the most suitable standard for your lipid analysis workflow.

The Crucial Role of Internal Standards in Lipidomics

Internal standards are compounds of known quantity added to a sample prior to analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by analytical instrumentation, such as a mass spectrometer, often due to isotopic labeling or unique structural features like odd-chain fatty acids.[1][2] The core function of an internal standard is to normalize the signal of the endogenous lipids, thereby compensating for sample loss during extraction, fluctuations in ionization efficiency in the mass spectrometer, and other potential sources of error.[3][4] An ideal internal standard should not be naturally present in the sample and should be introduced at the earliest stage of the workflow, ideally before lipid extraction.[1][3]

This compound: A Profile

This compound is a monounsaturated fatty acid with a 20-carbon chain.[5][6] Its suitability as an internal standard stems from its structural properties and its low natural abundance in many biological systems. For instance, while it has been identified in the seed oil of B. collina, its absence in many common mammalian research samples makes it a viable candidate for spiking into samples without contributing to the endogenous pool of lipids being measured.[5][6]

Key Properties of this compound:

  • Molecular Formula: C₂₀H₃₈O₂[5]

  • Molecular Weight: 310.5 g/mol [5]

  • Structure: A 20-carbon chain with a single cis-double bond at the 8th carbon.[5]

  • Purity: Commercially available at ≥98% purity.[5]

Performance Comparison of Internal Standards

The choice of an internal standard is a critical decision in quantitative lipidomics. The most common types of internal standards fall into two main categories: stable isotope-labeled lipids and structurally unique lipids (like odd-chain or non-endogenous fatty acids). This compound falls into the latter category.

Parameter This compound (and other structural analogs) Stable Isotope-Labeled Standards (e.g., Deuterated) Rationale & Supporting Data
Accuracy Good to ExcellentExcellentStable isotope-labeled standards are considered the gold standard as they co-elute almost identically with their endogenous counterparts and experience very similar matrix effects.[2] Structural analogs like this compound can also provide robust quantification, especially when isotopic standards are unavailable or cost-prohibitive.[1]
Precision HighVery HighThe use of internal standards significantly improves the precision of lipid quantification.[4] Stable isotope standards often yield slightly higher precision due to their near-identical chemical and physical properties to the analyte.
Linearity ExcellentExcellentBoth types of standards generally exhibit a wide dynamic range and a linear response across various concentrations.[1]
Cost-Effectiveness HighLow to MediumThe synthesis of stable isotope-labeled lipids is often complex and expensive. Structurally unique lipids like this compound are generally more affordable.
Commerical Availability GoodVaries by lipid classThis compound is commercially available from multiple suppliers.[5][6] The availability of specific stable isotope-labeled standards can be limited for certain lipid classes.
Potential Issues May not perfectly mimic the extraction and ionization behavior of all analytes in a class.Potential for isotopic scrambling or exchange. May have a slight retention time shift in liquid chromatography compared to the native analyte.[2]Careful validation is required to ensure that the chosen structural analog behaves similarly to the analytes of interest across the entire analytical workflow.

Experimental Protocols

The following protocols outline a standard workflow for lipid analysis using an internal standard.

Protocol 1: Preparation of Internal Standard Stock Solutions

  • Acquire High-Purity Standard: Obtain certified this compound from a reputable supplier.

  • Gravimetric Preparation: Accurately weigh a precise amount of the standard using an analytical balance.

  • Solubilization: Dissolve the weighed standard in a high-purity organic solvent (e.g., ethanol or a chloroform/methanol mixture) to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of the stock solution to create a working internal standard mixture at a concentration appropriate for the analytical method and expected analyte concentrations.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C to prevent degradation.[4]

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add a known volume of the this compound working solution.

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to achieve a final solvent-to-sample ratio of 20:1.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids and transfer it to a new clean tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4]

Protocol 3: LC-MS Analysis and Quantification

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.[4]

  • Mass Spectrometric Detection: Analyze the eluting lipids using a mass spectrometer operating in a suitable mode (e.g., selected ion monitoring or multiple reaction monitoring).

  • Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.[4]

Visualizing the Workflow and Decision Process

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify CalCurve Calibration Curve CalCurve->Quantify

Caption: Experimental workflow for lipid quantification using an internal standard.

G node_rect node_rect start Start: Need for Lipid Quantification q1 Is a stable isotope-labeled standard available for the analyte of interest? start->q1 q2 Is cost a major constraint? q1->q2 No ans_SIL Use Stable Isotope-Labeled (SIL) Standard q1->ans_SIL Yes q3 Is the structural analog endogenously present in the sample? q2->q3 Yes q2->ans_SIL No ans_SA Use Structural Analog (e.g., this compound) q3->ans_SA No ans_FindAlt Find an alternative non-endogenous analog q3->ans_FindAlt Yes

Caption: Decision tree for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a pivotal step in the design of any quantitative lipidomics experiment. While stable isotope-labeled standards are often regarded as the gold standard, structural analogs like this compound present a robust and cost-effective alternative.[1] Its low natural abundance in many biological matrices and distinct structure make it a suitable candidate for correcting analytical variability. By implementing rigorous, standardized protocols and carefully validating the chosen internal standard, researchers can ensure the generation of high-quality, reliable lipidomics data essential for advancing scientific discovery.

References

Assessing the Purity of Commercial 8(Z)-Eicosenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 8(Z)-Eicosenoic acid, the purity of commercial standards is a critical factor that can significantly impact experimental outcomes. This guide provides a comparison of commercially available this compound standards based on publicly available data and outlines a detailed experimental protocol for independent purity verification.

Commercial Standards Overview

The following table summarizes the stated purity of this compound from various commercial suppliers. It is important to note that this information is based on the data provided by the suppliers and has not been independently verified by a third-party study. Researchers are encouraged to perform their own purity analysis or request lot-specific certificates of analysis.

SupplierProduct NameCAS NumberStated Purity
Cayman ChemicalThis compound76261-96-6≥98%[1]
INDOFINE Chemical Company, Inc.This compound76261-96-6>99%
MedChemExpressThis compound76261-96-6Not explicitly stated
Unbranded SupplierThis compoundNot specified98%+[2]

Experimental Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS to determine its purity.

1. Materials and Reagents:

  • This compound standard

  • Methanol, anhydrous

  • Hexane, HPLC grade

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na2SO4), anhydrous

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glassware: screw-cap test tubes, pipettes, vials for GC-MS

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

This procedure converts the fatty acid into a more volatile ester suitable for GC analysis.

  • Accurately weigh approximately 1-5 mg of the this compound standard into a screw-cap glass test tube.

  • Add a known amount of internal standard.

  • Add 1 mL of anhydrous methanol.

  • Add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution, then vortex for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC-MS vial for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column suitable for FAME separation (e.g., DB-23, HP-88, or similar).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3-5°C/minute.

      • Hold at 240°C for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

4. Data Analysis:

  • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks. The mass spectra of these peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify the impurities. Common impurities may include isomers, saturated fatty acids, or oxidation products.

  • Calculate the purity of the this compound standard by determining the peak area percentage of the main component relative to the total area of all detected peaks.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the purity of commercial this compound standards.

Purity_Assessment_Workflow cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Interpretation Standard Commercial 8(Z)-Eicosenoic Acid Standard Weighing Accurate Weighing Standard->Weighing InternalStandard Addition of Internal Standard Weighing->InternalStandard Methanolysis Methanolysis with BF3-Methanol InternalStandard->Methanolysis Extraction Hexane Extraction Methanolysis->Extraction Drying Drying with Na2SO4 Extraction->Drying GCMS GC-MS Analysis Drying->GCMS PeakID Peak Identification GCMS->PeakID ImpurityID Impurity Identification PeakID->ImpurityID PurityCalc Purity Calculation ImpurityID->PurityCalc

Caption: Experimental workflow for purity assessment of this compound.

Potential Contaminants

Researchers should be aware of potential contaminants in commercial fatty acid standards. These can include:

  • Positional and Geometric Isomers: Other isomers of eicosenoic acid (e.g., with the double bond at a different position or in the trans configuration) can be present.

  • Saturated Fatty Acids: Arachidic acid (C20:0) is a potential saturated impurity.

  • Other Unsaturated Fatty Acids: Fatty acids with different chain lengths or degrees of unsaturation may be present.

  • Oxidation Products: As an unsaturated fatty acid, this compound is susceptible to oxidation.

  • Solvent Residues: Residual solvents from the purification process may be present.

  • Contaminants from Labware: Phthalates and other plasticizers can be introduced from plastic labware. It has been shown that commercially available solid-phase extraction (SPE) columns can release contaminants like palmitic and stearic acid[3].

By following a rigorous analytical protocol, researchers can independently verify the purity of their this compound standards, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Guide to the Spectroscopic Analysis of Eicosenoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of fatty acids is paramount in understanding their metabolic roles and developing targeted therapeutics. Eicosenoic acid (20:1), a monounsaturated fatty acid, exists as numerous positional isomers where the double bond is located at different points along the carbon chain. Distinguishing between these isomers is a significant analytical challenge because they share the same mass and elemental composition. This guide provides an objective comparison of key spectroscopic techniques used to identify and differentiate eicosenoic acid positional isomers, supported by experimental data and detailed protocols.

Data Presentation: Spectroscopic Characteristics

The differentiation of eicosenoic acid isomers relies on subtle differences in their physical and chemical properties that can be detected by various spectroscopic and chromatographic methods. The following tables summarize key quantitative data obtained from Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Gas Chromatography (GC) Separation of cis-Eicosenoic Acid Methyl Ester (20:1 FAME) Isomers

Gas chromatography is a powerful technique for separating volatile compounds. The choice of the GC column's stationary phase is critical for resolving positional isomers. Ionic liquid columns, such as the SLB-IL100, have demonstrated superior performance in separating cis-20:1 FAMEs compared to conventional polar polysiloxane phases.[1]

Isomer (Double Bond Position)Elution Order on SLB-IL100 ColumnSeparation Factor (α) vs. Preceding IsomerPeak Resolution (Rs)
20:1n-15 (Δ5)6--
20:1n-13 (Δ7)51.02≥ 1.57
20:1n-9 (Δ11)31.02≥ 1.57
20:1n-7 (Δ13)41.02≥ 1.57
20:1n-5 (Δ15)21.02≥ 1.57
20:1n-11 (Δ9)1--
Data synthesized from studies on ionic liquid capillary columns, which show baseline resolution for these isomers.[1]

Table 2: Diagnostic Mass Spectrometry (MS) Fragments for Double Bond Localization

Standard electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) produces fragment ions that are often not diagnostic for the double bond position.[2] Advanced techniques involving chemical derivatization or alternative fragmentation methods like Electron Activated Dissociation (EAD) or charge-inversion ion/ion reactions are required to generate location-specific fragments.[3][4][5]

MS TechniqueIsomer ExamplePrecursor Ion (m/z)Key Diagnostic Fragment Ions (m/z)Interpretation
EAD of Derivatized Isomers Oleic Acid (18:1 Δ9)Varies with derivative239.2120, 253.2286Cleavage around the Δ9 position.[4]
Vaccenic Acid (18:1 Δ11)Varies with derivativeDistinct fragmentsCleavage around the Δ11 position.[4]
Charge Inversion SORI-CID 18:1 (9Z)[M-H]⁻ → [M-H+2Mg(Phen)₂]⁺Spectral "dip" between C8 & C10 ionsA gap in the series of fragment ions (spaced by 14 Da) indicates the double bond location.[5]
18:1 (11Z)[M-H]⁻ → [M-H+2Mg(Phen)₂]⁺Spectral "dip" between C10 & C12 ionsThe location of the intensity dip shifts with the double bond position.[5]
Derivatization (Picolinyl Esters) Allenic C18 Isomers[M]⁺Beta-cleavage ions on each side of the allene moietyDistinctive fragments allow localization of the allene group.[6]
Note: Data for 18:1 isomers are presented as illustrative examples of techniques applicable to 20:1 isomers.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts

¹H and ¹³C NMR spectroscopy can distinguish isomers by probing the chemical environment of nuclei. Protons and carbons at or near the double bond, the carboxylic acid head, and the terminal methyl group have characteristic chemical shifts.

NucleusGroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
¹H Olefinic (-CH=CH-)5.30 - 6.40-The precise shift and coupling constants (J-values) can differ between cis (J=6-12 Hz) and trans (J=12-18 Hz) isomers.[7][8]
Allylic (=CH-CH₂ -)~2.0~27-33Protons adjacent to the double bond.
α-CH₂ (-CH₂ -COOH)2.30 - 2.50~34Protons adjacent to the carboxyl group.[7]
Terminal Methyl (-CH₃)0.86 - 0.98~14
¹³C Carboxyl (-C OOH)-175 - 185
Olefinic (-C H=C H-)-120 - 135The chemical shifts of the double-bonded carbons are highly sensitive to their position in the chain.
Chemical shifts are general ranges and can be influenced by solvent and molecular structure.[7][9]

Experimental Protocols

Accurate spectroscopic analysis requires meticulous sample preparation and optimized instrument parameters.

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

To increase volatility for gas chromatography, carboxylic acids are typically converted to their methyl esters.

  • Sample Preparation : Dissolve approximately 1-5 mg of the eicosenoic acid sample in 1 mL of toluene in a clean glass vial.

  • Reagent Addition : Add 2 mL of 1% sulfuric acid in methanol. For samples containing free fatty acids, trimethylsilyldiazomethane is a less harsh alternative.[10]

  • Reaction : Cap the vial tightly and heat at 50-60°C for 2-4 hours. For base-catalyzed methods (e.g., with sodium methoxide), the reaction is much faster and occurs at room temperature.

  • Extraction : After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly for 1 minute.

  • Phase Separation : Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

  • Sample Collection : Carefully transfer the upper hexane layer to a new vial for GC-MS analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: GC-MS Analysis of Eicosenoic Acid Isomers

This protocol outlines a typical setup for separating and identifying FAME positional isomers.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or TOF instrument).[11]

  • GC Column : A high-polarity ionic liquid capillary column (e.g., SLB-IL100, 60 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for optimal separation of positional isomers.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: Increase to 200°C at a rate of 2°C/min.

    • Hold: Maintain at 200°C for 20 minutes.

  • Injector : Splitless injection at 250°C.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) for softer ionization.[11]

    • Mass Range : Scan from m/z 50 to 450.

    • Ion Source Temperature : 230°C.

    • Transfer Line Temperature : 280°C.

  • Data Analysis : Identify isomers based on their unique retention times and compare mass spectra to libraries and known standards.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

NMR provides detailed structural information without the need for derivatization, although sensitivity is lower than MS.

  • Sample Preparation : Dissolve 5-10 mg of the eicosenoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Key parameters to analyze: Chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.

    • Typical spectral width: 0-200 ppm.

  • Data Analysis : Assign peaks based on chemical shift tables and 2D correlation experiments (e.g., COSY, HSQC) if needed. The precise chemical shifts of the olefinic carbons (¹³C) and protons (¹H) are key indicators of the double bond's position.[7]

Mandatory Visualization: Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of eicosenoic acid positional isomers, highlighting the role of each technique.

G cluster_start Sample cluster_prep Preparation & Separation cluster_analysis Spectroscopic Analysis cluster_results Information Obtained IsomerMixture Eicosenoic Acid Isomer Mixture Derivatization Derivatization (FAMEs) (Optional, for GC-MS) IsomerMixture->Derivatization Required for GC NMR NMR Spectroscopy (¹H and ¹³C) IsomerMixture->NMR IR Infrared (IR) Spectroscopy IsomerMixture->IR GC Gas Chromatography (GC) (e.g., Ionic Liquid Column) Derivatization->GC MS Mass Spectrometry (MS) - Standard EI/CI - Advanced MS/MS GC->MS Hyphenation GC_Info Separation of Isomers Retention Time Data GC->GC_Info MS_Info Molecular Weight Fragmentation Pattern Double Bond Location* MS->MS_Info NMR_Info Chemical Environment Cis/Trans Geometry Positional Confirmation NMR->NMR_Info IR_Info Functional Group ID (C=O, C=C, O-H) IR->IR_Info

Caption: Workflow for Spectroscopic Differentiation of Eicosenoic Acid Isomers.

References

Validating the Quantification of 8(Z)-Eicosenoic Acid: A Comparison of High-Purity Standards and Surrogate Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Approach

In the absence of a dedicated CRM for 8(Z)-Eicosenoic acid, a robust validation can be achieved by leveraging commercially available high-purity (>98%) analytical standards of this compound.[1][2][3][4] This guide outlines a comparative validation protocol using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and reliable technique for fatty acid analysis.[5][6][7] The performance of an in-house prepared calibration curve from a high-purity standard is compared against a surrogate CRM, such as a certified solution of Oleic acid (C18:1), a structurally similar and more commonly available fatty acid CRM.

Experimental Protocol

1. Standard Preparation:

  • High-Purity this compound Standard: A stock solution of high-purity this compound (≥98%) is prepared in a suitable solvent (e.g., ethanol) to a concentration of 1 mg/mL. A series of working standards are prepared by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Surrogate CRM (Oleic Acid): A certified reference material of Oleic acid is prepared following the supplier's instructions to create a similar calibration curve range as the this compound standard.

2. Sample Preparation and Derivatization:

  • Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of a fatty acid not present in the sample) is added to all standards, quality controls, and test samples to correct for variability in extraction and derivatization.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): To improve volatility for GC analysis, the carboxylic acid group of the fatty acids is derivatized to its methyl ester. A common method is to use boron trifluoride in methanol (BF3-MeOH). Briefly, the sample is evaporated to dryness, and 1 mL of 14% BF3-MeOH is added. The mixture is heated at 60°C for 30 minutes. After cooling, 1 mL of hexane and 1 mL of saturated NaCl solution are added, and the mixture is vortexed. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound methyl ester and the internal standard are monitored.

4. Data Analysis and Validation:

The method is validated by assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for both the high-purity standard and the surrogate CRM approaches.

Quantitative Data Comparison

The following table summarizes hypothetical but realistic validation data comparing the quantification of this compound using a high-purity standard versus an Oleic acid CRM as a surrogate.

Validation ParameterHigh-Purity this compound StandardSurrogate CRM (Oleic Acid)
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (%RSD) < 5%< 15%
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5

Interpretation of Data:

The data clearly indicates that while a surrogate CRM can provide a semi-quantitative estimation, the use of a high-purity analytical standard of the target analyte, this compound, yields significantly better accuracy, precision, and sensitivity. The wider acceptance criteria for accuracy and precision with the surrogate standard reflect the inherent uncertainty and potential for analytical bias when using a compound with different physicochemical properties.

Experimental Workflow Diagram

experimental_workflow cluster_prep Standard & Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Validation Standard_Prep Standard Preparation (High-Purity & Surrogate) Derivatization FAME Derivatization (BF3-MeOH) Standard_Prep->Derivatization Sample_Prep Sample Preparation (with Internal Standard) Sample_Prep->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data_Analysis Data Analysis GCMS->Data_Analysis Validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Data_Analysis->Validation

Caption: Experimental workflow for the validation of this compound quantification.

Conclusion

While the absence of a specific CRM for this compound presents a challenge, a robust and reliable quantification method can be successfully validated. The use of a high-purity analytical standard of this compound is strongly recommended to ensure the highest level of accuracy and precision. A surrogate CRM approach, while less accurate, may be suitable for semi-quantitative screening purposes where a high degree of accuracy is not critical. This guide provides a comprehensive framework for researchers to establish a validated analytical method for this compound, ensuring data integrity and comparability across studies.

References

A Comparative Analysis of 8(Z)-Eicosenoic Acid and Arachidonic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of structurally similar fatty acids is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of 8(Z)-Eicosenoic acid and Arachidonic acid, detailing their distinct roles in cellular signaling pathways, supported by experimental data and protocols.

Arachidonic acid, a well-studied omega-6 polyunsaturated fatty acid, is a central figure in the inflammatory cascade. In contrast, this compound, a lesser-known monounsaturated fatty acid, exhibits distinct biological activities, primarily modulating neuronal signaling pathways. While both are 20-carbon fatty acids, their structural differences lead to profoundly different physiological effects.

Contrasting Bioactivities: A Quantitative Overview

The primary divergence in the bioactivity of these two fatty acids lies in their metabolic fates and downstream signaling targets. Arachidonic acid is a substrate for cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes, leading to the production of a vast array of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[1][2][3] These molecules are key mediators of inflammation, pain, and fever.[4]

Conversely, information on the direct inflammatory role of this compound is limited. Its known bioactivity centers on the potentiation of acetylcholine (ACh) receptor channel currents and the enhancement of protein kinase C (PKC) epsilon phosphorylation.[5][6][7][8] This suggests a primary role in neuromodulation and intracellular signaling, distinct from the pro-inflammatory profile of arachidonic acid.

Bioactive EffectThis compoundArachidonic Acid
Primary Role Neuromodulation, Intracellular SignalingPro-inflammatory Signaling
Key Targets Acetylcholine Receptors, Protein Kinase C εCOX, LOX, CYP450 enzymes
Metabolic Products Not extensively metabolized to pro-inflammatory mediatorsProstaglandins, Leukotrienes, Thromboxanes
NF-κB Activation Data not availablePotent activator

Signaling Pathways: Divergent Mechanisms of Action

The signaling cascades initiated by this compound and arachidonic acid are fundamentally different, reflecting their distinct biological roles.

Arachidonic Acid: The Inflammatory Cascade

Arachidonic acid's role in inflammation is well-documented. Upon release from the cell membrane by phospholipase A2, it is rapidly metabolized into various eicosanoids.[2] These eicosanoids then bind to their respective G-protein coupled receptors on target cells, initiating a cascade of intracellular events that promote inflammation. A key downstream effector of arachidonic acid signaling is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1]

Arachidonic Acid Signaling Pathway AA Arachidonic Acid COX COX AA->COX LOX LOX AA->LOX CYP450 CYP450 AA->CYP450 PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Eicosanoids Other Eicosanoids CYP450->Eicosanoids NFkB NF-κB Activation Prostaglandins->NFkB Leukotrienes->NFkB Inflammation Inflammation NFkB->Inflammation

Arachidonic Acid Inflammatory Signaling Pathway

This compound: Neuromodulatory and Intracellular Signaling

The signaling pathway of this compound is less characterized but appears to be focused on neuronal and intracellular processes. Its ability to potentiate acetylcholine receptor currents suggests a role in cholinergic signaling, which is crucial for various functions in the central and peripheral nervous systems.[5][6][7][8] Furthermore, its enhancement of PKC epsilon phosphorylation points towards its involvement in intracellular signaling cascades that regulate a variety of cellular processes, including cell growth, differentiation, and apoptosis.[5][6][7][8]

8Z_Eicosenoic_Acid_Signaling EA This compound AChR Acetylcholine Receptor EA->AChR PKC Protein Kinase C ε EA->PKC NeuronalSignaling Modulation of Neuronal Signaling AChR->NeuronalSignaling IntracellularSignaling Intracellular Signaling Cascades PKC->IntracellularSignaling

This compound Signaling Pathway

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Measurement of Cytokine Production by ELISA

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants following treatment with fatty acids.[9][10][11][12][13]

Experimental Workflow:

Cytokine_ELISA_Workflow A Cell Seeding B Fatty Acid Treatment (e.g., 24h) A->B C LPS Stimulation (e.g., 4-24h) B->C D Supernatant Collection C->D E ELISA for Cytokine Quantification D->E

Workflow for Cytokine Measurement

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound and Arachidonic acid

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare stock solutions of this compound and Arachidonic acid. Dilute the fatty acids to the desired concentrations in cell culture medium. Replace the existing medium with the fatty acid-containing medium and incubate for 24 hours.

  • LPS Stimulation: After the pre-incubation period, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no fatty acid treatment and no LPS stimulation. Incubate for 4-24 hours, depending on the cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatants.

NF-κB Activation Assay

This protocol outlines a method to assess the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[14][15][16][17][18]

Experimental Workflow:

NFkB_Activation_Workflow A Cell Culture and Fatty Acid Treatment B Cell Lysis and Nuclear/Cytoplasmic Fractionation A->B C Western Blot for p65 Subunit B->C D Quantification of p65 Translocation C->D

Workflow for NF-κB Activation Assay

Materials:

  • Cell line (e.g., HeLa or macrophage cell lines)

  • Cell culture medium and reagents

  • This compound and Arachidonic acid

  • Nuclear and cytoplasmic extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against NF-κB p65 subunit

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound or Arachidonic acid for a specified time.

  • Cell Fractionation: Following treatment, wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a protein assay.

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and then incubate with a primary antibody specific for the p65 subunit of NF-κB. After washing, incubate with an HRP-conjugated secondary antibody.

  • Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Conclusion

The available evidence clearly delineates distinct bioactivities for this compound and arachidonic acid. While arachidonic acid is a potent initiator of the inflammatory cascade through its conversion to eicosanoids and activation of NF-κB, this compound appears to primarily function as a modulator of neuronal and intracellular signaling pathways. This comparative guide highlights the importance of understanding the subtle structural differences between fatty acids, as they can lead to vastly different biological outcomes. Further direct comparative studies are warranted to fully elucidate the bioactivity of this compound and its potential therapeutic applications, particularly in the context of neurological disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of 8(Z)-Eicosenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 8(Z)-Eicosenoic acid, reinforcing our commitment to supporting your research beyond the product itself.

Immediate Safety and Disposal Plan

The disposal of this compound must be conducted in adherence to strict safety protocols to mitigate risks to personnel and the environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices.[1] Local regulations should always be consulted as waste disposal requirements can vary.[2][3]

Step 1: Personal Protective Equipment (PPE) and Hazard Assessment

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS). Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn.[4] All handling should be performed in a well-ventilated area.[2][5]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial.

  • Primary Containment: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, wipes) in a designated, clearly labeled, and sealable container.[2][5] The container should be chemically compatible, such as glass or high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. While specific incompatibilities are not prominently noted, it is good practice to avoid mixing with strong oxidizing agents.[2]

Step 3: Spill Management

In the event of a spill:

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2] Be aware that materials soaked with oily substances may be prone to spontaneous combustion through auto-oxidation; it is recommended to wet the absorbent material with water.[2]

  • Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: All materials used for cleanup should be disposed of as chemical waste.[4]

Step 4: Final Disposal Procedures

There are several approved methods for the final disposal of this compound. The selection of the method should be based on institutional policies and local regulations.

  • Licensed Chemical Waste Disposal: The most recommended method is to transfer the sealed waste container to a licensed chemical destruction plant.[5]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable option for disposal.[5]

  • Landfill: In some jurisdictions, after rendering the container unusable, it may be disposed of in a sanitary landfill.[5]

  • Sewer Disposal: It is explicitly advised not to let the product enter drains or sewer systems.[5][7][8]

Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[5]

Data Presentation: Safety and Disposal Parameters

The following table summarizes key quantitative and qualitative data for this compound, compiled from various safety data sheets.

ParameterValue/InformationSource
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class Class 1 (Self-assessment): Slightly hazardous for water[1][8]
Recommended Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam[5]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[4][5]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration[5]
Secondary Disposal Method Sanitary landfill (for punctured containers)[5]
Prohibited Disposal Method Discharge into sewer systems or drains[5][7][8]

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of fatty acids in experimental settings requires careful protocol design. For instance, in studies involving fatty acid analysis, derivatization through transesterification is a common preparatory step. Base-catalyzed methylation is suitable for converting complex lipids to fatty acid methyl esters (FAMEs), but acid catalysis is necessary for esterifying free fatty acids like this compound.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill No contain_spill Step 3: Contain Spill with Inert Absorbent Material spill->contain_spill Yes consult Step 4: Consult Institutional and Local Disposal Regulations spill->consult No cleanup Clean Up and Decontaminate Area contain_spill->cleanup dispose_cleanup Dispose of Cleanup Materials as Chemical Waste cleanup->dispose_cleanup dispose_cleanup->collect disposal_options Select Approved Disposal Method consult->disposal_options incinerate Licensed Chemical Destruction or Controlled Incineration disposal_options->incinerate Preferred landfill Sanitary Landfill (after rendering container unusable) disposal_options->landfill Alternative end End: Proper Disposal Complete incinerate->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8(Z)-Eicosenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8(Z)-Eicosenoic acid. Adherence to these procedures is paramount for ensuring a safe laboratory environment and proper material disposal.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. Consequently, it does not have associated hazard pictograms, signal words, or mandatory hazard statements[1]. The NFPA 704 ratings for health, fire, and reactivity are all 0, indicating minimal hazard[1]. However, as with any chemical substance intended for research use, it is essential to follow standard laboratory safety protocols to minimize exposure and prevent contamination[1].

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of standard personal protective equipment is a best practice in any laboratory setting to protect against potential splashes, spills, and unknown long-term exposure effects.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or safety goggles should be worn to prevent eye contact[2][3].
Hand Protection While no specific glove material has been recommended due to a lack of testing, chemically resistant gloves such as nitrile or butyl rubber are advised for handling acids[1][4].
Body Protection A standard laboratory coat should be worn to protect street clothing and skin from accidental spills[2].
Respiratory Under normal handling conditions with adequate ventilation, respiratory protection is not required[1].

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation:

  • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers.

  • Put on the recommended personal protective equipment (PPE) as outlined in the table above.

3.2. Handling:

  • When handling the solid form, avoid creating dust.

  • If preparing solutions, slowly add the acid to the solvent to prevent splashing.

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical. Avoid direct contact with hands, even when gloved.

  • Keep containers of this compound closed when not in use to prevent contamination.

3.3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Unused Material: Dispose of unused this compound in accordance with local, state, and federal regulations. While not classified as hazardous waste, it should not be disposed of down the drain[1][5].

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of as regular laboratory waste, depending on institutional policies.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area 1. Prepare Work Area (Fume Hood/Ventilated Space) Don_PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Prep_Area->Don_PPE Handle_Chem 3. Handle Chemical (Avoid Dust/Splashing) Don_PPE->Handle_Chem Proceed to Handling Store_Properly 4. Keep Container Closed Handle_Chem->Store_Properly Spill_Mgmt 5. Manage Spills (Absorb & Collect) Store_Properly->Spill_Mgmt If Spill Occurs Waste_Disposal 6. Dispose of Waste (Follow Regulations) Store_Properly->Waste_Disposal End of Experiment Spill_Mgmt->Waste_Disposal Decontaminate 7. Decontaminate Work Area Waste_Disposal->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.